Cadmium oxalate
Description
Properties
CAS No. |
814-88-0 |
|---|---|
Molecular Formula |
C2CdO4 |
Molecular Weight |
200.43 g/mol |
IUPAC Name |
cadmium(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Cd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
RMCKOIXJLDOSOT-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)O)O.[Cd] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Cd+2] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Crystal Structure of Cadmium Oxalate Trihydrate (CdC₂O₄·3H₂O)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the crystal structure of cadmium oxalate (B1200264) trihydrate (CdC₂O₄·3H₂O), a compound of interest in materials science and coordination chemistry. The information presented is compiled from crystallographic studies and is intended for a technical audience.
Introduction
Cadmium oxalate trihydrate is an inorganic coordination compound. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and potential applications. The structure has been determined using single-crystal X-ray diffraction, revealing a complex polymeric arrangement.
Crystallographic Data
The crystal structure of this compound trihydrate has been resolved, and the key crystallographic data are summarized in the table below. This information provides the fundamental parameters that define the geometry and symmetry of the unit cell.
| Parameter | Value |
| Chemical Formula | CdC₂O₄·3H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.803 |
| b (Å) | 22.352 |
| c (Å) | 5.706 |
| α (°) | 95.74 |
| β (°) | 90.92 |
| γ (°) | 117.01 |
| Unit Cell Volume (ų) | 994.69 |
| Z | 2 |
Table 1: Crystallographic data for this compound trihydrate.[1]
Structural Details
The crystal structure of this compound trihydrate is a two-dimensional polymeric network.[1] There are two crystallographically independent cadmium(II) ions in the asymmetric unit.[1] Each cadmium(II) ion is seven-coordinate, bonded to five oxygen atoms from oxalate ligands and two oxygen atoms from water molecules.[1] This coordination environment is a key feature of the structure and influences the material's properties.
The oxalate ions act as bridging ligands, connecting the cadmium centers to form the polymeric sheets. The water molecules are also integral to the structure, participating in the coordination sphere of the cadmium ions and forming hydrogen bonds that contribute to the overall stability of the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound trihydrate is typically achieved through single-crystal X-ray diffraction. The general experimental workflow is as follows:
4.1. Crystal Growth
Single crystals of this compound trihydrate suitable for X-ray diffraction can be grown using a gel diffusion method.[1] This technique allows for the slow and controlled reaction of the constituent ions, promoting the formation of well-ordered crystals. A common approach involves the following steps:
-
Gel Preparation: A silica (B1680970) gel is prepared by acidifying a solution of sodium metasilicate.
-
Reactant Incorporation: A solution of oxalic acid is incorporated into the gel.
-
Diffusion: A solution of a cadmium salt (e.g., cadmium chloride) is carefully layered on top of the set gel.
-
Crystal Formation: Over time, the cadmium ions diffuse into the gel and react with the oxalate ions, leading to the nucleation and growth of this compound trihydrate crystals within the gel matrix.
4.2. Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Diffractometer: The crystal is placed in an X-ray diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of frames at a controlled temperature.
4.3. Structure Solution and Refinement
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and integrate the intensities of the reflections.
-
Structure Solution: The positions of the heavy atoms (cadmium) are determined using direct methods or Patterson methods.
-
Structure Refinement: The positions of the lighter atoms (carbon, oxygen, hydrogen) are located from difference Fourier maps. The entire structure is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualization of the Cadmium Coordination Environment
The following diagram illustrates the seven-coordinate environment of one of the cadmium ions in the crystal structure, showing its bonds to oxygen atoms from both oxalate ligands and water molecules.
Coordination of the Cd(II) ion.
References
A Comprehensive Technical Guide to the Synthesis of Cadmium Oxalate via Precipitation
This technical guide provides an in-depth overview of the synthesis of cadmium oxalate (B1200264) (CdC₂O₄) using the precipitation method. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis protocol, characterization, and key properties of this inorganic compound.
Introduction
Cadmium oxalate is an inorganic compound notable for its high insolubility in water, a property that makes precipitation an effective and widely used synthesis method.[1][2] This process involves the reaction of a soluble cadmium salt with a soluble oxalate source, leading to the formation of a solid this compound precipitate. The resulting material, often a hydrate (B1144303) (CdC₂O₄·nH₂O), has applications in various fields, including the production of specialized inks, paints, and as a precursor for the synthesis of cadmium oxide (CdO) nanoparticles and other advanced materials.[3][4] The precipitation method allows for control over particle size and morphology by adjusting reaction parameters.
Core Principles and Reaction Mechanism
The synthesis is based on a straightforward double displacement reaction. A solution containing cadmium cations (Cd²⁺) is mixed with a solution containing oxalate anions (C₂O₄²⁻). Due to the low solubility product constant (Ksp ≈ 1.5 x 10⁻⁸) of this compound, the ions readily combine and precipitate out of the solution.[5][6]
The general chemical equation for the reaction is:
Cd²⁺(aq) + C₂O₄²⁻(aq) → CdC₂O₄(s)
Commonly, a soluble cadmium salt like cadmium nitrate (B79036) (Cd(NO₃)₂) or cadmium chloride (CdCl₂) is reacted with an oxalate source such as oxalic acid (H₂C₂O₄) or an alkali metal oxalate like potassium oxalate (K₂C₂O₄) or sodium oxalate (Na₂C₂O₄).[1][7]
For instance, using cadmium nitrate and potassium oxalate, the reaction is:
Cd(NO₃)₂(aq) + K₂C₂O₄(aq) → CdC₂O₄(s) + 2KNO₃(aq)
The resulting precipitate is typically this compound trihydrate (CdC₂O₄·3H₂O).[8][9]
Experimental Protocol: Precipitation Synthesis
This section details a standard laboratory procedure for the synthesis of this compound via direct precipitation.
3.1 Materials and Reagents
-
Cadmium Chloride (CdCl₂) or Cadmium Nitrate (Cd(NO₃)₂) (Analytical Reagent Grade)
-
Oxalic Acid (H₂C₂O₄) or Sodium Oxalate (Na₂C₂O₄) (Analytical Reagent Grade)[1]
-
Deionized Water
-
Ethanol (B145695) (for washing)
3.2 Equipment
-
Glass beakers (250 mL or 500 mL)
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Vacuum filtration flask
-
Drying oven or desiccator
-
pH meter (optional)
3.3 Synthesis Procedure
-
Solution Preparation:
-
Prepare a solution of the cadmium salt (e.g., 0.5 M Cadmium Chloride) by dissolving the required mass in deionized water.
-
Prepare a stoichiometric equivalent solution of the oxalate source (e.g., 0.5 M Oxalic Acid) in a separate beaker.
-
-
Precipitation:
-
Place the cadmium salt solution on a magnetic stirrer and begin moderate stirring.
-
Slowly add the oxalate solution dropwise to the cadmium salt solution using a burette. A white precipitate will form immediately. The slow addition helps in the formation of more uniform crystals.
-
Continue stirring the mixture for a period (e.g., 1-2 hours) after the addition is complete to ensure the reaction goes to completion. This process is known as aging the precipitate.
-
-
Collection and Washing:
-
Set up a vacuum filtration system with a Buchner funnel.
-
Pour the mixture into the funnel to separate the this compound precipitate from the supernatant liquid.
-
Wash the precipitate several times with deionized water to remove any unreacted ions and soluble byproducts (e.g., KNO₃).
-
Perform a final wash with ethanol to help displace water and facilitate drying.
-
-
Drying:
-
Carefully transfer the filtered solid to a watch glass or petri dish.
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.[10] Alternatively, the product can be dried in a desiccator over a drying agent like anhydrous calcium chloride.
-
Characterization Techniques
The synthesized this compound is typically characterized to confirm its identity, purity, morphology, and thermal properties.
-
Powder X-Ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the product.[3] The XRD pattern of this compound trihydrate shows a characteristic peak at a 2θ value of approximately 13.8°.[8]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the compound. The FTIR spectrum of this compound hydrate reveals strong absorption bands corresponding to O-H stretching from water molecules (~3500 cm⁻¹), asymmetric and symmetric stretching of C=O in the oxalate group (~1610 cm⁻¹), and the metal-oxygen (Cd-O) bond (~665 cm⁻¹).[3][4][8]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size of the synthesized crystals.[3]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDAX): An accessory to SEM, EDX is used for elemental analysis to confirm the presence of Cadmium (Cd), Carbon (C), and Oxygen (O) and to check for impurities.[1]
-
Thermogravimetric and Differential Thermal Analysis (TGA/DTA): TGA measures the change in mass of the sample as a function of temperature, while DTA measures the temperature difference between the sample and a reference. This analysis reveals the thermal stability and decomposition pathway.[11] this compound trihydrate typically shows a two-step weight loss: the first step corresponds to the loss of water molecules (dehydration), and the second, at a higher temperature, corresponds to the decomposition of anhydrous this compound into cadmium oxide (in air) or metallic cadmium (in an inert atmosphere).[7][11][12]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | CdC₂O₄ | [7] |
| Molar Mass | 200.43 g/mol (anhydrous) | [7][13] |
| Appearance | White solid/powder | [14] |
| Density | 3.32 g/cm³ (anhydrous) | [7] |
| Solubility in Water | Very low; 0.0003 g/100g H₂O (Trihydrate at 18 °C) | [7] |
| Solubility Product (Ksp) | 1.5 x 10⁻⁸ | [5][6][9] |
| Decomposition Point | ~340 °C (anhydrous) | [7] |
Table 2: Summary of Characterization Data for this compound
| Characterization Technique | Key Findings and Quantitative Data | Citations |
| XRD | Crystalline in nature. Major diffraction peak for the trihydrate form observed at 2θ ≈ 13.8°. | [3][8] |
| FTIR | O-H stretching (water of hydration): ~3500-3550 cm⁻¹C=O asymmetric stretching (oxalate): ~1610 cm⁻¹Metal-Oxygen (Cd-O) stretching: ~665 cm⁻¹ | [3][4][8] |
| TGA/DTA | Dehydration: Starts ~80 °C, completes by ~193 °C. Corresponds to the loss of 3 water molecules. This is an endothermic process.[10][12]Decomposition: Anhydrous form decomposes starting from ~310-340 °C into CdO (in air) or Cd (in N₂). This is an exothermic process.[7][11][12] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis process.
Caption: Experimental workflow for this compound synthesis via precipitation.
Caption: Logical relationships between synthesis parameters and product characteristics.
Conclusion
The precipitation method is a robust and straightforward technique for synthesizing this compound. By carefully controlling experimental parameters such as reactant concentration, addition rate, and temperature, the properties of the final product can be tailored. The synthesis yields a highly insoluble white solid, which can be thoroughly characterized using standard analytical techniques like XRD, FTIR, and TGA to confirm its identity, structure, and thermal stability. This guide provides a foundational protocol and the necessary data for the successful synthesis and analysis of this compound for research and development purposes.
References
- 1. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 2. americanelements.com [americanelements.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Product Constants [thelabrat.com]
- 6. Ksp Table [chm.uri.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Product Constants for Solution at or near Room Temperature | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. chembk.com [chembk.com]
- 14. 814-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Solubility Product of Cadmium Oxalate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility product (Ksp) of cadmium oxalate (B1200264) (CdC₂O₄) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. This document presents quantitative data, detailed experimental protocols for Ksp determination, and visualizations of the underlying chemical principles.
Introduction to the Solubility Product of Cadmium Oxalate
This compound is a sparingly soluble salt, and its equilibrium in an aqueous solution is a critical parameter in various scientific and industrial contexts, including toxicology, environmental science, and pharmaceutical development. The solubility product constant, Ksp, is a measure of the extent to which a sparingly soluble salt dissolves in a solution. It represents the product of the molar concentrations of the constituent ions in a saturated solution, each raised to the power of its stoichiometric coefficient in the equilibrium equation.
The dissolution of this compound in water can be represented by the following equilibrium:
CdC₂O₄(s) ⇌ Cd²⁺(aq) + C₂O₄²⁻(aq)
The solubility product expression for this equilibrium is:
Ksp = [Cd²⁺][C₂O₄²⁻]
A smaller Ksp value indicates lower solubility. It is important to note that this compound can exist in both anhydrous (CdC₂O₄) and hydrated forms, most commonly as this compound trihydrate (CdC₂O₄ · 3H₂O). The presence of water of hydration can influence the solubility and, consequently, the Ksp value.
Quantitative Data on the Solubility Product of this compound
The following table summarizes the reported solubility product (Ksp) values for this compound at or near 25°C. These values have been compiled from various scientific reference sources.
| Compound | Ksp Value | Temperature (°C) | Reference(s) |
| This compound (CdC₂O₄) | 1.5 x 10⁻⁸ | 25 | [1][2] |
| This compound Trihydrate (CdC₂O₄ · 3H₂O) | 1.42 x 10⁻⁸ | 25 | [3] |
Note: The slight variation in Ksp values can be attributed to differences in experimental methods and conditions.
Factors Affecting the Solubility of this compound
The solubility of this compound, and thus its Ksp, is influenced by several factors:
-
Temperature: While specific data on the temperature dependence of this compound's Ksp is limited in the readily available literature, the dissolution of most salts is an endothermic process. Therefore, an increase in temperature would generally be expected to increase the solubility and the Ksp value. Thermal analysis studies have focused more on the decomposition of this compound at elevated temperatures rather than its solubility at different temperatures.[1][4][5]
-
Ionic Strength (Salt Effect): The presence of other ions in the solution that do not have an ion in common with this compound can increase its solubility. This phenomenon is known as the "salt effect" or the "diverse ion effect." The increased ionic strength of the solution leads to a decrease in the activity coefficients of the cadmium and oxalate ions, thereby requiring higher concentrations of these ions to reach equilibrium.[6] Quantitative data on the specific effect of ionic strength on the Ksp of this compound is not extensively available.
-
Common Ion Effect: The solubility of this compound is significantly decreased in a solution that already contains either cadmium (Cd²⁺) or oxalate (C₂O₄²⁻) ions from another source. This is a direct consequence of Le Châtelier's principle, where the equilibrium shifts to the left, favoring the formation of solid this compound.
-
pH: The oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid (oxalic acid, H₂C₂O₄). In acidic solutions, the oxalate ions will react with H⁺ ions to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid. This consumption of oxalate ions shifts the dissolution equilibrium of this compound to the right, thereby increasing its solubility.
-
Complex Ion Formation: The presence of ligands that can form stable complexes with cadmium ions (e.g., ammonia, cyanide) will increase the solubility of this compound. The formation of these complex ions removes free Cd²⁺ ions from the solution, shifting the dissolution equilibrium to the right.
Experimental Protocols for the Determination of the Solubility Product
The determination of the solubility product of a sparingly soluble salt like this compound can be achieved through various experimental techniques. The following sections outline the general methodologies for two common approaches: conductometry and potentiometric titration.
Conductometric Determination of Ksp
Principle: This method relies on measuring the electrical conductivity of a saturated solution of this compound. The conductivity of the solution is directly related to the concentration of the dissolved ions.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess of solid this compound to a known volume of deionized water in a beaker.
-
Stir the solution continuously for an extended period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached and the solution is saturated.
-
Allow the undissolved solid to settle.
-
-
Conductivity Measurement:
-
Carefully decant or filter the supernatant (the clear saturated solution) to remove any solid particles.
-
Measure the conductivity of the saturated solution using a calibrated conductivity meter.
-
Measure the conductivity of the deionized water used to prepare the solution as a blank.
-
-
Calculation of Ksp:
-
The specific conductance of the this compound solution is calculated by subtracting the specific conductance of the deionized water from that of the saturated solution.
-
The molar conductivity at infinite dilution (Λ₀) for this compound is determined using Kohlrausch's law of independent migration of ions (Λ₀(CdC₂O₄) = λ₀(Cd²⁺) + λ₀(C₂O₄²⁻)), where λ₀ represents the ionic conductivities at infinite dilution for the respective ions.
-
The molar solubility (S) of this compound is then calculated using the formula: S = (1000 × κ) / Λ₀, where κ is the specific conductance of the solution.
-
Finally, the Ksp is calculated from the molar solubility: Ksp = S².
-
Potentiometric Titration for Ksp Determination
Principle: This method involves titrating a solution containing one of the constituent ions (e.g., Cd²⁺) with a solution containing the other ion (C₂O₄²⁻) and monitoring the change in the potential of an ion-selective electrode. The equivalence point of the titration can be used to determine the initial concentration of the ion, and the potential measurements can be used to calculate the Ksp.[7][8][9]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of a soluble cadmium salt (e.g., Cd(NO₃)₂).
-
Prepare a standard solution of a soluble oxalate salt (e.g., Na₂C₂O₄).
-
-
Titration Setup:
-
Place a known volume of the standard cadmium nitrate (B79036) solution in a beaker.
-
Immerse a cadmium ion-selective electrode (ISE) and a suitable reference electrode into the solution.
-
Use the sodium oxalate solution as the titrant in a burette.
-
-
Titration Procedure:
-
Record the initial potential of the cell.
-
Add small increments of the sodium oxalate solution from the burette, stirring the solution continuously.
-
Record the cell potential after each addition.
-
Continue the additions well past the equivalence point, which is indicated by a sharp change in potential.
-
-
Data Analysis and Ksp Calculation:
-
Plot a graph of the cell potential (Ecell) versus the volume of titrant added. The equivalence point can be determined from the inflection point of the curve or by using a derivative plot.
-
The concentration of the cadmium ions at any point in the titration can be calculated using the Nernst equation for the cadmium ISE.
-
The concentration of the oxalate ions can be calculated from the amount of titrant added.
-
The Ksp can then be calculated at several points in the titration curve (typically after the equivalence point) using the equation: Ksp = [Cd²⁺][C₂O₄²⁻].
-
Mandatory Visualizations
Dissolution Equilibrium of this compound
The following diagram illustrates the dynamic equilibrium between solid this compound and its dissolved ions in an aqueous solution.
Caption: Dissolution and precipitation equilibrium of this compound.
Experimental Workflow for Ksp Determination by Conductometry
This diagram outlines the key steps involved in determining the solubility product of this compound using the conductometric method.
Caption: Workflow for Ksp determination by conductometry.
Conclusion
This technical guide has provided a detailed examination of the solubility product of this compound in aqueous solutions. The presented quantitative data, while primarily focused on standard conditions, offers a solid baseline for researchers. The outlined experimental protocols for conductometry and potentiometric titration provide robust methodologies for the in-house determination of Ksp under specific experimental conditions. The visualizations serve to clarify the fundamental equilibrium and experimental processes. A comprehensive understanding of the solubility of this compound is essential for predicting its behavior in various aqueous environments, which is of paramount importance in fields ranging from environmental remediation to pharmaceutical sciences. Further research into the temperature and ionic strength dependence of this compound's Ksp would provide a more complete picture of its solubility characteristics.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Ksp Table [chm.uri.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijert.org [ijert.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. api.upums.ac.in [api.upums.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]
thermal decomposition mechanism of cadmium oxalate
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Cadmium Oxalate (B1200264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (CdC₂O₄). The document details the decomposition pathways in both air and inert atmospheres, presents quantitative data from thermogravimetric and differential thermal analyses, outlines detailed experimental protocols for the characterization of this process, and includes visualizations of the decomposition pathways and experimental workflows.
Introduction
Cadmium oxalate is an inorganic compound that serves as a precursor in the synthesis of cadmium-containing materials, such as cadmium oxide (CdO) and metallic cadmium (Cd). The thermal decomposition of this compound is a critical process in these synthetic routes, and a thorough understanding of its mechanism is essential for controlling the properties of the final product. The decomposition process is highly sensitive to the surrounding atmosphere, leading to different products and decomposition intermediates. This guide explores these pathways and the analytical techniques used to elucidate them.
Thermal Decomposition Pathways
The thermal decomposition of this compound typically proceeds from its hydrated form, most commonly this compound trihydrate (CdC₂O₄·3H₂O). The process can be broadly divided into two or three main stages, depending on the atmosphere: dehydration and decomposition of the anhydrous oxalate.
Decomposition in an Inert Atmosphere (e.g., Nitrogen)
In an inert atmosphere, the decomposition of this compound trihydrate generally occurs in three steps.[1]
-
Dehydration: The initial step involves the loss of water molecules to form anhydrous this compound.
-
CdC₂O₄·3H₂O(s) → CdC₂O₄(s) + 3H₂O(g)
-
-
Decomposition of Anhydrous Oxalate: The anhydrous this compound then decomposes to form metallic cadmium, with the release of carbon dioxide. Some studies suggest the formation of cadmium oxide and carbon monoxide as well.
-
CdC₂O₄(s) → Cd(s) + 2CO₂(g)
-
-
Further Reactions/Decomposition: At higher temperatures, further reactions can occur. For instance, some studies indicate a final step where cadmium oxide, if formed, is reduced to metallic cadmium.[1] The high reactivity of the metallic product can also lead to its oxidation by carbon dioxide.[2]
Decomposition in an Oxidizing Atmosphere (e.g., Air)
In the presence of air, the decomposition process is altered, particularly in the final products, and typically consists of two main stages.[1]
-
Dehydration: Similar to the process in an inert atmosphere, the first step is the loss of water of crystallization.
-
CdC₂O₄·3H₂O(s) → CdC₂O₄(s) + 3H₂O(g)
-
-
Decomposition and Oxidation: The anhydrous this compound decomposes, and the resulting products are immediately oxidized to form cadmium oxide. The gaseous products are carbon monoxide and carbon dioxide.
-
CdC₂O₄(s) + ½O₂(g) → CdO(s) + CO(g) + CO₂(g)
-
The final solid product in an air atmosphere is cadmium oxide.[1]
Quantitative Data
The following tables summarize the quantitative data obtained from various thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies on the thermal decomposition of this compound.
Table 1: Thermal Decomposition Stages of this compound Trihydrate in an Inert Atmosphere (Nitrogen)
| Stage | Temperature Range (°C) | Peak Temperature (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reaction |
| I | 55 - 155 | 105 | 21.25 | 21.23 | CdC₂O₄·3H₂O → CdC₂O₄ + 3H₂O |
| II | 265 - 311 | 339.5 | 49.58 | 49.53 | CdC₂O₄ → CdO + CO + CO₂ |
| III | 400 - 596 | 498 | 55.417 | 55.80 | CdO → Cd + ½O₂ |
Data compiled from a study by B.T. Suresha, et al. (2012).[1]
Table 2: Thermal Decomposition Stages of this compound Trihydrate in an Oxidizing Atmosphere (Air)
| Stage | Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reaction |
| I (Dehydration) | 52 - 140 | ~21 | 21.23 | CdC₂O₄·3H₂O → CdC₂O₄ + 3H₂O |
| II (Decomposition) | 260 - 340 | ~36 (of anhydrous) | 35.91 | CdC₂O₄ → CdO + CO + CO₂ |
Data compiled from studies by M.E. Brown, et al. and B.T. Suresha, et al.[1][2]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent thermal analysis.
Synthesis of this compound Trihydrate
A common method for synthesizing this compound crystals is the single diffusion reaction technique in a silica (B1680970) gel medium.[1][3]
Materials:
-
Cadmium Chloride (CdCl₂)
-
Oxalic Acid (H₂C₂O₄)
-
Sodium Metasilicate (B1246114) (Na₂SiO₃)
-
Distilled Water
Procedure:
-
Gel Preparation: A solution of sodium metasilicate is mixed with a solution of oxalic acid to form a silica gel. The pH of the gel is adjusted to a desired value (e.g., 4.5).
-
Gel Setting: The prepared gel is poured into test tubes and allowed to set for a period of several days.
-
Crystal Growth: A supernatant solution of cadmium chloride (e.g., 1 M) is carefully poured over the set gel.
-
Diffusion and Reaction: Cadmium ions from the supernatant solution diffuse into the gel and react with the oxalate ions to form crystals of this compound trihydrate over a period of several days to weeks.
-
Harvesting and Washing: The grown crystals are harvested from the gel, washed with distilled water, and dried.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA and DTA are the primary techniques for studying the thermal decomposition of this compound.
Instrumentation:
-
A calibrated simultaneous thermal analyzer (TGA/DTA or TGA/DSC instrument) such as a Perkin Elmer or Mettler Toledo system.[1]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound trihydrate powder into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (e.g., 20-100 mL/min).
-
Thermal Program: Heat the sample from ambient temperature to a final temperature of around 900°C at a constant heating rate (e.g., 10°C/min).[1][4]
-
Data Acquisition: Record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature. The derivative of the mass change curve (DTG) is also typically recorded.
Kinetic Analysis of TGA Data
The kinetic parameters of the decomposition, such as activation energy (Ea) and the pre-exponential factor (A), can be determined from the TGA data using various methods, including the Coats-Redfern and Horowitz-Metzger methods.[5][6]
Coats-Redfern Method: This integral method involves plotting ln[g(α)/T²] against 1/T for different kinetic models g(α), where α is the fractional conversion. The activation energy is determined from the slope of the linear fit.[7][8]
Horowitz-Metzger Method: This approximation method involves plotting log[log(W₀-Wf)/(Wt-Wf)] against θ (T-Ts), where W₀ is the initial weight, Wf is the final weight, Wt is the weight at temperature T, and Ts is the peak temperature from the DTG curve. The activation energy can be calculated from the slope of this plot.[9][10]
Visualizations
The following diagrams illustrate the thermal decomposition pathways and a typical experimental workflow.
Caption: Decomposition pathway of this compound in an inert atmosphere.
References
- 1. ijert.org [ijert.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 6. oldror.lbp.world [oldror.lbp.world]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Chemical and Physical Properties of Cadmium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium oxalate (B1200264) (CdC₂O₄) is an inorganic compound that serves as a precursor in the synthesis of various cadmium-containing materials. Its controlled decomposition provides a route to cadmium oxide nanoparticles, which have applications in catalysis, electronics, and pigments. A thorough understanding of its fundamental chemical and physical properties is crucial for its effective use in research and development. This guide provides a comprehensive overview of the core characteristics of cadmium oxalate, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical transformations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Formula | CdC₂O₄ | [1] |
| Molecular Weight | 200.43 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility in Water | Very low | [4] |
| Crystal System | Triclinic | [3][4] |
| Decomposition Temp. (Anhydrous) | Decomposes | [5] |
| Decomposition Temp. (Trihydrate) | Dehydration begins around 80°C | [6] |
Experimental Protocols
Synthesis of this compound Trihydrate via Precipitation
This protocol details the synthesis of this compound trihydrate by the reaction of aqueous solutions of cadmium nitrate (B79036) and potassium oxalate.[1]
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of cadmium nitrate by dissolving the appropriate amount of cadmium nitrate tetrahydrate in deionized water.
-
Prepare a 0.1 M solution of potassium oxalate by dissolving the appropriate amount of potassium oxalate monohydrate in deionized water.
-
-
Precipitation:
-
Place a beaker containing the cadmium nitrate solution on a magnetic stirrer.
-
Slowly add the potassium oxalate solution to the cadmium nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.
-
-
Digestion and Filtration:
-
Continue stirring the mixture for 30 minutes to allow the precipitate to fully form and age.
-
Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
-
Washing:
-
Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities.
-
-
Drying:
-
Carefully transfer the washed precipitate to a watch glass and dry it in an oven at a temperature below 80°C to obtain this compound trihydrate (CdC₂O₄·3H₂O).
-
Characterization of this compound
This protocol outlines the determination of the thermal decomposition profile of this compound trihydrate.
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of this compound trihydrate into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.[5][6]
-
Use a nitrogen or air atmosphere with a constant flow rate.[5][7]
-
Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water and the decomposition of the anhydrous oxalate.
This protocol is for identifying the functional groups present in this compound.
Instrument:
-
FTIR Spectrometer
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.[3]
-
Record the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.[3][8]
-
Identify the characteristic absorption bands for the oxalate ion (C=O and C-O stretching) and water molecules (O-H stretching).
This protocol is used to determine the crystal structure of this compound.
Instrument:
-
Powder X-ray Diffractometer
Procedure:
-
Grind the this compound sample into a fine powder.
-
Mount the powdered sample on a sample holder.
-
Record the powder XRD pattern using Cu Kα radiation (λ = 1.5406 Å).[3][4]
-
Scan a 2θ range from 10° to 70° at a scan speed of 1°/minute.[4][8]
-
The resulting diffractogram can be used to identify the crystalline phases present and determine the crystal structure.
Visualizations
Synthesis of this compound
The following diagram illustrates the workflow for the precipitation synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Thermal Decomposition of this compound Trihydrate
This diagram shows the sequential decomposition of this compound trihydrate upon heating.
Caption: Thermal decomposition pathway of this compound.
Signaling Pathways
A comprehensive search of scientific literature did not reveal any established signaling pathways directly involving this compound. As a simple inorganic salt, it is not expected to interact with biological signaling cascades in the manner of a targeted drug molecule. The toxicity of cadmium compounds is generally attributed to the cadmium ion (Cd²⁺) itself, which can interfere with various cellular processes.
Conclusion
This technical guide provides a detailed overview of the fundamental chemical and physical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The provided data and methodologies are intended to support researchers and scientists in their work with this important inorganic precursor. The visualizations offer a clear representation of the key chemical transformations of this compound, aiding in the understanding of its behavior under different conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H2CdO4 | CID 3083647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 5. ijert.org [ijert.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [file.scirp.org]
Spectroscopic Characterization of Cadmium Oxalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of cadmium oxalate (B1200264), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These vibrational spectroscopy techniques are powerful tools for elucidating the molecular structure, identifying functional groups, and confirming the purity of cadmium oxalate compounds, which are of interest in various fields including materials science and toxicology.
Introduction to the Vibrational Spectroscopy of this compound
This compound (CdC₂O₄) is a coordination polymer that can exist in both anhydrous and hydrated forms, with the trihydrate (CdC₂O₄·3H₂O) being a common variant. The oxalate ligand (C₂O₄²⁻) can adopt various coordination modes with the cadmium(II) ion, influencing the resulting crystal structure and, consequently, its vibrational spectra. FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint that is sensitive to the local chemical environment and symmetry of the constituent functional groups.
The key vibrational modes of interest in this compound include:
-
O-H stretching and bending vibrations from water of crystallization.
-
C=O and C-O stretching vibrations of the oxalate ligand.
-
C-C stretching vibrations of the oxalate ligand.
-
O-C=O bending (deformation) modes of the oxalate ligand.
-
Cd-O stretching vibrations corresponding to the coordination bonds between the cadmium ion and the oxalate ligand.
Experimental Protocols
Detailed and precise experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the typical methodologies for the synthesis of this compound and its subsequent analysis by FTIR and Raman spectroscopy.
Synthesis of this compound (Trihydrate)
A common method for synthesizing this compound trihydrate is through precipitation from aqueous solutions.
Materials:
-
Cadmium acetate (B1210297) (Cd(CH₃COO)₂)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare separate dilute aqueous solutions of cadmium acetate and oxalic acid.
-
Heat both solutions to approximately 65°C.
-
Slowly add the oxalic acid solution to the cadmium acetate solution with continuous stirring. A slight excess of oxalic acid is recommended to ensure complete precipitation.
-
Continue heating and stirring the resulting mixture for about 30 minutes to promote crystal growth.
-
Allow the white precipitate of this compound trihydrate to settle.
-
Separate the precipitate by filtration.
-
Wash the collected solid with deionized water to remove any unreacted reagents.
-
Air-dry the purified this compound trihydrate at room temperature.
-
The purity of the synthesized material can be confirmed by elemental analysis and X-ray powder diffractometry.
FTIR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66 FT-IR spectrophotometer or a Shimadzu FTIR–8400S spectrometer, is suitable for analysis.[1]
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind a small amount of the this compound sample (typically 1-2 mg) with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the homogenous mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Record the FTIR spectrum in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
A spectral resolution of ± 4 cm⁻¹ is generally sufficient.
Raman Spectroscopy
Instrumentation:
-
A Fourier-Transform (FT) Raman spectrometer equipped with a laser excitation source is required. A common setup involves a Bruker instrument with an FRA 106 Raman accessory and a solid-state Nd:YAG laser operating at 1064 nm.
Sample Preparation:
-
The powdered this compound sample can be placed in a sample holder, such as a small cup or a capillary tube.
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Accumulate a sufficient number of scans (e.g., 60 scans) to achieve a good signal-to-noise ratio.
-
Record the Raman spectrum over a suitable spectral range, which typically includes the vibrational modes of interest (e.g., 2000 cm⁻¹ to 100 cm⁻¹).
-
A spectral resolution of ± 4 cm⁻¹ is appropriate for these measurements.
Spectroscopic Data and Interpretation
The FTIR and Raman spectra of this compound are complementary, as some vibrational modes may be more active in one technique than the other. The following table summarizes the characteristic vibrational frequencies and their assignments for this compound, primarily the trihydrate form.
| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| Water of Crystallization | |||
| ν(O-H) | ~3547, ~3069 | - | Stretching vibrations of water molecules, often appearing as broad bands due to hydrogen bonding.[2] |
| δ(O-H) | ~1609 | - | Bending vibration of water molecules.[2] |
| Oxalate Ligand Vibrations | |||
| νₐₛ(C=O) | ~1630 | ~1480 | Asymmetric stretching of the carbonyl groups. The IR band is typically very strong. |
| νₛ(C=O) | ~1365, ~1317 | ~1458 | Symmetric stretching of the carbonyl groups. |
| ν(C-C) + δ(O-C=O) | ~900 | ~918 | A coupled mode involving the C-C stretch and O-C=O bending. The Raman peak is often sharp and distinct.[3][4] |
| δ(O-C=O) + ν(Cd-O) | ~777 | ~843 | A coupled mode of O-C=O bending and Cd-O stretching. The IR band is typically strong.[3][4] |
| Cadmium-Oxygen Vibrations | |||
| ν(Cd-O) + ring deformation | ~520 | ~520, ~555, ~600, ~611 | Vibrations involving the cadmium-oxygen bonds and deformation of the chelate ring. Multiple peaks can be observed in the Raman spectrum.[3][4] |
| Lattice Modes | < 400 | < 400 | Low-frequency modes corresponding to the vibrations of the crystal lattice. |
Note: The exact peak positions can vary slightly depending on the specific crystalline form (anhydrous vs. trihydrate), sample preparation, and instrumental parameters.
The FTIR and FT-Raman spectra of anhydrous this compound are practically identical to those of the trihydrate in the 2000-400 cm⁻¹ spectral range, suggesting that the overall arrangement and geometry of the oxalate groups are not significantly different between the two forms.
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from synthesis to data analysis.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
FTIR and Raman spectroscopy are indispensable techniques for the characterization of this compound. They provide detailed information about the molecular vibrations, confirming the presence of oxalate ligands, water of crystallization, and the coordination of the cadmium ion. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this and related metal oxalate compounds. Adherence to systematic experimental procedures is paramount for obtaining reliable and interpretable spectroscopic results.
References
An In-depth Technical Guide to the Hydration States of Cadmium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the hydration states of cadmium oxalate (B1200264), a compound of interest in various fields, including materials science and toxicology. Understanding the nature of its hydrated forms is crucial for consistent synthesis, characterization, and application. This guide details the known hydrates, outlines the analytical techniques for their characterization, presents quantitative data, and provides standardized experimental protocols.
Introduction to Cadmium Oxalate and its Hydrates
This compound (CdC₂O₄) is a coordination polymer that can exist in both anhydrous and hydrated forms. The number of water molecules incorporated into its crystal lattice significantly influences its physical and chemical properties, such as thermal stability, solubility, and crystal structure. The most commonly reported hydrates are the monohydrate and trihydrate forms. The controlled synthesis and identification of these states are paramount for reproducible research and development.
Known Hydration States of this compound
-
This compound Trihydrate (CdC₂O₄·3H₂O): This is a frequently synthesized and studied form. It is the stable hydrate (B1144303) under standard ambient conditions.[1]
-
This compound Monohydrate (CdC₂O₄·H₂O): This form contains a single water molecule per formula unit.[2][3]
-
Anhydrous this compound (CdC₂O₄): This form is obtained by the thermal dehydration of the hydrated species.[4] It is known to exhibit polymorphism, with at least two phases (β and γ) identified.[5]
The transitions between these states are primarily driven by temperature, leading to distinct thermal decomposition profiles.
Data Presentation
The quantitative data gathered from various analytical techniques are summarized below for clear comparison.
Table 1: Thermal Analysis Data for this compound Hydrates
| Compound | Dehydration Temp. Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Anhydrous Decomposition Temp. Range (°C) | Final Product (in Air) | Reference |
|---|---|---|---|---|---|---|
| CdC₂O₄·3H₂O | 80 - 193 | 21.23% (for 3 H₂O) | ~21% | 260 - 340 | CdO | [1][4][6] |
| CdNa₂∙2C₂O₄∙2H₂O* | 65 - 188 | 9.28% (for 2 H₂O) | 20.21%* | 263 - 486 | Sodium Cadmium Oxide |[7] |
*Note: Data for the mixed sodium this compound dihydrate is included for comparative purposes; its weight loss is significantly different due to the overall composition.
Table 2: Key Fourier-Transform Infrared (FTIR) Spectroscopy Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |
|---|---|---|---|
| ~3547 | O-H Stretching | Water of Hydration | [7][8] |
| ~1610 | O-H Bending | Water of Hydration | [7][8] |
| ~1616 | C=O Asymmetric Stretching | Oxalate Group | [9] |
| ~1315 | C=O Symmetric Stretching | Oxalate Group | [7][9] |
| 500 - 800 | Metal-Oxygen Stretching | Cd-O Bond |[7] |
Table 3: Crystallographic Data for this compound
| Compound Form | Crystal System | Lattice Parameters | Reference |
|---|---|---|---|
| Hydrated this compound | Triclinic | a = 6.00 Å, b = 6.66 Å, c = 8.49 Å, α = 74.66°, β = 74.28°, γ = 81.00° | [10] |
| Anhydrous this compound | Monoclinic | Not specified in results | [11][12] |
| Anhydrous this compound | Orthorhombic (γ-phase) | Not specified in results |[13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of this compound Hydrate Crystals (Gel Diffusion Method)
This method is effective for growing high-quality single crystals.
-
Gel Preparation: Prepare a sodium metasilicate (B1246114) solution with a specific gravity of 1.03-1.04. Adjust the pH to a suitable range (e.g., 4.5) using an acid like oxalic acid or acetic acid. Pour the solution into test tubes and allow it to set for 48-72 hours.
-
Reactant Addition: After gel setting, carefully add an aqueous solution of a cadmium salt (e.g., 1 M Cadmium Chloride or Cadmium Acetate) on top of the gel.[9] The reaction between the cadmium salt diffusing into the gel and the oxalate ions within the gel leads to the slow growth of crystals.
-
Crystal Growth and Harvesting: Allow the system to stand undisturbed at ambient temperature for several days to weeks.[7] High-quality, transparent crystals will form within the gel matrix. Once grown, carefully extract the crystals from the gel, wash them with deionized water, and dry them at room temperature.
Protocol 2: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA/DTA is used to study the thermal stability and decomposition pathways.
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the this compound hydrate sample into an alumina (B75360) or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA/DTA instrument.
-
Analysis Conditions: Heat the sample from ambient temperature to approximately 600-1000°C at a constant heating rate, typically 10°C/min.[1][4] The analysis can be performed under a controlled atmosphere, such as flowing air or nitrogen, to study the effect of the atmosphere on decomposition products.[6]
-
Data Acquisition: Record the mass loss (TGA) and temperature difference (DTA) as a function of temperature. The resulting thermogram reveals the temperatures of dehydration and decomposition.[14]
Protocol 3: Powder X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase purity of the material.
-
Sample Preparation: Finely grind the this compound crystals into a homogenous powder using an agate mortar and pestle. Mount the powder onto a sample holder.
-
Instrument Setup: Place the sample holder in the powder X-ray diffractometer.
-
Analysis Conditions: Use a standard X-ray source, typically Cu Kα radiation (λ = 1.5406 Å).[7] Scan the sample over a 2θ range of 10° to 70° with a scan speed of around 1°/minute.[7][10]
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The peak positions and intensities are used to identify the crystal structure by comparing them to standard databases (e.g., JCPDS).[10]
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the sample.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the powdered this compound sample (approx. 1-2 mg) with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[10]
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups, such as O-H from water and C=O from the oxalate anion.[8]
Visualizations
Diagram 1: Thermal Decomposition Pathway of this compound Trihydrate
Diagram 2: Experimental Workflow for Characterization
References
- 1. ias.ac.in [ias.ac.in]
- 2. Cadmium(2+);oxalate;hydrate | C2H2CdO5 | CID 516793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Anhydrous this compound polymorphism: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Utilization of Cadmium Oxalate as a Precursor for Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise engineering of nanomaterials is fundamental to advancing various scientific and technological fields, including drug delivery, bio-imaging, and catalysis. The choice of precursor material is a critical determinant of the final nanomaterial's properties, such as size, morphology, and crystallinity. Cadmium oxalate (B1200264) (CdC₂O₄) has emerged as a versatile and highly effective precursor for the synthesis of a range of cadmium-based nanomaterials, most notably cadmium oxide (CdO) and cadmium sulfide (B99878) (CdS) nanoparticles. Its utility stems from its well-defined composition and controlled decomposition behavior. This technical guide provides a comprehensive overview of the synthesis of cadmium oxalate precursors and their subsequent conversion into functional nanomaterials. It includes detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis workflows to aid researchers in the successful fabrication of tailored nanomaterials.
Introduction
Cadmium-based nanomaterials, particularly quantum dots, exhibit unique size- and shape-dependent optical and electronic properties, making them highly valuable in biomedical applications and electronics. The synthesis of these nanomaterials with controlled characteristics is paramount. The precursor route, involving the initial formation of a solid-state compound that is subsequently decomposed, offers excellent control over the final product's morphology and purity. This compound, an insoluble coordination polymer, serves as an ideal precursor due to its straightforward synthesis and clean decomposition into cadmium-containing species. This guide will delve into the common synthesis methodologies for this compound and its thermal conversion to cadmium-based nanoparticles.
Synthesis of this compound Precursors
The morphology and particle size of the this compound precursor can significantly influence the characteristics of the final nanomaterial. Several methods have been developed for the synthesis of this compound with varying degrees of control over its physical properties.
Precipitation Method
The precipitation method is a straightforward and widely used technique for the synthesis of this compound. It involves the reaction of a soluble cadmium salt with an oxalate source in a solution, leading to the precipitation of insoluble this compound.
Experimental Protocol: Precipitation of this compound
-
Precursor Solutions: Prepare a solution of a cadmium salt (e.g., cadmium chloride, CdCl₂) and a solution of an oxalate salt (e.g., sodium oxalate, Na₂C₂O₄) or oxalic acid (H₂C₂O₄) in a suitable solvent, typically deionized water.
-
Reaction: Slowly add the oxalate solution to the cadmium salt solution under constant stirring. The formation of a white precipitate of this compound will be observed immediately.
-
Aging: Allow the precipitate to age in the mother liquor for a specific period (e.g., several hours to a day) to promote crystal growth and improve crystallinity.
-
Isolation and Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the collected solid repeatedly with deionized water and then with a solvent like ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified this compound precipitate in an oven at a moderate temperature (e.g., 60-80 °C) to obtain a fine powder.
Hydrothermal Synthesis
Hydrothermal synthesis offers excellent control over the crystallinity and morphology of the resulting this compound nanostructures. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave.
Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods
-
Precursor Mixture: In a typical procedure, an aqueous solution of a cadmium salt (e.g., cadmium chloride) and an oxalate source (e.g., oxalic acid) are mixed in a Teflon-lined stainless steel autoclave. The molar ratio of the reactants can be varied to control the morphology.
-
Sealing and Heating: The autoclave is sealed and heated to a specific temperature (e.g., 110-180 °C) for a defined duration (e.g., 12-48 hours). The autogenous pressure developed inside the autoclave facilitates the crystallization process.[1]
-
Cooling and Isolation: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting product is collected by filtration or centrifugation.
-
Washing and Drying: The collected this compound is washed thoroughly with deionized water and ethanol and then dried in an oven.
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis utilizes a solvent other than water at elevated temperatures and pressures. The choice of solvent can significantly influence the morphology of the this compound precursor.
Experimental Protocol: Solvothermal Synthesis of this compound Microcrystals
-
Precursor Solution: Dissolve a cadmium salt (e.g., cadmium acetate) and an oxalate source in an organic solvent or a mixture of solvents (e.g., ethanol, ethylene (B1197577) glycol) within a Teflon-lined autoclave.
-
Reaction Conditions: Seal the autoclave and heat it to a temperature typically ranging from 120 °C to 200 °C for several hours.
-
Product Recovery: After cooling, the solid product is separated, washed with a suitable solvent to remove any residual reactants, and dried.
Gel Diffusion Method
The gel diffusion method is a technique that allows for the slow and controlled growth of high-quality single crystals of this compound. This method relies on the diffusion of reactant ions through a gel matrix, leading to a controlled precipitation reaction.
Experimental Protocol: Single-Diffusion Gel Growth of this compound Crystals [2]
-
Gel Preparation: Prepare a silica (B1680970) gel by mixing a solution of sodium metasilicate (B1246114) with an acidic solution (e.g., oxalic acid) to a desired pH (e.g., 4.5).[2] Pour the mixture into test tubes and allow it to set for several days.[2]
-
Supernatant Addition: Once the gel has set, carefully pour a solution of a cadmium salt (e.g., cadmium chloride, 1 M) over the gel.[2]
-
Crystal Growth: The cadmium ions will slowly diffuse into the gel and react with the oxalate ions to form this compound crystals over a period of several days to weeks at room temperature (e.g., 28 °C).[2]
-
Harvesting: Carefully extract the grown crystals from the gel.
Conversion of this compound Precursor to Nanomaterials
The primary application of this compound in nanomaterial synthesis is as a precursor for cadmium oxide (CdO) nanoparticles through thermal decomposition. It can also be utilized in the synthesis of other cadmium-based nanomaterials like cadmium sulfide (CdS).
Thermal Decomposition to Cadmium Oxide (CdO) Nanoparticles
Thermal decomposition, or calcination, of this compound in a controlled atmosphere results in the formation of CdO nanoparticles. The temperature and duration of the calcination process are critical parameters that determine the size and crystallinity of the resulting nanoparticles.
Experimental Protocol: Synthesis of CdO Nanoparticles via Thermal Decomposition
-
Precursor Placement: Place a known amount of the synthesized and dried this compound precursor in a ceramic crucible.
-
Calcination: Place the crucible in a muffle furnace. Heat the furnace to the desired calcination temperature (typically in the range of 350-600 °C) in an air atmosphere.[3] The heating rate can also be a controlled parameter.
-
Holding Time: Maintain the temperature for a specific duration (e.g., 1-4 hours) to ensure complete decomposition of the oxalate.[3]
-
Cooling: Allow the furnace to cool down to room temperature.
-
Product Collection: The resulting powder, which is typically brownish, is the cadmium oxide nanoparticles.
The overall chemical reaction for the decomposition of this compound trihydrate in air is: CdC₂O₄·3H₂O(s) → CdC₂O₄(s) + 3H₂O(g) CdC₂O₄(s) + ½O₂(g) → CdO(s) + 2CO₂(g)
In an inert atmosphere, such as nitrogen, the decomposition can lead to the formation of metallic cadmium.[2]
Quantitative Data: Thermal Decomposition of this compound Trihydrate
The thermal decomposition process can be quantitatively analyzed using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
| Decomposition Step | Temperature Range (°C) | Atmosphere | Mass Loss (%) | End Product(s) | Reference |
| Dehydration | 80 - 193 | Air/Nitrogen | ~22.0 | Anhydrous CdC₂O₄ | [4] |
| Oxalate Decomposition | 350 - 450 | Air | ~36.0 | CdO, CO, CO₂ | [2] |
| Oxalate Decomposition | 385 | Nitrogen | - | Cd, CO₂ | [2] |
Note: The exact temperatures and mass losses can vary depending on the heating rate and the specific characteristics of the this compound precursor.
Effect of Calcination Temperature on CdO Nanoparticle Size
| Calcination Temperature (°C) | Average Particle Size (nm) | Reference |
| 500 | 23 | [5] |
| 550 | 28 | [5] |
| 600 | 37 | [5] |
Synthesis of Cadmium Sulfide (CdS) Nanoparticles
While less common, this compound can also serve as a precursor for the synthesis of cadmium sulfide nanoparticles. This typically involves a reaction with a sulfur source in a high-boiling point solvent.
Experimental Protocol: Synthesis of CdS Nanoparticles
-
Precursor and Solvent: Disperse the this compound precursor in a high-boiling point coordinating solvent (e.g., oleylamine).
-
Sulfur Source: Add a sulfur source, such as elemental sulfur dissolved in a suitable solvent (e.g., oleylamine), to the reaction mixture.
-
Reaction: Heat the mixture to a high temperature (e.g., 200-300 °C) under an inert atmosphere (e.g., argon or nitrogen) for a specific time to allow for the formation of CdS nanoparticles.
-
Purification: After cooling, the CdS nanoparticles are typically precipitated by adding a non-solvent (e.g., ethanol or acetone) and collected by centrifugation. This washing step is repeated multiple times to remove excess reactants and byproducts.
Role of Capping Agents
Capping agents, or surfactants, are often employed during the synthesis of nanomaterials to control their growth, prevent agglomeration, and enhance their stability in colloidal suspensions.[6][7] In the context of this compound precursor synthesis and its conversion to nanomaterials, capping agents can be introduced at various stages.
-
During Precursor Synthesis: The addition of capping agents like polyvinylpyrrolidone (B124986) (PVP) or ethylenediaminetetraacetic acid (EDTA) during the precipitation or hydrothermal/solvothermal synthesis of this compound can influence the size and morphology of the precursor particles.[6]
-
During Conversion to Nanomaterials: Capping agents are crucial in the synthesis of CdS nanoparticles from the this compound precursor to control the particle size and provide surface passivation, which is essential for achieving desired optical properties, such as quantum confinement effects.
Visualization of Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of this compound precursors.
Caption: Conversion of this compound to nanomaterials.
Characterization of Precursors and Nanomaterials
A suite of analytical techniques is essential for the thorough characterization of both the this compound precursor and the final nanomaterials:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior and determine thermal stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.
-
UV-Visible Spectroscopy and Photoluminescence Spectroscopy: To characterize the optical properties of the synthesized nanomaterials.
Conclusion
This compound is a highly valuable and versatile precursor for the controlled synthesis of cadmium-based nanomaterials. By carefully selecting the synthesis method for the precursor and controlling the conditions of its subsequent conversion, researchers can tailor the properties of the final nanomaterials for specific applications. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and professionals in the fields of materials science, chemistry, and drug development, enabling the reproducible and rational design of advanced nanomaterials. Further research into novel synthesis techniques and the influence of various parameters will continue to expand the utility of this compound as a key building block in nanotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigations into the Electronic Structure of Cadmium Oxalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium oxalate (B1200264) (CdC₂O₄) is a metal-organic framework with a range of applications stemming from its structural and electronic properties. A thorough understanding of its electronic structure is crucial for predicting its behavior and designing novel materials with tailored functionalities. This technical guide provides a detailed overview of the theoretical studies on the electronic structure of cadmium oxalate, focusing on computational methodologies, key findings, and experimental validations.
Computational Methodologies
The primary theoretical approach for investigating the electronic structure of this compound has been through ab initio calculations, particularly using a hybrid Hartree-Fock/Density Functional Theory (HF/DFT) approach. This method provides a robust framework for accurately predicting the geometric, electronic, and vibrational properties of crystalline solids.
Hartree-Fock/Density Functional Theory (HF/DFT) Hybrid Approach
A hybrid HF/DFT approach was employed to compute the structure and properties of the β and γ phases of anhydrous this compound.[1][2] This method combines the accuracy of Hartree-Fock for exchange interactions with the efficiency of DFT for electron correlation. The calculations were performed using the CRYSTAL17 software package.
Computational Parameters:
-
Hamiltonian: A hybrid B3LYP Hamiltonian was used, which incorporates a percentage of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.
-
Basis Sets: All-electron basis sets of Gaussian-type orbitals were used for all atoms. For cadmium, a Durand–Barthelat effective core potential was employed to replace the inner core electrons, reducing computational cost while maintaining accuracy. The valence electrons were described by a [3s3p4d]/4s4p2d basis set. For carbon and oxygen, a 6-21G* basis set was utilized.
-
k-point sampling: The reciprocal space was sampled using a Monkhorst–Pack grid of k-points.
The workflow for these theoretical calculations can be visualized as follows:
Caption: Computational workflow for the theoretical study of this compound.
Electronic Structure and Properties
Polymorphism of Anhydrous this compound
Theoretical studies have been instrumental in characterizing the different polymorphs of anhydrous this compound, namely the β and γ phases.[1][2] A new polymorph, γ-CdC₂O₄, was discovered during the thermal decomposition of the more stable trihydrated phase and is quasi-isostructural with β-CaC₂O₄.[1]
The coordination of the cadmium atom differs between the polymorphs. In the β polymorph, cadmium is hexacoordinated, while in the γ polymorph and the trihydrated form (CdC₂O₄·3H₂O), it is heptacoordinated.[1] This difference in coordination significantly influences the electronic and physical properties of the material.
The logical relationship of this compound phases can be depicted as:
Caption: Phase transitions of this compound.
Quantitative Data
The following tables summarize the key quantitative data obtained from theoretical calculations and experimental measurements.
Table 1: Computed and Experimental Structural Parameters for β-CdC₂O₄
| Parameter | Computed (B3LYP) | Experimental |
| Lattice Parameters | ||
| a (Å) | 6.452 | 6.448 |
| b (Å) | 7.915 | 7.912 |
| c (Å) | 6.136 | 6.131 |
| β (°) | 114.99 | 115.00 |
| Cd-O Bond Distances (Å) | ||
| Cd-O1 | 2.296 | 2.294 |
| Cd-O2 | 2.305 | 2.303 |
| Cd-O3 | 2.387 | 2.385 |
Source: Demichelis, R. (2019). Anhydrous this compound polymorphism: a first principle study. RSC Advances.[1]
Table 2: Computed Properties of this compound Polymorphs
| Property | β-CdC₂O₄ | γ-CdC₂O₄ |
| Dielectric Properties | ||
| Static Dielectric Constant (ε₀) | 5.5 | 5.8 |
| High-Frequency Dielectric Constant (ε∞) | 2.5 | 2.6 |
| Elastic Properties | ||
| Bulk Modulus (K) (GPa) | 55.4 | 51.7 |
| Shear Modulus (G) (GPa) | 35.8 | 32.1 |
| Young's Modulus (E) (GPa) | 86.9 | 78.5 |
| Band Gap | ||
| Band Gap (eV) | 5.57 (for lead mixed CdC₂O₄·3H₂O)[3] | 4.25 (for CdC₂O₄·3H₂O)[4] |
Note: Band gap values are from experimental studies on hydrated and mixed-cation this compound and may differ from the anhydrous polymorphs.
Experimental Protocols
Experimental validation is crucial for confirming the accuracy of theoretical predictions. Key experimental techniques used in the study of this compound include:
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is used to determine the crystal structure of the different phases of this compound. The diffraction pattern provides information on the lattice parameters and atomic positions, which can be compared with the computed structures. For instance, the structure of sodium this compound was determined to have a monoclinic system with the space group P21/n using this technique.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the vibrational modes of the oxalate ligand and the metal-oxygen bonds.[3][4] The computed infrared spectra from theoretical calculations can be compared with experimental FTIR data to validate the theoretical model. In lead-mixed this compound, FTIR studies identified C=O, C-C, C-O, Pb-O, and Cd-O functional groups.[3]
UV-Visible Spectroscopy
UV-visible spectroscopy is used to determine the optical properties of this compound, including its band gap energy.[3][4] The band gap is a critical parameter for understanding the electronic conductivity and potential applications in optoelectronic devices. The band gap of lead-mixed this compound monohydrate was found to be 5.57 eV, indicating it behaves as an insulator.[3] For pure this compound trihydrate, the band gap was calculated to be 4.25 eV.[4]
The general experimental workflow for characterizing this compound is as follows:
Caption: Experimental workflow for the characterization of this compound.
Conclusion
The theoretical study of the electronic structure of this compound, primarily through hybrid HF/DFT methods, has provided significant insights into its polymorphism, structural details, and physical properties. These computational investigations, in conjunction with experimental validations, offer a powerful approach to understanding and predicting the behavior of this important material. The detailed structural and electronic data presented here serve as a valuable resource for researchers in materials science, chemistry, and drug development, paving the way for the rational design of new cadmium-based functional materials.
References
- 1. Anhydrous this compound polymorphism: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Anhydrous this compound polymorphism: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. ijiip.smartsociety.org [ijiip.smartsociety.org]
- 4. iosrjen.org [iosrjen.org]
Navigating the Risks: A Technical Guide to the Safe Handling of Cadmium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for handling cadmium oxalate (B1200264) in a research and drug development setting. It outlines the toxicological properties, recommended handling procedures, personal protective equipment (PPE), emergency protocols, and waste disposal of this hazardous compound. The information herein is intended to supplement, not replace, institutional and regulatory safety protocols.
Executive Summary
Cadmium oxalate, like all cadmium compounds, presents significant health risks. It is classified as a human carcinogen and can cause severe acute and chronic health effects, primarily targeting the lungs and kidneys.[1][2] This guide emphasizes the critical importance of stringent safety measures to minimize exposure and ensure a safe laboratory environment. All personnel handling this compound must be thoroughly trained in its hazards and the procedures outlined in this document.
Toxicological Profile
This compound is a toxic substance with both acute and chronic health effects.[3] Inhalation and ingestion are the primary routes of exposure, with dermal contact being a secondary concern.[4]
Acute Effects
Acute exposure to cadmium compounds can lead to immediate or delayed health consequences.[1]
-
Inhalation: Inhaling cadmium dust or fumes can cause "metal fume fever," a flu-like illness with symptoms including metallic taste, headache, fever, chills, chest tightness, and coughing.[1] Higher exposures can lead to severe respiratory irritation, pulmonary edema (fluid in the lungs), and can be fatal.[1][4]
-
Ingestion: Swallowing this compound is very hazardous and can cause nausea, vomiting, diarrhea, and abdominal pain.[1][3]
-
Dermal/Eye Contact: Contact with skin and eyes can cause irritation.[1][3]
Chronic Effects
Prolonged or repeated exposure to low levels of cadmium can result in serious, long-term health problems.
-
Carcinogenicity: Cadmium and its compounds are classified as known human carcinogens, linked to lung and prostate cancer.[1][2]
-
Nephrotoxicity: The kidneys are a primary target organ for chronic cadmium toxicity. Cadmium accumulates in the kidneys, leading to kidney damage and dysfunction.[5]
-
Respiratory Effects: Chronic inhalation can cause lung damage, including emphysema and chronic obstructive pulmonary disease.[5]
-
Reproductive and Developmental Toxicity: Cadmium is suspected of damaging fertility and the unborn child.[6]
Quantitative Toxicological Data
The following table summarizes available quantitative data on the toxicity of this compound and related cadmium compounds.
| Parameter | Value | Species | Route | Reference |
| This compound | ||||
| LD50 | 438 mg/kg | Rat | Oral | [3] |
| LD50 | 310 mg/kg | Mouse | Oral | [3] |
| Cadmium (general) | ||||
| OSHA PEL (8-hr TWA) | 5 µg/m³ | Human | Inhalation | [7][8][9] |
| OSHA Action Level | 2.5 µg/m³ | Human | Inhalation | [4][7][8][9] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit. TWA: Time-Weighted Average.
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for understanding the data and ensuring reproducible results. The following are summaries of standard OECD (Organisation for Economic Co-operation and Development) protocols relevant to the assessment of this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure to assess the acute oral toxicity of a substance.
Objective: To determine the acute oral median lethal dose (LD50) and classify the substance for acute toxicity.[10]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[4]
-
Housing and Fasting: Animals are housed in controlled conditions (22°C ± 3°C, 50-60% humidity, 12-hour light/dark cycle).[4] Feed is withheld for at least 16 hours before administration of the test substance.[10]
-
Dose Administration: The test substance is administered orally by gavage at one of the defined starting doses (e.g., 2000 mg/kg).[10]
-
Stepwise Procedure: The test proceeds in steps with three animals per step. The outcome of each step (mortality or survival) determines the next step: either testing at a higher or lower dose or ceasing the test.[4]
-
Observations: Animals are observed for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days.[10] Body weight is recorded before administration and weekly thereafter.[10]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the study).[10]
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.
Objective: To determine the concentration of a substance that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: A suitable cell line (e.g., hippocampal HT-22 cells) is seeded in a 96-well plate and incubated until 70-80% confluent.[6]
-
Exposure: The cells are exposed to various concentrations of the test substance (e.g., this compound) for a defined period (e.g., 8 days).[6]
-
MTT Addition: The culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.[6]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.
Safe Handling and Storage
Strict adherence to the following procedures is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound that may generate dust or aerosols must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] Local exhaust ventilation should be used to maintain airborne concentrations below the OSHA PEL.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential. The following PPE must be worn at all times when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[11]
-
Skin Protection: Wear impervious clothing, such as a lab coat, and handle with chemical-resistant gloves (e.g., nitrile).[11] Gloves must be inspected before use and changed immediately if contaminated.[11]
-
Respiratory Protection: If the potential for exceeding exposure limits exists, a full-face respirator with appropriate cartridges should be used.[11]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or applying cosmetics.[6][12]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[6][12]
-
Contaminated work clothing should be removed before leaving the work area and laundered separately.[12]
Storage
-
Store this compound in a tightly closed, properly labeled container.[11]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids.[3][11]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response
-
Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[11] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[11]
Spill and Leak Procedures
-
Personal Precautions: Evacuate personnel from the area.[11] Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[11]
-
Containment and Cleanup: Avoid generating dust.[11] Moisten the spilled material with water or use a HEPA-filter vacuum for cleanup.[1] Collect the spilled material in a suitable, sealed container for disposal.[11]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Waste Disposal
All this compound waste, including contaminated materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Visualizations
This compound Handling Workflow
Caption: A workflow for the safe handling of this compound.
Emergency Response Logic for this compound Exposure
Caption: Decision tree for first aid response to this compound exposure.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro cytotoxic approach to assess the toxicity of heavy metals and their binary mixtures on hippocampal HT-22 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.psu.ac.th [research.psu.ac.th]
- 5. agc-chemicals.com [agc-chemicals.com]
- 6. zenodo.org [zenodo.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Cadmium Toxicity: Clinical Assessment - Laboratory Tests | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. researchgate.net [researchgate.net]
Unearthing Nature's Organic Gems: A Technical Guide to Metal Oxalates in Geological Formations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal oxalates, a unique class of organic minerals, are found in a surprising variety of geological settings, from deep-sea sediments to the weathered surfaces of ancient monuments. Their formation, a complex interplay of biological and geochemical processes, offers a fascinating window into biogeochemical cycles and mineral weathering. For researchers in drug development, understanding the natural chelation of metal ions by oxalate (B1200264) provides valuable insights into biocompatible materials and the potential for novel therapeutic agents. This in-depth technical guide explores the natural occurrence of metal oxalates, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of their formation pathways and analytical workflows.
Naturally Occurring Metal Oxalate Minerals: A Quantitative Overview
A diverse array of metal oxalate minerals has been identified in geological formations. These minerals are primarily hydrated salts of oxalic acid with various metal cations. The most prevalent are calcium oxalates, but a number of other metal oxalates, including those of iron, manganese, and magnesium, also occur. The following table summarizes the key quantitative data for several naturally occurring metal oxalate minerals, facilitating a comparative analysis of their physical and chemical properties.
| Mineral Name | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity / Density (g/cm³) |
| Whewellite | Ca(C₂O₄)·H₂O | Monoclinic | 2.5 - 3 | 2.2 - 2.23[1][2][3] |
| Weddellite | Ca(C₂O₄)·2H₂O | Tetragonal | 4 | 1.94 - 2.02[4][5][6] |
| Humboldtine | Fe(C₂O₄)·2H₂O | Monoclinic | - | - |
| Lindbergite | Mn(C₂O₄)·2H₂O | Monoclinic | - | - |
| Glushinskite | Mg(C₂O₄)·2H₂O | Monoclinic | 2 | 1.85[7][8][9] |
| Moolooite | Cu(C₂O₄)·nH₂O (n≈1) | Orthorhombic | - | - |
| Stepanovite | NaMg[Fe(C₂O₄)₃]·8-9H₂O | Trigonal | - | - |
| Zhemchuzhnikovite | NaMg(Al,Fe)(C₂O₄)₃·8H₂O | Trigonal | - | - |
| Oxammite | (NH₄)₂(C₂O₄)·H₂O | Orthorhombic | 2.5 | 1.5[10][11][12] |
| Coskrenite-(Ce) | (Ce,Nd,La)₂(SO₄)₂(C₂O₄)·8H₂O | Triclinic | - | 2.88 (Calculated)[13][14][15] |
| Levinsonite-(Y) | (Y,Nd,La)Al(SO₄)₂(C₂O₄)·12H₂O | Monoclinic | - | 2.18 (Calculated)[16][17][18] |
| Goudeyite | AlCu₆(AsO₄)₃(OH)₆·3H₂O | Hexagonal | 3 - 4 | 3.49 - 3.50[19][20][21] |
| Caoxite | Ca(C₂O₄)·3H₂O | Triclinic | 2 - 2.5 | 1.85 - 1.87[22][23][24] |
| Novgorodovaite | Ca₂(C₂O₄)Cl₂·2H₂O | Monoclinic | 2.5 | 2.38 - 2.43[25][26][27] |
| Antipinite | KNa₃Cu₂(C₂O₄)₄ | Triclinic | 2 | 2.53[28][29][30] |
Formation of Metal Oxalates in Geological Environments
The genesis of metal oxalates in nature is a multifaceted process that can be broadly categorized into two primary pathways: biological and chemical.
Biological Formation Pathway
A significant proportion of naturally occurring metal oxalates are the result of biomineralization.[31] Microorganisms, particularly fungi and lichens, play a pivotal role in this process.[7][8] These organisms produce and excrete oxalic acid, a potent chelating agent, which then reacts with available metal cations in the immediate geological environment to form insoluble metal oxalate salts. This process is a key component of biogeochemical weathering of rocks and minerals.
References
- 1. Whewellite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]
- 2. gemstones.com [gemstones.com]
- 3. ohiodnr.gov [ohiodnr.gov]
- 4. Weddellite - Wikipedia [en.wikipedia.org]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. mindat.org [mindat.org]
- 7. mindat.org [mindat.org]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
- 9. rruff.net [rruff.net]
- 10. mindat.org [mindat.org]
- 11. handbookofmineralogy.org [handbookofmineralogy.org]
- 12. Ammonium oxalate - Wikipedia [en.wikipedia.org]
- 13. zh.mindat.org [zh.mindat.org]
- 14. handbookofmineralogy.org [handbookofmineralogy.org]
- 15. mindat.org [mindat.org]
- 16. mindat.org [mindat.org]
- 17. mineralogy.rocks [mineralogy.rocks]
- 18. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 19. mindat.org [mindat.org]
- 20. goudeyite [mingen.hk]
- 21. handbookofmineralogy.org [handbookofmineralogy.org]
- 22. azomining.com [azomining.com]
- 23. mindat.org [mindat.org]
- 24. handbookofmineralogy.org [handbookofmineralogy.org]
- 25. handbookofmineralogy.org [handbookofmineralogy.org]
- 26. mindat.org [mindat.org]
- 27. novgorodovaite - Wiktionary, the free dictionary [en.wiktionary.org]
- 28. mindat.org [mindat.org]
- 29. assignmentpoint.com [assignmentpoint.com]
- 30. copper-world.org [copper-world.org]
- 31. Whewellite - Wikipedia [en.wikipedia.org]
cadmium oxalate chemical formula and molecular weight
An In-depth Technical Guide to Cadmium Oxalate (B1200264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cadmium oxalate, a metallic salt with notable chemical and physical properties. The document details its chemical formula, molecular weight, synthesis protocols, and potential applications, with a focus on data relevant to scientific research and development. It also touches upon the toxicological aspects of cadmium, a crucial consideration for any application.
Core Chemical and Physical Properties
This compound is an inorganic compound that is highly insoluble in water.[1] It is known to exist in both anhydrous and hydrated forms. Upon heating (calcination), it decomposes to cadmium oxide.[1][2]
The chemical formula and molecular weight of this compound can vary depending on its state of hydration. The table below summarizes the key identifiers for its different forms.
| Form | Chemical Formula | Molecular Weight ( g/mol ) | Synonyms | CAS Number |
| Anhydrous | CdC₂O₄ | 200.43[2][3][4] | Cadmium(II) oxalate | 814-88-0[2][3][5] |
| Dihydrate | CdC₂O₄·2H₂O | - | - | - |
| Trihydrate | CdC₂O₄·3H₂O | - | This compound trihydrate | - |
| General | C₂H₂CdO₄ | 202.45[5][6] | Ethanedioic acid, cadmium salt (1:1) | - |
| Hydrated | C₂H₂CdO₅ | 218.445[7][8] | - | - |
The following table outlines some of the key physical and chemical properties of this compound.
| Property | Value |
| Density | 3.32 g/cm³ (anhydrous)[2] |
| Melting Point | Decomposes at 340 °C (anhydrous)[2], 180 °C (dihydrate)[2] |
| Boiling Point | 365.1°C at 760 mmHg[3][4] |
| Flash Point | 188.8°C[3][4] |
| Water Solubility | 0.00030 mol/kg solution H₂O (25°C)[3][4] |
| Vapor Pressure | 2.51E-06 mmHg at 25°C[3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and related compounds are crucial for reproducibility in research. Below are summaries of two distinct synthesis techniques found in the literature.
Hydrothermal Synthesis of an Open-Framework this compound
This method is employed to synthesize a specific crystalline form of this compound with an open-framework structure.
Reactants and Molar Ratios:
-
This compound (starting material)
-
Butan-2-ol (BuOH)
-
Water
-
Glacial acetic acid
-
Potassium chloride (KCl)
-
Approximate molar ratio: 5CdC₂O₄ + KCl + 5.5C₃N₂H₄ + 9MeCO₂H + 75BuOH + 100H₂O[9]
Procedure:
-
Disperse 0.5 g of this compound in a mixture of 4.3 ml of butan-2-ol and 1.1 ml of water.[9]
-
Add 0.328 ml of glacial acetic acid and 0.24 g of imidazole to the dispersion.[9]
-
Introduce a small quantity of KCl (0.04 g).[9]
-
Homogenize the mixture for 30 minutes at room temperature (298 K).[9]
-
Seal the mixture in a 23 ml Teflon-lined acid digestion bomb.[9]
-
Heat the sealed bomb at 110 °C for 46 hours.[9]
Caption: Hydrothermal synthesis workflow for open-framework this compound.
Gel Growth Single-Diffusion Technique for Sodium Mixed this compound Crystals
This technique is utilized for growing single crystals of sodium-mixed this compound in a silica (B1680970) gel medium.[10]
Starting Materials (AR Grade):
-
Cadmium chloride
-
Sodium chloride
-
Oxalic acid
-
Sodium metasilicate
Procedure:
-
The synthesis is carried out in a silica gel media at a temperature of 28°C.[10]
-
The single-diffusion technique is adopted, where the growth of the crystals is controlled by the diffusion process.[10]
-
This method is suitable for growing well-developed and transparent crystals.[10]
Applications and Relevance in Research
While direct applications of this compound in drug development are not extensively documented, its derivatives and related compounds show potential. For instance, sodium this compound dihydrate has been suggested as a candidate for biomedical applications.[11]
The primary applications of this compound and its anhydrous form include:
-
Optoelectronic Industries: Due to their band gap energy and thermal stability.[10]
-
Pyrotechnology [10]
-
Precursor for other materials:
Toxicology and Biological Interactions
Cadmium is a toxic heavy metal, and exposure to it can lead to significant health problems. This is a critical consideration for any research or application involving cadmium-containing compounds.
General Toxicity of Cadmium
-
Acute Exposure: Inhalation can cause severe damage to the lungs, while ingestion can lead to gastrointestinal irritation, vomiting, and diarrhea.[13][14] High doses may affect the nervous system, liver, and kidneys, and can be fatal.[13]
-
Chronic Exposure: Long-term exposure can lead to the accumulation of cadmium in the kidneys, potentially causing kidney disease and renal failure.[13][14] It can also result in lung damage and fragile bones (osteoporosis).[13][14]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified cadmium and its compounds as human carcinogens.[15]
Detoxification Mechanism in Phanerochaete chrysosporium
A study on the fungus Phanerochaete chrysosporium revealed a potential detoxification mechanism involving oxalic acid. The presence of cadmium was found to induce the secretion of oxalic acid by the fungus.[16] The formation of a cadmium-oxalate complex appears to be a detoxification strategy, as it enhances the uptake of cadmium while alleviating growth and enzyme inhibition.[16] This suggests a mechanism by which some organisms can survive in environments with high concentrations of toxic metals.[16]
Caption: Logical flow of cadmium-induced oxalic acid secretion for detoxification.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cadmium(2+);oxalate|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. Cadmium OxalateCAS #: 814-88-0 [eforu-chemical.com]
- 6. This compound | C2H2CdO4 | CID 3083647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Synthesis and structure of the first open-framework this compound possessing channels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gov.uk [gov.uk]
- 14. Cadmium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 15. Cadmium therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cadmium induced oxalic acid secretion and its role in metal uptake and detoxification mechanisms in Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Porous Cadmium Oxalates: A Technical Guide to the First Open-Framework Structure
For Immediate Release
This whitepaper provides a comprehensive technical overview of the seminal discovery of the first open-framework cadmium oxalate (B1200264) structure, K[C₃N₂H₅][Cd(C₂O₄)₂]. Aimed at researchers, scientists, and professionals in drug development, this guide details the foundational synthesis, structural characterization, and physicochemical properties of this novel material. The discovery has paved the way for a new class of porous materials with potential applications in catalysis, separation, and drug delivery.
Introduction
The field of metal-organic frameworks (MOFs) has been dominated by carboxylate-based structures. However, the exploration of simpler organic linkers like the oxalate anion in conjunction with cadmium has led to the development of unique open-framework structures. This guide focuses on the pioneering work that first reported a three-dimensional open-framework cadmium oxalate, K[C₃N₂H₅][Cd(C₂O₄)₂], which possesses distinct channels.[1][2][3] The synthesis and characterization of this compound are detailed herein, providing a foundational understanding for further research and development in this area.
Synthesis of K[C₃N₂H₅][Cd(C₂O₄)₂]
The synthesis of the first open-framework this compound was achieved through a hydrothermal method. This approach involves the reaction of this compound with imidazole (B134444) and potassium chloride in a mixed solvent system under elevated temperature and pressure.
Experimental Protocol
The following protocol is based on the seminal work by Prasad, Neeraj, Natarajan, and Rao.[1]
Materials:
-
This compound (CdC₂O₄)
-
Butan-2-ol (BuOH)
-
Deionized water
-
Glacial acetic acid (CH₃COOH)
-
Imidazole (C₃H₄N₂)
-
Potassium chloride (KCl)
Procedure:
-
A mixture of 0.5 g of this compound was dispersed in a solution containing 4.3 ml of butan-2-ol and 1.1 ml of water.
-
To this dispersion, 0.328 ml of glacial acetic acid and 0.24 g of imidazole were added.
-
A small quantity of potassium chloride (0.04 g) was subsequently added to the mixture.
-
The approximate molar ratio of the reactants was 5 CdC₂O₄ : 1 KCl : 5.5 C₃N₂H₄ : 9 CH₃COOH : 75 BuOH : 100 H₂O.
-
The resulting mixture was homogenized for 30 minutes at room temperature (298 K).
-
The homogenized mixture was then sealed in a 23 ml Teflon-lined acid digestion bomb.
-
The sealed vessel was heated to 110 °C for a period of 96 hours.
-
After the reaction, the bomb was allowed to cool to room temperature.
-
The solid product was recovered by filtration, washed with acetone, and air-dried.
Structural Characterization
The structure of K[C₃N₂H₅][Cd(C₂O₄)₂] was elucidated using single-crystal X-ray diffraction. The analysis revealed a three-dimensional open-framework structure with one-dimensional channels.
Crystallographic Data
The crystallographic data for K[C₃N₂H₅][Cd(C₂O₄)₂] is summarized in the table below. The data was obtained from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 182/1668.[1][2]
| Parameter | Value |
| Chemical Formula | K[C₃N₂H₅][Cd(C₂O₄)₂] |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 13.337(2) |
| b (Å) | 13.433(2) |
| c (Å) | 14.372(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2573.4(8) |
| Z | 8 |
Note: The crystallographic data is sourced from the initial discovery paper and its associated CCDC deposition.
Key Structural Features
The structure of K[C₃N₂H₅][Cd(C₂O₄)₂] is characterized by a framework of cadmium atoms coordinated to oxalate ligands. This framework creates one-dimensional channels along the a-axis.[2] These channels have a width of approximately 7.2 Å.[2] Within these channels reside the potassium ions (K⁺) and imidazolium (B1220033) cations (C₃N₂H₅⁺), which act as templates during the synthesis.[2]
Physicochemical Properties
Thermal Analysis
Experimental and Logical Workflow
The following diagrams illustrate the key workflows in the discovery and characterization of open-framework this compound structures.
Caption: Hydrothermal synthesis and structural characterization workflow.
Caption: Logical relationship of components to the final structure.
Conclusion
The discovery of K[C₃N₂H₅][Cd(C₂O₄)₂] marked a significant advancement in the field of coordination polymers, demonstrating the potential for creating open-framework structures from simple building blocks. The detailed experimental protocol and structural data presented in this whitepaper serve as a valuable resource for researchers seeking to explore and expand upon this foundational work. The unique channel structure of this this compound suggests possibilities for applications in areas requiring porous materials, and further investigation into its properties is warranted.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cadmium Oxalate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of nanotechnology offers promising advancements in drug delivery, leveraging nanoparticles to enhance therapeutic efficacy, improve bioavailability, and enable targeted delivery.[1][2] Metal nanoparticles, in particular, have garnered significant attention for their unique physicochemical properties.[3][4] Among these, cadmium-containing nanoparticles, such as cadmium sulfide (B99878) and selenide (B1212193) quantum dots, have been explored for bioimaging and diagnostics due to their fluorescent properties.[5][6] This document provides a detailed protocol for the synthesis of cadmium oxalate (B1200264) nanoparticles, a potential precursor for cadmium-based quantum dots or other nanomaterials.
It is crucial to note that cadmium compounds are inherently toxic and pose significant health and environmental risks.[5][7] The handling of cadmium precursors and nanoparticles requires strict adherence to safety protocols. The toxicity of cadmium-based nanoparticles is a major concern for their application in drug delivery and is primarily attributed to the release of cadmium ions (Cd²⁺), which can induce cytotoxicity and genotoxicity.[8][9] Therefore, any consideration of these materials for therapeutic applications must involve a thorough assessment of their toxicological profile.
Experimental Protocol: Co-Precipitation Synthesis of Cadmium Oxalate Nanoparticles
This protocol details a co-precipitation method for the synthesis of this compound nanoparticles. Co-precipitation is a straightforward and scalable method for producing nanoparticles.[10][11]
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Burette
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of cadmium nitrate tetrahydrate by dissolving the appropriate amount in deionized water.
-
Prepare a 0.1 M solution of sodium oxalate by dissolving the appropriate amount in deionized water.
-
-
Co-Precipitation Reaction:
-
Take a known volume of the 0.1 M cadmium nitrate solution in a beaker and place it on a magnetic stirrer.
-
Slowly add the 0.1 M sodium oxalate solution dropwise from a burette to the cadmium nitrate solution while stirring vigorously.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the solution for 2 hours at room temperature to ensure the completion of the reaction and to allow for the aging of the precipitate.
-
-
Washing and Separation:
-
Separate the white precipitate from the solution by centrifugation.
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Centrifuge the mixture after each washing step to collect the precipitate.
-
-
Drying:
-
Dry the washed precipitate in an oven at 70-80°C for several hours until a constant weight is obtained.
-
-
Collection:
-
The final product is a fine white powder of this compound nanoparticles. Gently grind the powder using a mortar and pestle to break up any agglomerates. Store the nanoparticles in a sealed container for further characterization.
-
Data Presentation
The following tables summarize typical characterization data for this compound and related cadmium oxide nanoparticles, as found in the literature.
Table 1: X-Ray Diffraction (XRD) Data for this compound. [12][13]
| 2θ (degrees) | Crystal System |
| 13.88 | Triclinic |
Table 2: Fourier-Transform Infrared Spectroscopy (FTIR) Data for this compound. [12][14]
| Wavenumber (cm⁻¹) | Assignment |
| ~3547 | O-H stretching (water of hydration) |
| ~1609 | O-H bending (water of hydration) / C=O stretching |
| ~1370 | C-O stretching |
| ~1312 | C-O stretching |
| ~790 | C-H bending |
| ~665 | Metal-Oxygen bond |
Table 3: Morphological Characteristics of Cadmium-Based Nanoparticles.
| Material | Synthesis Method | Morphology | Average Particle Size |
| This compound Crystals | Agar-Agar Gel Diffusion | Oval, capsulated, cocci, columnar, polygonal, elliptical, triangular, and rod shapes[12] | Not specified at nanoscale |
| Cadmium Oxide Nanoparticles | Co-precipitation | Rod-like to quasi-spherical[15] | Varies with synthesis conditions |
| Cadmium Metal Nanoparticles | Ball Milling | Not specified | 21 nm[16] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound nanoparticles.
Characterization Pathway
Caption: Logical workflow for the characterization of nanoparticles.
Cadmium Nanoparticle-Induced Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Metallic nanomaterials – targeted drug delivery approaches for improved bioavailability, reduced side toxicity, and enhanced patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadmium-containing nanoparticles: Perspectives on pharmacology and toxicology of quantum dots [inis.iaea.org]
- 7. CYTOTOXIC AND GENOTOXIC EFFECTS OF CADMIUM SULFIDE NANOPARTICLES [ouci.dntb.gov.ua]
- 8. Cytotoxicity and genotoxicity of cadmium oxide nanoparticles evaluated using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity of cadmium-based quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rroij.com [rroij.com]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 15. Co-precipitation synthesis of highly pure and Mg-doped CdO nanoparticles: from rod to sphere shapes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Preparation and Characterization of Cadmium Metal Nanoparticle-by X-Ray Study, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
Application Notes and Protocols: Cadmium Oxalate as a Precursor for Cadmium Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium oxide (CdO) nanoparticles are attracting significant interest across various scientific disciplines, including drug development, due to their unique physicochemical properties. One effective method for synthesizing CdO nanoparticles is through the thermal decomposition of a cadmium oxalate (B1200264) (CdC₂O₄) precursor. This method offers a straightforward approach to producing crystalline CdO nanoparticles with controllable size, which is crucial for their application in targeted drug delivery and as therapeutic agents. These application notes provide detailed protocols for the synthesis of CdO nanoparticles using cadmium oxalate, their characterization, and an overview of their potential applications in cancer therapy, including the underlying signaling pathways.
Data Presentation
The size of the synthesized CdO nanoparticles is critically dependent on the calcination temperature of the this compound precursor. The following tables summarize the relationship between calcination temperature and the resulting nanoparticle size, as well as other key properties, based on studies of similar thermal decomposition processes.[1][2]
Table 1: Effect of Calcination Temperature on CdO Nanoparticle Size
| Calcination Temperature (°C) | Precursor Compound | Average Particle Size (nm) | Reference |
| 250 | Cd(II)-Schiff base complex | 26.88 | [1] |
| 300 | Cd(II)-Schiff base complex | 25.67 | [1] |
| 350 | Cd(II)-Schiff base complex | 28.42 | [1] |
| 500 | Bunsenite cadmium oxide | 29 | [2] |
| 600 | Bunsenite cadmium oxide | 44 | [2] |
| 700 | Bunsenite cadmium oxide | 54 | [2] |
| 800 | Bunsenite cadmium oxide | 62 | [2] |
Table 2: Optical Properties of CdO Nanoparticles Synthesized at Different Temperatures
| Calcination Temperature (°C) | Precursor Compound | Energy Band Gap (eV) | Reference |
| 250 | Cd(II)-Schiff base complex | 2.69, 3.54 | [1] |
| 300 | Cd(II)-Schiff base complex | 3.20, 3.57 | [1] |
| 350 | Cd(II)-Schiff base complex | 3.78 | [1] |
| 500 | Bunsenite cadmium oxide | 3.00 | [2] |
| 600 | Bunsenite cadmium oxide | 2.96 | [2] |
| 700 | Bunsenite cadmium oxide | 2.87 | [2] |
| 800 | Bunsenite cadmium oxide | 2.80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
Objective: To synthesize this compound (CdC₂O₄) from a soluble cadmium salt and an oxalate source.
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O) or Cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O)
-
Ammonium oxalate ((NH₄)₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel), filter paper
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a calculated amount of the cadmium salt in deionized water to create a solution of known concentration (e.g., 0.5 M).
-
Dissolve a stoichiometric equivalent of the oxalate source in deionized water to create a solution of the same concentration.
-
-
Precipitation:
-
Slowly add the oxalate solution to the cadmium salt solution while continuously stirring at room temperature.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Follow with a final wash with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the collected this compound precipitate in an oven at 80-100°C for several hours until a constant weight is achieved.
-
The resulting white powder is the this compound precursor.
-
Protocol 2: Synthesis of CdO Nanoparticles via Thermal Decomposition
Objective: To produce CdO nanoparticles by the thermal decomposition of the synthesized this compound precursor.
Materials:
-
This compound (CdC₂O₄) powder
-
Ceramic crucible
-
Muffle furnace with temperature control
-
Inert gas supply (e.g., Nitrogen or Argon) (optional, but recommended for smaller, more uniform particles)
Procedure:
-
Sample Preparation:
-
Place a known amount of the dried this compound powder into a ceramic crucible.
-
-
Thermal Decomposition (Calcination):
-
Place the crucible in the muffle furnace.
-
If using an inert atmosphere, purge the furnace with nitrogen or argon gas for at least 30 minutes before heating and maintain a slow flow of the gas throughout the experiment.
-
Heat the furnace to the desired calcination temperature (e.g., 300-500°C) at a controlled rate (e.g., 5-10°C/min).
-
Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition of the this compound. The decomposition reaction is: CdC₂O₄(s) → CdO(s) + CO₂(g) + CO(g).
-
Note: The final product color should be a shade of brown or reddish-brown, characteristic of CdO.
-
-
Cooling and Collection:
-
After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.
-
Once cooled, carefully remove the crucible containing the CdO nanoparticles.
-
Gently grind the product to obtain a fine powder. Store the CdO nanoparticles in a sealed vial for further characterization and use.
-
Protocol 3: Characterization of CdO Nanoparticles
Objective: To analyze the structural, morphological, and optical properties of the synthesized CdO nanoparticles.
Methods:
-
X-ray Diffraction (XRD): To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles using the Scherrer equation.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape of the CdO nanoparticles.
-
Transmission Electron Microscopy (TEM): To determine the particle size distribution, shape, and crystalline nature of the nanoparticles in more detail.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the Cd-O bond.
-
UV-Visible Spectroscopy: To determine the optical properties, such as the band gap energy of the CdO nanoparticles.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of CdO nanoparticles.
Caption: Signaling pathway of CdO nanoparticle-induced apoptosis in cancer cells.
Applications in Drug Development
Anticancer Therapy
CdO nanoparticles have demonstrated significant potential as anticancer agents. Their primary mechanism of action involves the induction of oxidative stress within cancer cells.[3] The generation of reactive oxygen species (ROS) leads to a cascade of cellular events, including mitochondrial dysfunction, DNA damage, and ultimately, programmed cell death (apoptosis).[4][5] The activation of the p53 tumor suppressor gene and the subsequent regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins play a crucial role in this process.[4][5] This selective cytotoxicity towards cancer cells makes CdO nanoparticles a promising candidate for novel cancer therapies.
Drug Delivery Systems
The small size and large surface area-to-volume ratio of CdO nanoparticles make them suitable as carriers for targeted drug delivery. They can be functionalized with specific ligands to target cancer cells, thereby increasing the local concentration of therapeutic agents at the tumor site and minimizing systemic toxicity. The ability of CdO nanoparticles to be taken up by cells can be exploited to deliver conventional chemotherapeutic drugs more effectively.
Conclusion
The synthesis of cadmium oxide nanoparticles using this compound as a precursor is a viable and reproducible method. The ability to control nanoparticle size through calcination temperature is a key advantage for tailoring their properties for specific biomedical applications. The inherent anticancer properties of CdO nanoparticles, mediated through ROS-induced apoptosis, combined with their potential as drug delivery vehicles, position them as a significant area of research for the development of next-generation cancer therapies. Further research is warranted to optimize their efficacy and ensure their safety for clinical applications.
References
- 1. "Cadmium oxide nanoparticles from new organometallic Cd(II)-Schiff base" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of p53 in Nanoparticle-Based Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single Crystal Growth of Cadmium Oxalate Using the Gel Technique
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the growth of single cadmium oxalate (B1200264) crystals using the gel diffusion technique. This method is advantageous for its simplicity, low cost, and ability to produce high-quality crystals at ambient temperatures.[1] Cadmium oxalate crystals have applications in the production of inks, paints, photographic chemicals, and as a mordant in dyeing.[1]
Principle of Gel Growth
The gel growth technique relies on the controlled diffusion of two soluble reactants through a gel medium to form a sparingly soluble crystalline product. In the case of this compound, a solution of a soluble cadmium salt (e.g., cadmium chloride or cadmium acetate) and a solution of oxalic acid diffuse towards each other through a silica (B1680970) or agar-agar gel.[1][2] As the ions meet, the concentration of this compound exceeds its solubility limit, leading to nucleation and subsequent growth of single crystals. The gel matrix serves to suppress rapid precipitation and limit the number of nucleation sites, which is crucial for the growth of larger, more perfect crystals.[2][3]
Experimental Protocols
Two primary types of gels are commonly used for the growth of this compound crystals: silica hydrogel and agar-agar gel. The choice of gel can influence the nucleation density and the final quality of the crystals.[2]
Single Diffusion Method in Silica Gel
This protocol is adapted from studies on the growth of this compound in a silica hydrogel medium.[4][5][6]
Materials:
-
Sodium Metasilicate (B1246114) (Na₂SiO₃) solution (specific gravity 1.03 g/cm³)
-
Oxalic Acid (H₂C₂O₄) solution (1 M)
-
Cadmium Chloride (CdCl₂) solution (1 M)
-
Perchloric Acid (HClO₄) (for pH adjustment)
-
Test tubes (e.g., 20 cm length, 2.5 cm inner diameter)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
Procedure:
-
Gel Preparation:
-
Prepare a 1 M solution of oxalic acid.
-
In a separate beaker, take the sodium metasilicate solution.
-
Slowly add the 1 M oxalic acid solution to the sodium metasilicate solution drop by drop with continuous stirring to avoid premature and localized gelling.
-
Adjust the pH of the mixture to the desired level (typically between 4.5 and 6.0) using a few drops of perchloric acid.[5] A lower pH and lower gel density tend to produce more transparent crystals.[5]
-
Pour the resulting solution into clean test tubes.
-
-
Gel Setting:
-
Addition of Supernatant Solution:
-
Once the gel has set, carefully pour the 1 M cadmium chloride solution as the supernatant over the gel using a pipette, taking care not to disturb the gel surface.[4]
-
-
Crystal Growth:
-
Seal the test tubes to prevent evaporation and contamination.
-
Allow the setup to stand undisturbed at ambient temperature.
-
Crystals will begin to grow within the gel over a period of several days to weeks.[4] Good quality, transparent, and prismatic-shaped crystals are typically observed within 15-20 days.[4]
-
Double Diffusion Method in Agar-Agar Gel
This protocol is based on the use of agar-agar gel, which can be successful in reducing nucleation centers without the need for additional impurities.[2]
Materials:
-
Agar-agar powder
-
Double distilled water
-
Cadmium Chloride (CdCl₂) solution (0.5 M to 1.5 M)
-
Oxalic Acid (H₂C₂O₄) solution (0.5 M to 1.5 M)
-
U-tube (e.g., 25 cm arm length, 2.5 cm diameter)
-
Heating plate and beakers
Procedure:
-
Gel Preparation:
-
Prepare the gel solution by dissolving a specific amount of agar-agar powder (e.g., 1.3 g for a 1.3% solution) in 100 g of double distilled water by heating the mixture to boiling.[2]
-
Pour the hot gel solution into the U-tube and allow it to cool and set. The gel setting period is typically 3 to 6 days.[2]
-
-
Addition of Reactant Solutions:
-
After the gel has set, carefully pour the cadmium chloride solution into one arm of the U-tube and the oxalic acid solution into the other arm.[2]
-
-
Crystal Growth:
-
Seal the ends of the U-tube.
-
Allow the setup to remain undisturbed at room temperature.
-
Crystals of this compound trihydrate will form within the gel. The growth period can be around 30 days.[2]
-
Optimized Growth Parameters
The size, quality, and number of crystals are highly dependent on several experimental parameters. The following tables summarize the optimized conditions reported in the literature for growing high-quality single crystals of this compound.
Table 1: Optimized Parameters for Silica Gel Method
| Parameter | Optimized Value | Expected Outcome | Reference |
| Gel Density (Specific Gravity of Na₂SiO₃) | 1.03 g/cm³ | Well-defined and transparent single crystals | [5] |
| pH of Gel | 4.5 - 6.0 | Transparent single crystals | [5] |
| Concentration of Oxalic Acid | 1 M | - | [4] |
| Concentration of Cadmium Chloride | 1 M | - | [4] |
| Gel Setting/Aging Period | 6 days | Reduced nucleation density, larger crystals | [4][5] |
| Growth Period | 15 - 20 days | Prismatic, transparent, larger crystals | [4] |
Table 2: Optimized Parameters for Agar-Agar Gel Method
| Parameter | Optimized Value | Expected Outcome | Reference | | :--- | :--- | :--- |[2] | | Gel Concentration | 1.3% | Best quality and size of crystals |[2] | | Concentration of Cadmium Chloride | 1.5 M | - |[2] | | Concentration of Oxalic Acid | 1.5 M | - |[2] | | Growth Period | ~30 days | Transparent, flawless crystals |[2] |
Experimental Workflow and Logic
The following diagrams illustrate the key steps and relationships in the gel growth process for single crystal this compound.
Caption: Experimental workflow for the gel growth of single crystal this compound.
Caption: Logical relationships between key parameters and crystal growth outcomes.
Characterization of this compound Crystals
The grown crystals can be characterized by various analytical techniques to confirm their identity, structure, and morphology.
-
X-ray Diffraction (XRD): To determine the crystal structure. This compound crystals typically exhibit a triclinic or monoclinic structure.[1][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, such as the oxalate ligands and water of crystallization.[1]
-
Scanning Electron Microscopy (SEM): To study the surface morphology of the grown crystals.[1]
-
Thermogravimetric Analysis (TGA): To investigate the thermal stability of the crystals.[6]
References
Application Note: Thermal Decomposition of Cadmium Oxalate using Thermogravimetric and Differential Thermal Analysis (TGA-DTA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cadmium oxalate (B1200264) (CdC₂O₄) is an inorganic compound whose thermal behavior is of significant interest in materials science and chemistry. Understanding its decomposition pathway is crucial for applications where it might be used as a precursor for the synthesis of cadmium-containing materials, such as cadmium oxide or metallic cadmium. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal stability and decomposition mechanism of such materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. This application note provides a detailed protocol for the TGA-DTA analysis of cadmium oxalate, presents the expected quantitative data, and illustrates the experimental workflow and decomposition pathway.
Experimental Protocol
This section details the methodology for conducting the TGA-DTA analysis of this compound hydrate (B1144303) (typically CdC₂O₄·3H₂O).
2.1. Instrumentation
-
A calibrated simultaneous TGA-DTA instrument.
-
Microbalance with a sensitivity of at least 0.1 µg.
-
Alumina or platinum crucibles.
-
Gas flow controllers for purge gases (e.g., nitrogen, air).
2.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound hydrate powder into a clean, tared TGA crucible.
-
Ensure the sample is spread thinly and evenly at the bottom of the crucible to promote uniform heating and gas exchange.
-
Place the crucible onto the TGA balance.
2.3. TGA-DTA Instrument Setup and Measurement
-
Purge Gas: Select the desired atmosphere. For studying decomposition to cadmium oxide, use dry air. For decomposition to metallic cadmium, use an inert gas like nitrogen. Set the flow rate to a constant value, typically between 20-50 mL/min.
-
Temperature Program:
-
Data Acquisition:
-
Record the sample mass (TGA), the rate of mass change (DTG), and the differential temperature (DTA) as a function of temperature.
-
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Results and Discussion
The thermal decomposition of this compound hydrate typically occurs in multiple, well-defined stages. The exact temperatures and products can vary depending on the atmosphere (oxidative vs. inert).
Decomposition in Air (Oxidative Atmosphere)
In an air atmosphere, the decomposition proceeds through dehydration, followed by the decomposition of the anhydrous oxalate to cadmium oxide.
-
Dehydration: The first stage involves the loss of water of crystallization. For this compound trihydrate (CdC₂O₄·3H₂O), this occurs in one or more steps, typically starting around 80-100°C and completing by approximately 200-240°C.[2] This process is associated with an endothermic peak in the DTA curve, indicating that energy is absorbed to remove the water molecules.[1]
-
Oxalate Decomposition: The anhydrous this compound then decomposes. This stage involves the loss of carbon monoxide (CO) and carbon dioxide (CO₂) and the formation of the final product, cadmium oxide (CdO). This decomposition is an exothermic process in air, as shown by a sharp exothermic peak in the DTA curve.[1] The decomposition of the anhydrous oxalate generally starts above 300°C and can continue up to ~500°C. The final residue, cadmium oxide, is stable at higher temperatures within the tested range.
Decomposition in Nitrogen (Inert Atmosphere)
When heated in an inert atmosphere like nitrogen, the final product is different.
-
Dehydration: The dehydration step is similar to that in air, resulting in anhydrous this compound.[3]
-
Oxalate Decomposition: The anhydrous oxalate decomposes to form metallic cadmium (Cd) and carbon dioxide (CO₂).[1][3] This process is reported to show an endothermic peak in the DTA curve. It is important to note that the resulting metallic cadmium is highly reactive.[4]
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the TGA-DTA analysis of this compound trihydrate in an air atmosphere.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Observed %) | Mass Loss (Theoretical %) | DTA Peak | Gaseous Products | Solid Product |
| Dehydration | ~80 - 240[2] | ~21.2% | 21.16% | Endothermic[1] | H₂O | CdC₂O₄ |
| Oxalate Decomposition | ~350 - 500 | ~27.5% | 27.42% | Exothermic[1] | CO, CO₂ | CdO |
Note: The temperature ranges and mass loss percentages are approximate and can vary based on specific experimental conditions such as heating rate and sample morphology.
Decomposition Pathway
The chemical reactions and transformations during the thermal analysis are illustrated in the diagram below.
Conclusion
TGA-DTA is an effective analytical technique for characterizing the thermal decomposition of this compound. The analysis reveals a multi-step decomposition process that begins with dehydration, followed by the decomposition of the anhydrous salt. The final product is dependent on the atmospheric conditions: cadmium oxide is formed in an oxidative (air) atmosphere, while metallic cadmium is the product in an inert (nitrogen) atmosphere. The quantitative data on mass loss and characteristic transition temperatures provide valuable information for the controlled synthesis of cadmium-based materials.
References
Application Notes and Protocols for Mixed Metal Oxide Synthesis via Cadmium Oxalate Co-Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cadmium oxalate (B1200264) co-precipitation method is a versatile and effective technique for the synthesis of homogenous mixed metal oxide nanoparticles at temperatures lower than those required by conventional ceramic methods.[1] This "wet chemical" approach allows for intimate mixing of constituent elements at the atomic level, leading to the formation of highly pure and homogenous precursor powders.[1] The subsequent thermal decomposition of these oxalate precursors yields mixed metal oxides with high surface areas and controlled particle sizes, which are desirable characteristics for a variety of applications.[1][2]
The primary advantages of the oxalate co-precipitation method include the ability to achieve a precise stoichiometric ratio of the metal components, the production of fine-grained powders, and a reproducible manufacturing process.[3] The insolubility of metal oxalates in aqueous solutions facilitates a quantitative precipitation, ensuring a high yield of the precursor material.[1]
Applications in Research and Drug Development
Mixed metal oxides synthesized via this method exhibit a wide range of properties, making them suitable for numerous applications:
-
Catalysis: The high surface area and reactive sites of these materials make them excellent catalysts and photocatalysts for various organic reactions and for the degradation of environmental pollutants.[4]
-
Superconductors and Semiconductors: The homogeneity achieved through co-precipitation is crucial for creating high-quality superconducting and semiconducting materials.[1]
-
Ceramics and Sensors: The fine particle nature of the synthesized oxides is advantageous for the production of advanced ceramics and sensitive gas sensors.[1][5]
-
Drug Delivery and Biomedical Applications: The controlled particle size and morphology of the nanoparticles are critical for their use in drug delivery systems and other biomedical applications. For instance, CdO-CuO-ZnO mixed metal oxide nanocomposites have demonstrated anticancer activity.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a representative cadmium-containing mixed metal oxide, Cadmium Zinc Oxide (CdxZn1-xO), using the oxalate co-precipitation method. The protocol is a composite based on established procedures for similar mixed metal oxide systems.
Protocol 1: Synthesis of Cadmium Zinc Oxalate (CdxZn1-xO)C2O4 Precursor
1. Preparation of Precursor Solutions:
- Prepare a 0.1 M aqueous solution of zinc acetate (B1210297) (C4H6O4Zn·2H2O).
- Prepare a 0.1 M aqueous solution of cadmium acetate (Cd(CH3COO)2).
- In a separate vessel, prepare a 1.5 M solution of oxalic acid (C2H2O4·2H2O) in ethanol (B145695).[6]
- Note: The molar ratio of the metal salt solutions can be adjusted to achieve the desired stoichiometry of the final mixed metal oxide.
2. Co-Precipitation:
- Combine the zinc acetate and cadmium acetate solutions in the desired molar ratio (e.g., for Cd0.5Zn0.5O, mix equal volumes of the 0.1 M solutions).
- Under vigorous magnetic stirring, slowly add the mixed metal acetate solution dropwise to the ethanolic oxalic acid solution.[6]
- Maintain a constant temperature, for example, at 50°C, during the addition.[7]
- Continuously monitor and maintain the pH of the mixture below 5 to prevent the formation of metal hydroxides.[3] A pH of around 3.5 has been found to be optimal for some mixed oxalate co-precipitations.[1][3]
3. Aging and Filtration:
- After the addition is complete, continue stirring the resulting suspension for a designated period (e.g., 60 minutes) to allow for the aging of the precipitate.[7]
- Separate the white precipitate of mixed cadmium zinc oxalate by vacuum filtration.
- Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.
- Subsequently, wash with ethanol to facilitate drying.
4. Drying:
- Dry the filtered precursor powder in an oven at a temperature of approximately 100°C for several hours (e.g., 12 hours) until a constant weight is achieved.
Protocol 2: Calcination of Cadmium Zinc Oxalate to Cadmium Zinc Oxide
1. Thermal Decomposition:
- Place the dried cadmium zinc oxalate precursor powder in a ceramic crucible.
- Transfer the crucible to a programmable muffle furnace.
- Heat the precursor according to a specific temperature program. The calcination temperature is a critical parameter that influences the crystallinity, particle size, and surface area of the final mixed metal oxide.[2][8] A common temperature range for the decomposition of oxalate precursors to oxides is 300-600°C.[2][9] For some systems, higher temperatures such as 700°C for 3 hours are used to ensure complete conversion to the oxide phase.
- A typical calcination program involves ramping the temperature at a controlled rate (e.g., 5°C/min) to the target temperature and holding it for a specified duration (e.g., 3-6 hours).
2. Cooling and Characterization:
- After the calcination period, allow the furnace to cool down to room temperature naturally.
- The resulting powder is the desired cadmium zinc mixed metal oxide.
- Characterize the final product using techniques such as X-ray Diffraction (XRD) to determine the crystal phase and crystallite size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the morphology and particle size.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of mixed metal oxides using co-precipitation methods.
Table 1: Co-Precipitation Parameters for Mixed Metal Oxalate Synthesis
| Metal Oxide System | Metal Precursors | Precipitating Agent | Molar Ratio (Precipitant:Metal) | pH | Temperature (°C) | Reference |
| Bi-based Superconductors | Metal Nitrates | Oxalic Acid | Not Specified | 3.5 | Not Specified | [1][3] |
| Co-Ni-Mn Oxides | Metal salts from leached LIBs | Oxalic Acid | 1:3 to 1:7.5 | Not Specified | 50 | [7] |
| ZnMn2O4 | Zinc Acetate, Manganese Sulfate | Oxalic Acid | 1.5M Oxalic Acid, 0.1M Zinc Acetate | Not Specified | Room Temperature | [6] |
| CdxO-MnxO | Cadmium Chloride, Manganese Chloride | Sodium Hydroxide | Not Specified | 10 | Room Temperature |
Table 2: Calcination Conditions and Resulting Properties of Mixed Metal Oxides
| Precursor | Final Oxide | Calcination Temperature (°C) | Calcination Time (hours) | Resulting Particle/Crystallite Size | Reference |
| Cd-Mn Hydroxide | CdxMn1-xO | 700 | 3 | Increased with calcination | |
| Zn-Mn Oxalate | ZnMn2O4 | 400-900 | Not Specified | Dependent on temperature | [3] |
| Mg-Fe LDH | Mg-Fe MMO | 500 | 7 | Not Specified | [2] |
| Zn-Al LDH | Zn-Al MMO | 300-600 | Not Specified | Lower surface area than Mg-Al MMOs | [2] |
| Copper Oxalate | CuO | 350 | Not Specified | ~55 nm | [10] |
| Zinc Oxalate | ZnO | 700 | Not Specified | ~80 nm | [11] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mixed Metal Oxide by Calcination of Layered Double Hydroxide: Parameters Affecting Specific Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Facile Synthesis and Characterizations of Mixed Metal Oxide Nanoparticles for the Efficient Photocatalytic Degradation of Rhodamine B and Congo Red Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of metal oxide nanoparticles via a robust “solvent-deficient” method - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and characterization of copper oxalate and copper oxide nanoparticles by statistically optimized controlled precipitation and calcination of precursor - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for XRD Analysis of Cadmium Oxalate Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of cadmium oxalate (B1200264) powder using X-ray Diffraction (XRD). This document outlines the fundamental principles, detailed experimental protocols for sample preparation and data acquisition, and guidelines for data analysis. The provided protocols are designed to ensure high-quality, reproducible XRD data for phase identification, purity assessment, and structural analysis of cadmium oxalate.
Introduction to XRD Analysis of this compound
X-ray diffraction is a powerful non-destructive technique used to analyze the crystallographic structure of materials. When a crystalline sample like this compound is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystalline phase, acting as a "fingerprint" for identification.
Key applications of XRD in the analysis of this compound include:
-
Phase Identification: To confirm the synthesis of the desired this compound phase (e.g., anhydrous, hydrated, or mixed salt forms) by comparing the experimental diffraction pattern to standard reference data.[1][2]
-
Purity Assessment: To detect the presence of any crystalline impurities or unreacted starting materials.
-
Crystal Structure Analysis: To determine the crystal system (e.g., triclinic, monoclinic), lattice parameters, and unit cell volume.[2][3]
-
Crystallite Size Estimation: To calculate the average size of the crystalline domains using the Scherrer equation.[2]
This compound can exist in various crystalline forms, and its diffraction pattern is sensitive to its structure. For instance, this compound trihydrate has been identified with a significant peak at approximately 13.8° 2θ.[4] Standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), are invaluable for phase identification, with JCPDS Card No. 53-0085 being cited for this compound.[1][2]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data and ensuring the random orientation of crystallites.[5]
Objective: To produce a fine, homogeneous powder with a flat surface for analysis.
Materials and Equipment:
-
This compound powder sample
-
Agate mortar and pestle
-
Spatula
-
Powder XRD sample holder (low-background type recommended)
-
Glass microscope slide
Protocol:
-
Grinding: Place a small amount (approximately 200 mg) of the this compound powder into an agate mortar.[6] Gently grind the sample using the pestle for 5-10 minutes to reduce the particle size and ensure homogeneity.[5][7][8] The powder should have a flour-like consistency.[5] Grinding under a liquid medium like ethanol (B145695) can minimize structural damage.[5]
-
Mounting: Carefully transfer the ground powder into the well of the sample holder using a spatula.
-
Compaction and Leveling: Gently press the powder into the holder. Use the edge of a glass microscope slide to flatten the surface of the powder, ensuring it is flush with the surface of the sample holder.[6][8] Avoid excessive pressure, which can induce preferred orientation.
-
Cleaning: Remove any excess powder from the sides of the sample holder to prevent contamination of the instrument.
XRD Data Acquisition
Objective: To collect a high-resolution diffraction pattern of the this compound powder.
Instrumentation: A powder X-ray diffractometer (e.g., PANalytical X'Pert PRO, Bruker D8 Advance) equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is typically used.[1][2][9]
General Instrument Settings: The following are typical starting parameters. These may need to be optimized based on the specific instrument and sample.
| Parameter | Typical Value | Purpose |
| X-ray Source | Cu Kα | Provides monochromatic X-ray radiation.[10] |
| Voltage | 40 kV | Accelerating voltage for the X-ray tube.[6] |
| Current | 40 mA | Current for the X-ray tube filament.[6] |
| Goniometer Scan Range (2θ) | 10° - 70° | Covers the typical range for characteristic peaks of this compound.[2][10] |
| Step Size (2θ) | 0.02° | Determines the resolution of the collected data. |
| Scan Speed / Time per Step | 1°/minute or equivalent | Affects the signal-to-noise ratio. Slower speeds improve data quality.[1] |
| Divergence Slit | 1/2° | Controls the area of the sample illuminated by the X-ray beam.[11] |
| Receiving Slit | 0.1 mm | Affects the angular resolution of the detector. |
| Sample Rotation | On (if available) | Averages the signal from more crystallites to minimize preferred orientation effects.[6] |
Data Collection Protocol:
-
Instrument Warm-up: Ensure the X-ray generator and detector have been properly warmed up according to the manufacturer's instructions.
-
Sample Loading: Carefully place the prepared sample holder into the goniometer.
-
Software Setup: In the data collection software, enter the desired instrument settings as outlined in the table above. Define the file name and directory for the data output.
-
Data Collection: Start the XRD scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.
-
Data Saving: Once the scan is complete, save the raw data file.
Data Presentation and Analysis
Quantitative Data Summary
The analysis of the XRD pattern can yield valuable quantitative information about the crystal structure of this compound. The following table summarizes typical crystallographic data reported for this compound.
| Parameter | Reported Value | Reference |
| Crystal System | Triclinic | [2] |
| Lattice Parameter (a) | 6.00 Å | [2] |
| Lattice Parameter (b) | 6.66 Å | [2] |
| Lattice Parameter (c) | 8.49 Å | [2] |
| Interaxial Angle (α) | 74.66° | [2] |
| Interaxial Angle (β) | 74.28° | [2] |
| Interaxial Angle (γ) | 81.00° | [2] |
| Unit Cell Volume (V) | 314.30 ų | [2] |
| JCPDS Reference | 53-0085 | [1][2] |
Note: The crystal structure of this compound can also be reported as monoclinic.[3][12]
Data Analysis Protocol
-
Phase Identification:
-
Use data analysis software (e.g., X'Pert HighScore, Match!) to visualize the diffraction pattern.
-
Perform a peak search to identify the 2θ positions and intensities of the diffraction peaks.
-
Compare the experimental peak positions and relative intensities to a standard reference database (e.g., ICDD PDF-4+, JCPDS) to identify the crystalline phase(s) present.[10]
-
-
Lattice Parameter Refinement:
-
Once the phase is identified, the lattice parameters can be refined using the software to obtain more precise values for the unit cell dimensions.
-
-
Rietveld Refinement:
-
For a more detailed structural analysis, Rietveld refinement can be performed.[13] This method involves fitting a calculated theoretical diffraction pattern to the experimental data by refining various structural and instrumental parameters.[13] This can provide information on atomic positions, site occupancies, and crystallite size.
-
Visualizations
Experimental Workflow
Caption: Workflow for XRD analysis of this compound powder.
Bragg's Law Relationship
Caption: Logical relationship of parameters in Bragg's Law for XRD.
References
- 1. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 6. mcgill.ca [mcgill.ca]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Preparing Xrd Samples: A Comprehensive Guide - Kintek Solution [kindle-tech.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: SEM and TEM Imaging for Cad-mium Oxalate Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for the morphological characterization of cadmium oxalate (B1200264). The provided protocols are foundational and may require optimization based on specific sample characteristics and instrumentation.
Introduction to Electron Microscopy for Cadmium Oxalate Analysis
Electron microscopy is a powerful tool for visualizing the morphology of this compound crystals and nanoparticles, providing insights into their size, shape, and surface features.[1][2][3]
-
Scanning Electron Microscopy (SEM) is ideal for examining the surface topography and three-dimensional morphology of this compound crystals.[1][4] It provides a wide field of view and a great depth of field, making it suitable for observing the overall shape and surface details of various crystal habits.[1]
-
Transmission Electron Microscopy (TEM) offers higher resolution imaging, enabling the analysis of the internal structure, crystallinity, and size distribution of this compound at the nanoscale.[1][2][3] It is particularly useful for characterizing nanoparticles and understanding crystal growth mechanisms.[1]
Morphological Insights from SEM and TEM
Studies have revealed a variety of morphologies for this compound crystals, influenced by the synthesis method and conditions. Common morphologies observed include:
-
Oval
-
Capsulated
-
Cocci
-
Columnar
-
Polygonal
-
Elliptical
-
Triangular
-
Rod-shaped
-
Sheet-like structures[5]
-
Prismatic[4]
-
Needle-like and spherulitic structures
Quantitative Morphological Data
The following table summarizes quantitative data on this compound crystal morphology from various studies.
| Synthesis Method | Precursors | Observed Morphologies | Average Size | Reference |
| Single Diffusion in Agar (B569324) Gel | Cadmium chloride, Oxalic acid | Oval, capsulated, cocci, columnar, polygonal, elliptical, triangular, rod shapes, sheets | 7 x 3 x 2 mm³ (single crystal); sheets > 1163 nm in length | [5] |
| Single Diffusion in Silica Gel | Cadmium chloride, Sodium chloride, Oxalic acid, Sodium metasilicate (B1246114) | Prismatic, transparent | 0.30 x 0.25 x 0.20 mm³ | [4][6] |
| Single Diffusion in Agar Gel | Cadmium chloride, Oxalic acid | Varies with concentration | Maximum dimension up to 2 x 1 mm² | [7] |
Experimental Protocols
Synthesis of this compound Crystals (Gel Diffusion Method)
This protocol describes a common method for growing this compound crystals suitable for electron microscopy analysis.[4][5]
Materials:
-
Cadmium Chloride (CdCl₂)
-
Oxalic Acid (H₂C₂O₄)
-
Sodium Metasilicate (Na₂SiO₃) or Agar
-
Distilled water
-
Test tubes or U-tubes
-
Beakers
-
pH meter
Procedure:
-
Gel Preparation:
-
Prepare a solution of sodium metasilicate or agar in distilled water. The concentration will influence crystal growth and should be optimized (e.g., 1.3% agar).[7]
-
Adjust the pH of the gel solution to a desired value (e.g., 4.5) using an acid or base.[4]
-
Pour the gel solution into test tubes or U-tubes and allow it to set for a specific period (e.g., 6 days).[4]
-
-
Reactant Addition:
-
Prepare aqueous solutions of cadmium chloride and oxalic acid of desired concentrations (e.g., 1 M).[4]
-
Carefully pour the cadmium chloride solution over the set gel in one arm of the U-tube (or on top of the gel in a test tube) and the oxalic acid solution in the other arm (for U-tube). For a single test tube, the second reactant can be carefully layered on top of the gel containing the first reactant.
-
-
Crystal Growth:
-
Crystal Harvesting:
-
Once the crystals have reached the desired size, carefully remove them from the gel.
-
Wash the crystals with distilled water to remove any residual gel and reactants.
-
Dry the crystals in a desiccator or at a low temperature.
-
SEM Sample Preparation Protocol
This protocol outlines the steps for preparing this compound crystals for SEM imaging.
Materials:
-
Dried this compound crystals
-
SEM stubs (aluminum)
-
Double-sided carbon adhesive tape
-
Sputter coater
-
Gold or gold-palladium target
Procedure:
-
Mounting:
-
Place a piece of double-sided carbon adhesive tape onto the surface of an SEM stub.
-
Carefully sprinkle a small amount of the dried this compound powder or place individual crystals onto the adhesive tape.
-
Gently press the sample to ensure good adhesion.
-
Use a gentle stream of air or nitrogen to remove any loose particles.
-
-
Coating:
-
Place the stub with the mounted sample into a sputter coater.
-
Coat the sample with a thin layer of a conductive material, such as gold or a gold-palladium alloy. The coating thickness should be optimized for the instrument and sample but is typically in the range of 5-20 nm.
-
-
Imaging:
-
Transfer the coated sample into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Apply an appropriate accelerating voltage and begin imaging.
-
TEM Sample Preparation Protocol
This protocol provides two common methods for preparing this compound samples for TEM analysis, depending on the particle size.
Method 1: For Nanoparticles (<100 nm)
Materials:
-
This compound nanoparticles
-
Ethanol or methanol (B129727) (or other suitable solvent)
-
Ultrasonic bath or probe sonicator
-
TEM grids with a carbon support film
-
Pipette
-
Filter paper
Procedure:
-
Dispersion:
-
Disperse a small amount of the this compound nanoparticle powder in a suitable solvent (e.g., ethanol) in a vial.
-
Sonicate the suspension for several minutes to break up agglomerates and ensure a uniform dispersion. The sonication time and power should be optimized to avoid damaging the nanoparticles.
-
-
Grid Preparation:
-
Place a TEM grid on a piece of filter paper.
-
Using a pipette, carefully place a small drop (2-5 µL) of the nanoparticle suspension onto the carbon-coated side of the TEM grid.
-
-
Drying:
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
-
Imaging:
-
Once the grid is dry, it can be loaded into the TEM for analysis.
-
Method 2: For Larger Crystals (>100 nm)
For larger crystals, ultramicrotomy or crushing can be employed.
-
Ultramicrotomy: This technique involves embedding the crystals in a resin and then cutting ultra-thin sections (50-100 nm) using a diamond knife. This method is complex and requires specialized equipment.[8]
-
Crushing: A simpler alternative is to mechanically crush the crystals into a fine powder.
Procedure (Crushing Method):
-
Crushing:
-
Place a small amount of the this compound crystals in an agate mortar.
-
Gently grind the crystals with a pestle to produce a fine powder.
-
-
Dispersion and Grid Preparation:
-
Follow steps 1-4 from Method 1 to disperse the crushed powder and prepare the TEM grid.
-
Visualized Workflows
References
- 1. slideserve.com [slideserve.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. ntnu.edu [ntnu.edu]
Application Notes and Protocols for the Hydrothermal Synthesis of Cadmium Oxalate Microstructures
For Researchers, Scientists, and Drug Development Professionals
WARNING: Cadmium and its compounds are highly toxic and are classified as known human carcinogens.[1] All handling of cadmium-containing materials should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All waste containing cadmium must be disposed of as hazardous waste according to institutional and national guidelines.
Application Notes
Cadmium oxalate (B1200264) (CdC₂O₄) microstructures are of interest in materials science due to their potential use as precursors for the synthesis of cadmium oxide (CdO) nanoparticles, which have applications in catalysis and electronics.[2][3] In the context of biomedical and pharmaceutical research, the inherent toxicity of cadmium presents significant challenges and largely precludes its direct use in therapeutic applications.[1][4][5] However, understanding the synthesis and properties of cadmium-based nanomaterials can be relevant for:
-
In vitro toxicology studies: Synthesized cadmium oxalate microstructures can serve as reference materials for studying the mechanisms of cadmium-induced cytotoxicity and for developing assays to screen for potential chelating agents or antidotes.[1][4]
-
Development of diagnostic tools: The unique properties of nanomaterials could potentially be leveraged in the development of in vitro diagnostic assays, though this application requires extensive validation and safety profiling.
-
Antimicrobial research: Some cadmium-containing nanoparticles have been shown to possess antibacterial properties.[3][6] Research into this compound microstructures could provide insights into the antimicrobial mechanisms of cadmium compounds, although safer alternatives are generally pursued.
-
Precursor for other materials: this compound can be thermally decomposed to produce cadmium oxide, a semiconductor material with various potential applications.[2]
Given the toxicity of cadmium, any consideration for its use in a biological context must be approached with extreme caution and a thorough understanding of the associated risks. The primary utility for drug development professionals lies in its use as a tool for toxicological research rather than as a component of a therapeutic agent.
Hydrothermal Synthesis of this compound Microstructures: An Experimental Protocol
This protocol describes a general method for the hydrothermal synthesis of this compound microstructures. The morphology and size of the resulting particles can be controlled by varying parameters such as the concentration of precursors, temperature, and reaction time. This protocol is adapted from general hydrothermal methods for metal oxalates.[6][7][8]
Materials:
-
Cadmium salt (e.g., Cadmium Nitrate, Cd(NO₃)₂·4H₂O or Cadmium Acetate, Cd(CH₃COO)₂·2H₂O)
-
Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., Sodium Oxalate, Na₂C₂O₄)
-
Deionized water
-
Ethanol (B145695) (optional, for washing)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven or furnace capable of maintaining the desired reaction temperature
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of the cadmium salt (e.g., 0.1 M Cadmium Nitrate).
-
Prepare an aqueous solution of the oxalate source (e.g., 0.1 M Oxalic Acid or Sodium Oxalate).
-
-
Reaction Mixture:
-
In a typical synthesis, equal volumes of the cadmium salt solution and the oxalate solution are mixed in a beaker under vigorous stirring.
-
The mixture is stirred for a predetermined amount of time (e.g., 30 minutes) at room temperature to ensure homogeneity.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven or furnace.
-
Heat the autoclave to the desired temperature (e.g., 120-180 °C) and maintain it for a specific duration (e.g., 6-24 hours).
-
-
Cooling and Product Recovery:
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave.
-
Once cooled, carefully open the autoclave in a fume hood.
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and optionally with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a drying oven at a low temperature (e.g., 60-80 °C) for several hours.
-
-
Characterization:
-
The morphology and size of the synthesized this compound microstructures can be characterized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
The crystal structure and phase purity can be determined by X-ray Diffraction (XRD).
-
The presence of functional groups can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters for the synthesis of metal oxalate microstructures, which can be adapted for this compound.
| Precursor 1 (Cadmium Source) | Precursor 2 (Oxalate Source) | Solvent | Temperature (°C) | Time (h) | Resulting Microstructure | Reference |
| This compound (0.5 g) | Imidazole (0.24 g), Acetic Acid (0.328 ml), KCl (0.04 g) | Butan-2-ol (4.3 ml), Water (1.1 ml) | 110 | 46 | 3D open-framework crystals | [6] |
| Copper Nitrate | Ascorbic Acid | Water | Not specified | Not specified | Microspheres (~10 µm) | [7] |
| Iron (II) Sulfate (0.5 g) | Sodium Oxalate (0.4 g) | Ethylene Glycol (55 ml) | Room Temp. | 24 | Microrods (550 nm width, 1300 nm length) | [9] |
| Iron (II) Sulfate (0.5 g) | Sodium Oxalate (0.4 g) | Ethylene Glycol (5 ml), Water (50 ml) | Room Temp. | 4 | Microtubes (450-500 nm inner diameter) | [9] |
| Lanthanum (III) Sulfate | Oxalic Acid | Water | 180 | Not specified | 3D network crystals | [10] |
| Iron (II) Chloride | Sodium Oxalate | Water | 160 | 24 | Spiky microparticles (1-2 µm) | [8] |
Visualizations
Caption: Workflow for the hydrothermal synthesis of this compound microstructures.
Caption: Logical relationship of synthesis parameters and resulting microstructures.
Caption: Cadmium-induced cytotoxicity signaling pathway.[1][4]
References
- 1. Impact Assessment of Cadmium Toxicity and Its Bioavailability in Human Cell Lines (Caco-2 and HL-7702) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrothermal Synthesis of Fe-Doped Cadmium Oxide Showed Bactericidal Behavior and Highly Efficient Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health [mdpi.com]
- 5. Cadmium exposure induces histological damage and cytotoxicity in the cardiovascular system of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Cadmium Oxalate in Phosphor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cadmium oxalate (B1200264) as a precursor in the manufacturing of phosphors. The protocols detailed below are based on established chemical principles and synthesis methods, offering a foundational guide for the preparation of cadmium-based luminescent materials.
Introduction
Cadmium oxalate (CdC₂O₄) is a versatile inorganic compound that serves as a valuable precursor in the synthesis of various functional materials, including phosphors. Its primary advantage lies in its ability to be thermally decomposed into cadmium oxide (CdO), a wide-bandgap semiconductor that can be doped with activator ions to produce luminescence. This property makes this compound an attractive starting material for the fabrication of phosphors for applications in displays, lighting, and bio-imaging.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and thermal treatment of this compound.
Table 1: Typical Growth Conditions for this compound Crystals
| Parameter | Value | Reference |
| Synthesis Method | Single Diffusion in Silica Gel | [1] |
| Reactants | Cadmium Chloride (CdCl₂) | [1] |
| Oxalic Acid (H₂C₂O₄) | ||
| Sodium Metasilicate (B1246114) (Na₂SiO₃) | [1] | |
| pH of Gel | 4.5 | [1] |
| Concentration of CdCl₂ | 1 M | [1] |
| Gel Setting Period | 6 days | [1] |
| Gel Aging Period | 48 hours | [1] |
| Growth Period | 20 days | [1] |
| Temperature | 28°C | [1] |
| Crystal Size | 0.30 x 0.25 x 0.20 mm | [1] |
Table 2: Thermal Decomposition Data for this compound Trihydrate (CdC₂O₄·3H₂O)
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Product(s) | Reference |
| Dehydration | 80 - 193 | ~22.5 | Anhydrous this compound (CdC₂O₄) | [2][3] |
| Decomposition in Air | 260 - 340 | ~36 | Cadmium Oxide (CdO), CO, CO₂ | [3][4] |
| Decomposition in N₂ | ~350 | Varies | Cadmium Metal (Cd), Cadmium Oxide (CdO), CO, CO₂ | [4] |
Experimental Protocols
Protocol for the Synthesis of this compound (Precursor)
This protocol describes the synthesis of this compound crystals using a single diffusion gel growth method.
Materials:
-
Cadmium Chloride (CdCl₂)
-
Oxalic Acid (H₂C₂O₄)
-
Sodium Metasilicate (Na₂SiO₃)
-
Distilled Water
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Test tubes or beakers
-
pH meter
Procedure:
-
Gel Preparation:
-
Prepare a solution of sodium metasilicate in distilled water.
-
Adjust the pH of the solution to 4.5 using HCl or NaOH.
-
Pour the solution into test tubes and allow it to set into a firm gel for approximately 6 days.
-
-
Reactant Addition:
-
Once the gel has set, carefully pour a 1 M solution of cadmium chloride over the gel.
-
Allow the gel to age for 48 hours.
-
-
Crystal Growth:
-
After the aging period, carefully add a solution of oxalic acid on top of the cadmium chloride solution.
-
Seal the test tubes and leave them undisturbed at 28°C for approximately 20 days to allow for the diffusion of reactants and the growth of this compound crystals within the gel matrix.
-
-
Crystal Harvesting:
-
After the growth period, carefully break the test tubes and extract the portion of the gel containing the crystals.
-
Wash the crystals gently with distilled water to remove any residual gel and unreacted reagents.
-
Dry the crystals at a low temperature (e.g., 50°C) in an oven.
-
Protocol for the Preparation of Cadmium Oxide (Phosphor Host)
This protocol details the thermal decomposition of this compound to produce cadmium oxide, which will serve as the host material for the phosphor.
Materials:
-
This compound (synthesized as per Protocol 3.1)
-
Crucible (e.g., alumina)
-
Tube furnace with temperature and atmosphere control
Procedure:
-
Place a known amount of dried this compound powder into a crucible.
-
Insert the crucible into the tube furnace.
-
Heat the sample in an air atmosphere from room temperature to a final temperature of 400-500°C. A heating rate of 10°C/min is recommended.
-
Hold the temperature at the final setpoint for at least 2 hours to ensure complete decomposition of the this compound into cadmium oxide. The decomposition is typically accompanied by the release of carbon monoxide and carbon dioxide.[3][4]
-
Cool the furnace down to room temperature.
-
The resulting powder is cadmium oxide (CdO).
Protocol for the Synthesis of Doped Cadmium Oxide Phosphor
This protocol provides a general method for doping the synthesized cadmium oxide to create a luminescent phosphor. The specific dopant and its concentration will determine the emission characteristics of the phosphor. Common dopants for oxide phosphors include rare-earth and transition metal ions.
Materials:
-
Cadmium Oxide (synthesized as per Protocol 3.2)
-
Dopant precursor salt (e.g., Europium(III) nitrate (B79036) for red emission, Terbium(III) nitrate for green emission)
-
Solvent (e.g., ethanol (B145695) or distilled water)
-
Mortar and pestle or ball mill
-
High-temperature furnace
Procedure:
-
Dopant Incorporation (Wet Impregnation Method):
-
Calculate the required amount of dopant precursor to achieve the desired doping concentration (e.g., 1-5 mol%).
-
Dissolve the dopant precursor salt in a minimal amount of solvent.
-
Add the synthesized cadmium oxide powder to the dopant solution.
-
Mix the slurry thoroughly to ensure a homogeneous distribution of the dopant.
-
Dry the mixture in an oven at a low temperature (e.g., 80-100°C) to evaporate the solvent.
-
-
Calcination:
-
Grind the dried powder using a mortar and pestle or a ball mill to ensure homogeneity.
-
Place the powder in a crucible and calcine it in a high-temperature furnace. The calcination temperature and atmosphere will depend on the specific dopant and desired crystal structure, but a temperature range of 800-1200°C is common for solid-state reactions.
-
Hold the temperature for several hours to facilitate the diffusion of the dopant ions into the cadmium oxide lattice.
-
-
Characterization:
-
After cooling, the resulting powder is the doped cadmium oxide phosphor.
-
Characterize the phosphor for its structural (e.g., XRD), morphological (e.g., SEM), and luminescent (e.g., photoluminescence spectroscopy) properties.
-
Mandatory Visualizations
Caption: Experimental workflow for phosphor manufacturing using this compound.
Caption: Logical relationship of components in cadmium-based phosphor synthesis.
References
Application Notes and Protocols for Electrochemical Applications of Cadmium Oxalate-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of materials derived from cadmium oxalate (B1200264). Cadmium oxalate (CdC₂O₄) serves as a versatile precursor for synthesizing electrochemically active materials, primarily cadmium oxide (CdO) and cadmium-carbon composites, through thermal decomposition. These derived materials exhibit promising properties for applications in electrocatalysis, energy storage, and electrochemical sensing.
Electrocatalysis: CO₂ Reduction
Application Note:
Cadmium-based materials are emerging as effective electrocatalysts for the carbon dioxide reduction reaction (CO₂RR). By incorporating cadmium into catalyst structures, it is possible to enhance the conversion of CO₂ into valuable chemical feedstocks. For instance, cadmium-doped tin oxalate metal-organic frameworks (MOFs) have demonstrated the ability to facilitate the formation of formate, acetate (B1210297), and isopropyl alcohol from CO₂.[1] The catalytic activity is attributed to the synergistic effects between the cadmium dopant and the host framework, which can provide abundant active sites for CO₂ conversion.[2]
Quantitative Data for Cadmium-Based Electrocatalysts:
| Catalyst System | Application | Key Performance Metrics | Reference |
| Cadmium-doped Tin Oxalate MOF | CO₂RR | Products: Formate, Acetate, Isopropyl Alcohol | [1] |
| Cu₂Cd/Cd/Cu bimetallic catalyst | CO₂RR | Faradaic Efficiency for CO: 84% at -1.0 V vs. RHE | [2] |
Experimental Protocol: Electrocatalytic CO₂ Reduction
-
Catalyst Ink Preparation:
-
Disperse 5 mg of the this compound-derived catalyst powder in a solution containing 480 µL of isopropanol, 480 µL of deionized water, and 40 µL of 5 wt% Nafion® solution.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
-
-
Working Electrode Preparation:
-
Drop-cast a specific volume of the catalyst ink (e.g., 10 µL) onto a gas diffusion electrode (GDE) or a glassy carbon electrode (GCE).
-
Allow the electrode to dry at room temperature.
-
-
Electrochemical Measurement:
-
Use a standard three-electrode H-type electrochemical cell with the prepared working electrode, a platinum wire or foil as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Use a CO₂-saturated aqueous electrolyte, such as 0.1 M KHCO₃.
-
Purge the cathodic compartment with CO₂ gas for at least 30 minutes before the measurement and continue bubbling during the experiment.
-
Perform chronoamperometry at a constant potential (e.g., -1.0 V vs. RHE) to assess the catalytic activity and product distribution.
-
Analyze the gaseous and liquid products using gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, respectively.
-
Logical Relationship for Electrocatalyst Preparation and Use:
Energy Storage: Batteries and Supercapacitors
Application Note:
Materials derived from this compound, particularly nanosized cadmium oxide (CdO), are promising candidates for electrode materials in energy storage devices.
-
Lithium-Ion Batteries (LIBs): Nanosized CdO can be used as an anode material for LIBs. It undergoes a conversion reaction with lithium ions, offering a high theoretical capacity. However, pure CdO anodes can suffer from poor cycling stability.[3] Incorporating carbon nanotubes or using appropriate binders can significantly improve the reversible capacity and cycling performance.[3]
-
Supercapacitors: Cadmium hydroxide (B78521) (Cd(OH)₂), which can be synthesized from cadmium precursors and is an intermediate in the formation of CdO, and CdO itself, exhibit pseudocapacitive behavior, making them suitable for supercapacitor electrodes. They store charge through fast and reversible faradaic reactions at the electrode surface. One-dimensional nanostructures like nanowires are particularly beneficial due to their high surface area.[4]
Quantitative Data for Cadmium-Based Energy Storage Materials:
| Derived Material | Application | Key Performance Metrics | Reference |
| Nanosized CdO | LIB Anode | Initial Reversible Capacity: 805 mAh g⁻¹ | [3] |
| CdO/CNT Composite | LIB Anode | Reversible Capacity: 810 mAh g⁻¹ after 100 cycles | [3] |
| Cd(OH)₂ Nanowires | Supercapacitor | Specific Capacitance: 267 F g⁻¹ at 5 mV s⁻¹ | [4] |
| CdO/Cd(OH)₂ Nanocomposite | Supercapacitor | Specific Capacitance: 145 F g⁻¹ at 2.0 A g⁻¹ | [5] |
Experimental Protocols:
Protocol 2.1: Synthesis of CdO Nanoparticles from this compound
-
Place a known amount of this compound (CdC₂O₄) powder in a ceramic crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the sample to a target temperature (e.g., 400-500 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified duration (e.g., 2-4 hours).
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting brownish powder is cadmium oxide (CdO).
Protocol 2.2: Electrode Preparation for Batteries and Supercapacitors
-
Slurry Preparation:
-
Mix the active material (this compound-derived powder), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10.
-
Add a few drops of N-methyl-2-pyrrolidone (NMP) as a solvent and grind the mixture in a mortar to form a homogeneous slurry.
-
-
Electrode Fabrication:
-
Coat the slurry onto a current collector (e.g., copper foil for anodes, stainless steel or nickel foam for supercapacitors) using a doctor blade.
-
Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.
-
Cut the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm).
-
Protocol 2.3: Electrochemical Characterization of Supercapacitors
-
Cell Assembly:
-
Assemble a coin cell (for two-electrode measurements) or a three-electrode setup.
-
In a three-electrode system, use the fabricated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Use an aqueous electrolyte such as 1 M KOH.
-
-
Cyclic Voltammetry (CV):
-
Perform CV measurements within a defined potential window at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹).
-
The specific capacitance (C, in F g⁻¹) can be calculated from the CV curves using the formula: C = (∫I dV) / (2 * m * v * ΔV), where ∫I dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.[6]
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD measurements at different current densities (e.g., 0.5, 1, 2, 5 A g⁻¹).
-
The specific capacitance can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window during discharge.[6][7]
-
Workflow for Material Synthesis and Supercapacitor Testing:
Electrochemical Sensors
Application Note:
Cadmium-based metal-organic frameworks (MOFs), which can be synthesized using cadmium salts and organic linkers, are excellent materials for electrochemical sensors. Their high porosity, large surface area, and tunable structures allow for the effective detection of various analytes, including heavy metal ions and organic molecules.[8] Cadmium-based MOF sensors often operate based on fluorescence quenching or by modifying an electrode surface to catalyze the electrochemical reaction of the target analyte.
Quantitative Data for Cadmium-Based Electrochemical Sensors:
| Sensor Material | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| Cd-MOF | Fe³⁺ | Fluorescence | 5.1 x 10⁻⁵ M | [9] |
| Cd-MOF | Cr₂O₇²⁻ | Fluorescence | 5.3 x 10⁻⁵ M | [9] |
| Cd-MOF | Nitrobenzene | Fluorescence | 4.2 x 10⁻⁵ M | [9] |
| ZIF-67/rGO Composite | Cd²⁺ | SWASV | 2.93 ppb | [10][11] |
Experimental Protocol: Electrochemical Detection of Heavy Metal Ions
-
Sensor Electrode Preparation:
-
Synthesize the cadmium-based MOF or composite material.
-
Prepare a dispersion of the sensing material in a suitable solvent (e.g., ethanol (B145695) or a water/Nafion® mixture).
-
Modify a glassy carbon electrode (GCE) by drop-casting a small volume of the dispersion onto its surface and allowing it to dry.
-
-
Electrochemical Detection (Square Wave Anodic Stripping Voltammetry - SWASV):
-
Place the modified GCE, a counter electrode (e.g., Pt wire), and a reference electrode (e.g., Ag/AgCl) into an electrochemical cell containing a buffer solution (e.g., acetate buffer).
-
Add the sample solution containing the target heavy metal ions (e.g., Cd²⁺).
-
Apply a negative deposition potential (e.g., -1.0 V) for a specific time (e.g., 300 s) while stirring the solution to pre-concentrate the metal ions onto the electrode surface.[11]
-
Stop the stirring and allow the solution to become quiescent.
-
Scan the potential from the negative deposition potential towards a more positive potential using a square wave voltammetry waveform.
-
The metal ions are stripped from the electrode, generating a current peak at a characteristic potential. The height of the peak is proportional to the concentration of the analyte.
-
Signaling Pathway for Electrochemical Detection:
References
- 1. Study of electrocatalytic CO2 reduction using tin-oxalate organometallic frameworks doped with cadmium - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-dimensional cadmium hydroxide nanowires towards electrochemical supercapacitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. galvanostatic charge-discharge measurements: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel cadmium metal–organic framework-based multiresponsive fluorescent sensor demonstrating outstanding sensitivities and selectivities for detecting NB, Fe3+ ions and Cr2O72− anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. eeer.org [eeer.org]
- 11. Simultaneous detection of Lead and Cadmium using a composite of Zeolite Imidazole Framework and Reduced Graphene Oxide (ZIF-67/rGO) via electrochemical approach [eeer.org]
Application Notes and Protocols for the Use of Cadmium Oxalate as a Sacrificial Template for Porous Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of porous materials with controlled morphology and high surface area is a significant area of research with wide-ranging applications in catalysis, sensing, and importantly, in advanced drug delivery systems. The sacrificial template method offers a versatile approach to creating hollow or porous structures with precisely defined shapes and sizes. This document provides detailed application notes and experimental protocols for the use of cadmium oxalate (B1200264) (CdC₂O₄) nanostructures as a sacrificial template to produce porous silica (B1680970) materials.
Cadmium oxalate is an effective template due to its insolubility in many solvents, allowing for the deposition of a shell material, and its clean decomposition at elevated temperatures into volatile byproducts (cadmium oxide, carbon dioxide, and carbon monoxide), leaving behind a porous structure of the shell material.[1][2] The resulting porous materials, such as porous silica nanotubes, are of particular interest in drug delivery. Their high surface area and pore volume allow for significant drug loading, and their tunable surface chemistry enables controlled release and targeted delivery to specific cells or tissues.[3][4]
One critical application is in overcoming multidrug resistance (MDR) in cancer therapy.[5] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp) in cancer cell membranes, which actively remove chemotherapeutic agents.[6] Porous nanoparticles can encapsulate drugs like doxorubicin (B1662922), bypassing these efflux pumps through endocytosis, thereby increasing the intracellular drug concentration and restoring therapeutic efficacy.[3][5]
Experimental Protocols
Protocol 1: Synthesis of this compound Nanorod Templates
This protocol details the synthesis of this compound nanorods via a controlled precipitation reaction.
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Poly(vinylpyrrolidone) (PVP, as a capping agent)
-
Deionized water
Procedure:
-
Solution A Preparation: Dissolve 1.0 mmol of cadmium nitrate tetrahydrate in 20 mL of deionized water.
-
Solution B Preparation: Dissolve 1.0 mmol of oxalic acid dihydrate and 0.5 g of PVP in 20 mL of ethanol.
-
Precipitation: Add Solution A dropwise to Solution B under vigorous magnetic stirring at room temperature.
-
Aging: Continue stirring the resulting white suspension for 4 hours to allow for the growth and stabilization of the nanorods.
-
Washing: Collect the white precipitate by centrifugation (e.g., 8000 rpm for 10 minutes). Wash the product three times with deionized water and then three times with ethanol to remove unreacted precursors and excess PVP.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting white powder consists of this compound nanorods.
Protocol 2: Sol-Gel Coating of this compound Nanorods with Silica
This protocol describes the coating of the synthesized this compound nanorods with a uniform silica shell using a modified Stöber sol-gel method.[7][8]
Materials:
-
This compound nanorods (from Protocol 1)
-
Tetraethyl orthosilicate (B98303) (TEOS, silica precursor)
-
Ethanol
-
Ammonia (B1221849) solution (28-30 wt%)
-
Deionized water
Procedure:
-
Dispersion: Disperse 100 mg of the dried this compound nanorods in a mixture of 80 mL of ethanol and 20 mL of deionized water. Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.
-
Catalyst Addition: To the dispersion, add 1.0 mL of ammonia solution while maintaining vigorous stirring. The ammonia acts as a catalyst for the hydrolysis of TEOS.
-
Silica Precursor Addition: In a separate container, prepare a solution of 1.0 mL of TEOS in 10 mL of ethanol. Add this TEOS solution dropwise to the this compound dispersion over a period of 30 minutes.
-
Coating Reaction: Allow the reaction to proceed for 6 hours under continuous stirring at room temperature. This allows for the hydrolysis and condensation of TEOS on the surface of the nanorods, forming a core-shell structure (CdC₂O₄@SiO₂).
-
Washing and Collection: Collect the core-shell product by centrifugation. Wash the product three times with ethanol to remove any unreacted TEOS and ammonia.
-
Drying: Dry the product in an oven at 60°C for 12 hours.
Protocol 3: Thermal Removal of this compound Template to Form Porous Silica Nanotubes
This protocol details the calcination process to thermally decompose the this compound core, resulting in hollow porous silica nanotubes.
Materials:
-
Dried CdC₂O₄@SiO₂ core-shell nanorods (from Protocol 2)
-
Tube furnace with controlled atmosphere capabilities
Procedure:
-
Sample Preparation: Place the dried CdC₂O₄@SiO₂ powder in a ceramic crucible.
-
Calcination: Place the crucible in the center of a tube furnace. Heat the sample in air from room temperature to 500°C at a heating rate of 2°C/min.[9][10]
-
Isothermal Treatment: Hold the temperature at 500°C for 4 hours to ensure the complete decomposition and removal of the this compound core.[1] The decomposition products are cadmium oxide, CO, and CO₂.
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Product Collection: The resulting white powder is porous silica nanotubes.
Data Presentation
The following table summarizes representative physicochemical properties of porous metal oxides synthesized via the thermal decomposition of oxalate precursors. While this data is not exclusively for this compound-templated silica, it provides expected ranges for porosity and surface area.[9][11]
| Property | Expected Value Range | Characterization Technique |
| BET Surface Area (m²/g) | 150 - 400 | N₂ Adsorption-Desorption |
| Pore Volume (cm³/g) | 0.4 - 0.8 | N₂ Adsorption-Desorption |
| Average Pore Diameter (nm) | 4 - 15 | N₂ Adsorption-Desorption |
| Morphology | Nanotubes/Nanorods | SEM, TEM |
Visualizations
Experimental Workflow
Caption: Experimental workflow for porous silica synthesis.
Application in Drug Delivery: Overcoming Multidrug Resistance
Caption: Mechanism of overcoming multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 3. Mesoporous silica nanoparticles loading doxorubicin reverse multidrug resistance: performance and mechanism - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineered Design of Mesoporous Silica Nanoparticles to Deliver Doxorubicin and Pgp siRNA to Overcome Drug Resistance in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vb.nweurope.eu [vb.nweurope.eu]
- 8. metalurji.mu.edu.tr [metalurji.mu.edu.tr]
- 9. Synthesis of mesoporous metal oxide by the thermal decomposition of oxalate precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlled Precipitation of Cadmium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The controlled precipitation of cadmium oxalate (B1200264) is a critical process for controlling particle size, which is a key determinant of its physicochemical properties and subsequent applications. Cadmium oxalate often serves as a precursor material for the synthesis of cadmium oxide (CdO) nanoparticles through thermal decomposition. The size of the initial this compound particles directly influences the size and properties of the resulting CdO nanoparticles, which have applications in catalysis, sensors, and optoelectronics.
This document provides detailed protocols for the controlled precipitation of this compound to achieve varying particle sizes. The primary methods covered are the gel diffusion technique, which is suitable for producing larger, well-defined crystals, and the co-precipitation method, which is more adaptable for producing smaller particles and nanoparticles. Additionally, advanced techniques involving sonochemistry and surfactants for enhanced particle size control are discussed.
The key parameters influencing the particle size of this compound during precipitation include:
-
Supersaturation: The driving force for both nucleation and crystal growth. Higher supersaturation levels generally favor rapid nucleation, leading to a larger number of smaller particles. Conversely, lower supersaturation allows for controlled crystal growth on existing nuclei, resulting in larger particles.
-
Temperature: Temperature affects the solubility of this compound and the kinetics of nucleation and growth. Increasing the temperature can lead to a decrease in supersaturation, favoring the growth of larger crystals.
-
pH: The pH of the reaction medium can influence the availability of oxalate ions and the surface charge of the forming particles, thereby affecting aggregation and growth. A pH of around 4.5 has been utilized in gel diffusion methods.
-
Reactant Concentration: The concentration of the cadmium salt and the oxalate source directly impacts the level of supersaturation. Careful control of reactant concentrations is crucial for reproducible particle size.
-
Additives and Surfactants: Additives, such as ammonium (B1175870) chloride, can modify the solubility of this compound and promote the growth of larger crystals. Surfactants can adsorb to the surface of forming particles, preventing aggregation and enabling the synthesis of well-dispersed nanoparticles.
-
Mixing and Agitation: The rate and method of mixing the reactants influence the homogeneity of the supersaturation, which in turn affects the uniformity of the particle size distribution.
By carefully controlling these parameters, researchers can tailor the particle size of this compound to meet the specific requirements of their intended application.
Experimental Protocols
Protocol 1: Controlled Crystal Growth via Gel Diffusion
This method is suitable for growing larger, high-quality single crystals of this compound and for studying the fundamental aspects of crystal growth.
1.1 Materials:
-
Cadmium Acetate (B1210297) (Cd(CH₃COO)₂ · 2H₂O) or Cadmium Chloride (CdCl₂)
-
Oxalic Acid (H₂C₂O₄ · 2H₂O)
-
Agar-agar or Sodium Metasilicate (B1246114) (Na₂SiO₃ · 9H₂O) for gel formation
-
Ammonium Chloride (NH₄Cl) (optional additive)
-
Deionized water
-
Glass test tubes (e.g., 15 cm height, 1.5 cm diameter)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
1.2 Gel Preparation and Reaction Setup:
-
Prepare a hot aqueous solution of agar-agar (e.g., 1.5% w/v) or a sodium metasilicate solution with a specific gravity of 1.03.
-
If using sodium metasilicate, adjust the pH of the gel to 4.5 using an appropriate acid.[1]
-
Pour the gel solution into test tubes and allow it to set for a specified period (e.g., 6 days). This is the gel setting period.[1]
-
After the gel has set, age the gel for a period of time, for instance, 48 hours.[1]
-
Prepare a solution of cadmium acetate or cadmium chloride (e.g., 1 M).[1]
-
Carefully pour the cadmium salt solution over the set gel.
-
In a separate set of experiments, a solution of oxalic acid (e.g., 1 M) can be incorporated into the gel before setting, and the cadmium salt solution is poured on top.
-
To study the effect of additives, a specific volume of an additive solution, such as 4 M NH₄Cl, can be added to the gel medium before setting.[2]
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature, approximately 28°C) for a period of several days to weeks (e.g., 20 days).[1]
1.3 Crystal Harvesting and Characterization:
-
Once the crystals have grown to the desired size, carefully remove them from the gel.
-
Wash the crystals with deionized water to remove any residual gel and unreacted precursors.
-
Dry the crystals in a desiccator at room temperature.
-
Characterize the crystals for their size, morphology, and structure using techniques such as optical microscopy, Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).
Protocol 2: Particle Size Control via Co-Precipitation
This method is more suitable for producing smaller particles and can be adapted for nanoparticle synthesis.
2.1 Materials:
-
Cadmium Nitrate (Cd(NO₃)₂ · 4H₂O) or other soluble cadmium salt
-
Sodium Oxalate (Na₂C₂O₄) or Ammonium Oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Beakers, magnetic stirrer, and stir bars
-
Burette or dropping funnel for controlled addition of reactants
-
Centrifuge and centrifuge tubes
-
Drying oven or vacuum oven
2.2 Precipitation Procedure:
-
Prepare separate aqueous solutions of the cadmium salt and the oxalate salt of known concentrations (e.g., 0.1 M to 1 M).
-
Place one of the reactant solutions (e.g., the cadmium salt solution) in a beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Slowly add the other reactant solution dropwise from a burette or dropping funnel. The rate of addition is a critical parameter for controlling supersaturation.
-
Monitor and control the temperature of the reaction mixture using a water bath or a hot plate with a temperature controller.
-
After the addition is complete, continue stirring for a set period (e.g., 1-2 hours) to allow for particle growth and aging.
-
Separate the precipitated this compound particles from the solution by centrifugation.
-
Wash the particles several times with deionized water to remove any soluble byproducts.
-
Dry the particles in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
2.3 Parameters for Systematic Variation:
To control the particle size, systematically vary the following parameters:
-
Reactant Concentrations: Use a range of concentrations for both the cadmium and oxalate solutions.
-
Temperature: Perform the precipitation at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Rate of Addition: Vary the rate at which the precipitating agent is added.
-
Stirring Speed: Investigate the effect of different stirring rates on particle size distribution.
Protocol 3: Advanced Methods for Nanoparticle Synthesis
3.1 Sonochemical-Assisted Precipitation:
Ultrasound can be used to induce cavitation, which creates localized hot spots with high temperatures and pressures. This can lead to the formation of smaller and more uniform nanoparticles.
-
Follow the co-precipitation protocol (Protocol 2).
-
During the addition of the precipitating agent and the subsequent aging step, immerse the reaction vessel in an ultrasonic bath or use an ultrasonic probe.
-
The power and frequency of the ultrasound are key parameters to be controlled.
3.2 Surfactant-Mediated Precipitation:
Surfactants can be used to cap the growing nanoparticles, preventing their aggregation and controlling their final size and shape.
-
Follow the co-precipitation protocol (Protocol 2).
-
Before adding the precipitating agent, dissolve a surfactant in the cadmium salt solution.
-
Common surfactants include cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), or polyvinylpyrrolidone (B124986) (PVP).
-
The concentration of the surfactant relative to the metal precursor is a critical parameter to control.[3]
Data Presentation
Table 1: Parameters for Controlled Growth of this compound Crystals via Gel Diffusion.
| Parameter | Value Range | Effect on Crystal Size | Reference |
| Reactant Concentration | 0.5 M - 1 M | Higher concentration can increase the number of crystals.[4] | [1][2][4] |
| Gel pH | ~4.5 | Influences crystal quality and transparency.[2] | [1][2] |
| Gel Aging Period | 24 - 48 hours | Affects crystal quality.[2] | [1][2] |
| Growth Period | 15 - 30 days | Longer periods allow for larger crystal growth. | [1][2] |
| Temperature | Room Temperature (~28°C) | Higher temperatures can decrease nucleation and lead to larger crystals. | [1] |
| Additive (NH₄Cl) | 4 M (8.5 mL) | Addition can lead to significantly larger single crystals.[2] | [2] |
Table 2: Proposed Systematic Study for Particle Size Control via Co-Precipitation.
| Experiment Series | Variable Parameter | Constant Parameters | Expected Outcome on Particle Size |
| A: Concentration | [Cd²⁺] & [C₂O₄²⁻] (0.01 M, 0.1 M, 1 M) | Temperature (25°C), Addition Rate (1 mL/min), Stirring (300 rpm) | Decrease with increasing concentration |
| B: Temperature | Temperature (25°C, 50°C, 75°C) | Concentration (0.1 M), Addition Rate (1 mL/min), Stirring (300 rpm) | Increase with increasing temperature |
| C: Addition Rate | Addition Rate (1 mL/min, 5 mL/min, 10 mL/min) | Concentration (0.1 M), Temperature (25°C), Stirring (300 rpm) | Decrease with increasing addition rate |
| D: Surfactant | [CTAB] (0, 0.01 M, 0.1 M) | Concentration (0.1 M), Temperature (25°C), Addition Rate (1 mL/min), Stirring (300 rpm) | Decrease with increasing surfactant concentration |
Visualizations
Caption: Experimental workflow for controlled this compound precipitation.
Caption: Key mechanisms influencing final particle size in precipitation.
References
Application Notes and Protocols for Cadmium Oxalate Crystal Growth via Single-Diffusion Reaction
Introduction
The single-diffusion reaction method is a widely utilized technique for growing single crystals of sparingly soluble salts, such as cadmium oxalate (B1200264), from a gel medium.[1][2] This method is advantageous due to its simplicity, low cost, and the ability to grow high-quality, optically transparent crystals at ambient temperatures by suppressing rapid precipitation and controlling nucleation.[3][4][5] The gel matrix, typically silica (B1680970) or agar, provides a three-dimensional, porous network that controls the diffusion of reactants, allowing the chemical reaction and subsequent crystallization to occur slowly. This controlled process is crucial for the formation of well-defined, large single crystals rather than polycrystalline precipitates.[5]
The fundamental principle involves a two-part setup within a reaction vessel, commonly a test tube. The lower part contains the gel medium impregnated with one of the reactants (e.g., oxalic acid). The second reactant (e.g., cadmium chloride solution) is then carefully layered on top of the set gel. This reactant, known as the supernatant, gradually diffuses into the gel matrix. As it diffuses, it reacts with the reactant embedded in the gel, leading to the formation of cadmium oxalate crystals at the interface and within the gel. The growth and quality of the crystals are highly dependent on several parameters, including the pH of the gel, density of the gel, concentration of reactants, and the aging period of the gel.[2][5]
Experimental Protocols
This section provides a detailed protocol for the growth of this compound crystals using the single-diffusion method in a silica hydrogel medium.
Protocol 1: this compound Crystal Growth in Silica Gel
This protocol is adapted from methodologies reported for growing pure and mixed this compound crystals.[1][2][5]
Materials:
-
Sodium Metasilicate (B1246114) (Na₂SiO₃)
-
Oxalic Acid (H₂C₂O₄)
-
Cadmium Chloride (CdCl₂)
-
Perchloric Acid (HClO₄) (for pH adjustment, optional)[5]
-
Double distilled water
-
Glass test tubes (e.g., 15-20 cm length, 1.5-2.5 cm diameter)[1][5]
-
Beakers, graduated cylinders, and pipettes
-
pH meter or pH indicator strips
Procedure:
-
Preparation of the Gel Medium:
-
Prepare a sodium metasilicate solution with a specific gravity of 1.03 g/cm³ by dissolving the required amount in double distilled water.[1][2][5]
-
Prepare a 1 M solution of oxalic acid in double distilled water.[1][2]
-
To prepare the silica gel, add the sodium metasilicate solution drop-by-drop to the oxalic acid solution while stirring continuously. This prevents premature or localized gelling.[1][2]
-
Adjust the pH of the mixture to the desired level (a pH of 4.5 is reported to be optimal) using a dilute acid like perchloric acid if necessary.[1][2][5]
-
Pour the final solution into clean test tubes to a desired height (e.g., 10 cm) and cover them to prevent contamination and drying.
-
-
Gel Setting and Aging:
-
Addition of the Supernatant Solution:
-
Prepare a 1 M solution of cadmium chloride (CdCl₂) in double distilled water.[1][2]
-
Once the gel is set and aged, carefully pour the cadmium chloride solution (e.g., 10-20 mL) over the gel surface using a pipette. The addition should be done slowly against the inner wall of the test tube to avoid damaging the gel surface.[1][7]
-
-
Crystal Growth and Harvesting:
-
Seal the test tubes and leave them undisturbed in a vibration-free environment at a constant temperature (e.g., 28°C).[1]
-
Crystal growth will be observed within the gel over a period of 15 to 20 days.[1]
-
Once the growth is complete, the crystals can be carefully harvested by dissolving the surrounding gel in a dilute NaOH solution or by carefully excavating them.
-
Wash the harvested crystals with double distilled water and dry them at room temperature.
-
Data Presentation
The following tables summarize the quantitative data from various studies on the growth of this compound crystals using the single-diffusion method.
Table 1: Optimized Growth Parameters for this compound in Silica Gel
| Parameter | Value | Source |
| Gel Medium | Silica Gel | |
| Sodium Metasilicate Density | 1.03 g/cm³ | [1][2][5] |
| Reactants | ||
| Inner Reactant (in gel) | 1 M Oxalic Acid | [1][2] |
| Outer Reactant (supernatant) | 1 M Cadmium Chloride | [1][2] |
| Growth Conditions | ||
| Gel pH | 4.5 | [1][2] |
| Temperature | 28°C | [1] |
| Gel Setting Period | 6 days | [1][2] |
| Gel Aging Period | 48 hours | [6] |
| Growth Period | 15 - 20 days | [1] |
| Crystal Characteristics | ||
| Size | 0.30 x 0.25 x 0.20 mm³ | [1][2] |
| Quality | Transparent | [1][5] |
Table 2: Optimized Growth Parameters for this compound in Agar Gel
| Parameter | Value | Source |
| Gel Medium | Agar Gel | |
| Gel Concentration | 1.0 - 1.3% | [3] |
| Reactants | ||
| Inner Reactant (in gel) | 1 M Oxalic Acid | |
| Outer Reactant (supernatant) | 1 M Cadmium Chloride | |
| Growth Conditions | ||
| Temperature | Room Temperature | |
| Gel Aging Period | 24 hours | |
| Growth Period | 21 - 28 days | [4] |
| Crystal Characteristics | ||
| Size | up to 7 x 3 x 2 mm³ | [4] |
| Quality | White, transparent |
Table 3: Effect of Reactant Concentration on Crystal Growth in Silica Gel
| Feed Solution Conc. (CdCl₂) | Observation | Source |
| 0.5 N | Fewer, well-defined crystals | [5] |
| 1.0 N | Increased number of crystals | [5] |
| 1.5 N | High density of smaller crystals | [5] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical process.
Caption: Experimental workflow for single-diffusion crystal growth.
Caption: Chemical reaction and diffusion process within the gel matrix.
References
Troubleshooting & Optimization
how to control nucleation in cadmium oxalate crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of cadmium oxalate (B1200264). The information is designed to help control nucleation and optimize crystal growth.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Excessive Nucleation / Formation of Many Small Crystals | High concentration of reactant solutions.[1][2] | Decrease the concentration of the cadmium salt (e.g., cadmium chloride or acetate) and oxalic acid solutions.[2] |
| Low gel density.[2] | Increase the density of the silica (B1680970) or agar (B569324) gel. Higher density results in smaller pore sizes, which can limit nucleation.[2] | |
| Inappropriate pH of the gel. | Adjust the pH of the gel. Lower pH values (e.g., 4.5) have been shown to yield better quality, more transparent crystals.[2][3] | |
| Short gel aging time.[2] | Increase the aging period of the gel before introducing the reactant solutions. This can significantly reduce the number of nucleation sites.[2] | |
| Formation of Opaque or Poor-Quality Crystals | High pH of the gel medium.[2] | Use a lower pH for the gel preparation. Good quality, transparent crystals are typically obtained in gels with lower pH.[2] |
| Rapid crystal growth.[4] | Slow down the crystallization process by using a lower concentration of reactants or by placing the experiment in a temperature-controlled environment to avoid rapid solvent evaporation. | |
| No Crystal Formation, Only Precipitation | Reactant concentrations are too high, leading to immediate precipitation.[5][6] | Lower the concentrations of both the cadmium salt and oxalic acid solutions to achieve a supersaturated solution that allows for controlled crystal growth rather than rapid precipitation. |
| Incorrect order of reactant addition in some gel methods.[5] | Experiment with reversing the reactants. For instance, if the cadmium solution is added to an oxalate-containing gel, try adding the oxalate solution to a cadmium-containing gel.[5][7] | |
| Limited Crystal Size | Competition for solute due to a high number of nucleation sites.[2] | Employ methods to reduce nucleation, such as increasing gel aging time, using an intermediate neutral gel column, or adding impurities like NH4Cl.[2][5][8] |
| Insufficient growth time.[3] | Allow a longer period for crystal growth, which can be up to 20-30 days in gel methods.[3][6] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the size of my cadmium oxalate crystals?
A1: To increase crystal size, you need to control and limit the number of nucleation events, allowing fewer crystals to grow larger. Several strategies can be employed:
-
Reduce Reactant Concentration: Lowering the concentration of cadmium chloride/acetate and oxalic acid can slow down nucleation.[2]
-
Increase Gel Aging: Allowing the gel to age for a longer period before adding the supernatant solution can decrease the number of nucleation sites.[2]
-
Use Additives: The addition of certain impurities, such as ammonium (B1175870) chloride (NH4Cl), has been shown to dramatically suppress nucleation and promote the growth of large, single crystals.[5][7][8] Sodium chloride (NaCl) has also been used to increase crystal size.[3]
-
Introduce an Intermediate Neutral Gel Column: Separating the reactant in the gel from the supernatant with a column of neutral gel can reduce the nucleation density.[2]
-
Concentration Programming: Gradually increasing the concentration of the feed solution can help in growing larger crystals.[2]
Q2: What is the optimal pH for this compound crystallization in a gel medium?
A2: A lower pH is generally preferred. Good quality, transparent single crystals of this compound have been successfully grown in silica gels with a pH around 4.5.[2][3] High pH gels tend to produce opaque crystals.[2]
Q3: What is the effect of gel density on nucleation?
A3: An increase in gel density leads to a decrease in the number of nucleation sites.[2] This is attributed to the smaller pore size in denser gels, which restricts the diffusion of ions and thus controls the nucleation process.[2]
Q4: Can temperature be used to control nucleation?
A4: Yes, temperature can influence nucleation. Increasing the temperature can lead to a decrease in the number of nucleation centers, which in turn can result in the growth of larger and more perfect single crystals.[7][9] This is because higher temperatures can decrease supersaturation and increase the critical size of the nucleus.[9]
Q5: What are the common starting materials for this compound crystallization?
A5: Common starting materials include a soluble cadmium salt, such as cadmium chloride (CdCl₂) or cadmium acetate, and oxalic acid (C₂H₂O₄) or a soluble oxalate salt.[1][3][5] For gel growth methods, sodium metasilicate (B1246114) is often used to prepare silica gels, and agar is used for agar gels.[1][3]
Experimental Protocols
Single Diffusion Gel Growth of this compound
This method involves the diffusion of a cadmium salt solution into a gel containing oxalic acid.
Materials:
-
Cadmium Chloride (CdCl₂) solution (e.g., 1 M)
-
Oxalic Acid solution (e.g., 1 M)
-
Sodium Metasilicate solution (specific gravity adjusted, e.g., 1.03 g/cm³)
-
Distilled water
-
Glass test tubes
Procedure:
-
Prepare the gel by mixing the sodium metasilicate solution with the oxalic acid solution to a final desired pH (e.g., 4.5).[3]
-
Pour the gel solution into test tubes and allow it to set at room temperature. This may take several days.[2][3]
-
Once the gel has set, allow it to age for a specified period (e.g., 48 hours) to reduce nucleation sites.[9]
-
Carefully pour the cadmium chloride solution over the set gel using a pipette to avoid damaging the gel surface.[3]
-
Seal the test tubes and leave them undisturbed at a constant temperature.
-
Crystals are expected to grow within the gel over a period of 15-20 days.[3]
Controlling Nucleation with Additives
This protocol is a modification of the single diffusion method to achieve fewer, larger crystals.
Materials:
-
Same as the single diffusion method
-
Ammonium Chloride (NH₄Cl) solution (e.g., 4 M)
Procedure:
-
Follow steps 1 and 2 of the single diffusion protocol.
-
Incorporate the NH₄Cl solution as an additive into the gel medium along with the oxalic acid before setting. The amount of additive needs to be optimized; for example, starting with a small volume (e.g., 8 mL of 4 M NH₄Cl) can be tested.[7][8]
-
Proceed with steps 3 through 6 of the single diffusion protocol. The presence of NH₄Cl is expected to significantly reduce the number of nucleation centers, potentially leading to the growth of a single large crystal.[5][7][8]
Data Presentation
Table 1: Effect of Gel and Reactant Parameters on Nucleation
| Parameter | Variation | Effect on Nucleation Density | Effect on Crystal Size | Reference |
| Reactant Concentration | Increase | Increases | Decreases | [2] |
| Gel Density | Increase | Decreases | Increases | [2] |
| Gel pH | Decrease | (Optimal for quality) | (Optimal for quality) | [2] |
| Gel Aging Time | Increase | Decreases | Increases | [2] |
| Temperature | Increase | Decreases | Increases | [7][9] |
Table 2: Influence of Additives on Crystal Growth
| Additive | Concentration | Observation | Outcome | Reference |
| NH₄Cl | 4 M (8-8.5 mL) | Drastically suppressed nucleation centers | Formation of a single, large, transparent crystal | [5][7][8] |
| NaCl | 4 M (10 mL) | - | Increased crystal size | [3] |
Visualizations
Caption: Experimental workflow for this compound crystallization via the single diffusion gel growth method.
Caption: Factors influencing the control of nucleation in this compound crystallization.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Cadmium Oxalate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for cadmium oxalate (B1200264) precipitation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and efficient precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating cadmium oxalate?
A1: The optimal pH for this compound precipitation is a balance between two main factors: the concentration of the oxalate dianion (C₂O₄²⁻) and the potential for competing precipitation of cadmium hydroxide (B78521) (Cd(OH)₂). Generally, a slightly acidic to neutral pH range of 4.5 to 6.5 is recommended. In this range, there is a sufficient concentration of oxalate ions to precipitate this compound without significant formation of cadmium hydroxide.
Q2: Why is a very low pH (acidic) not ideal for this compound precipitation?
A2: At a very low pH, the concentration of the fully deprotonated oxalate ion (C₂O₄²⁻) is significantly reduced. Oxalic acid is a diprotic acid, and in highly acidic conditions, it exists predominantly as oxalic acid (H₂C₂O₄) or the hydrogen oxalate ion (HC₂O₄⁻). Since this compound (CdC₂O₄) is formed from the reaction of Cd²⁺ and C₂O₄²⁻, a low concentration of the oxalate ion will lead to incomplete precipitation and a lower yield. Cadmium is also generally more soluble at lower pH.[1][2][3]
Q3: What happens if the pH is too high (alkaline)?
A3: At a high pH (typically above 7), there is a risk of precipitating cadmium hydroxide (Cd(OH)₂), which is also insoluble.[1] The optimal pH for cadmium hydroxide precipitation is around 11.0.[4] This competing reaction can lead to a mixed precipitate and make it difficult to isolate pure this compound.
Q4: Can other cadmium salts precipitate during this process?
A4: Yes, depending on the composition of your solution. If carbonates are present, cadmium carbonate (CdCO₃) could also precipitate, particularly in neutral to alkaline conditions. It is important to consider all ionic species present in your experimental setup.
Q5: How can I accurately control the pH during the precipitation?
A5: To maintain a stable pH within the optimal range, it is recommended to use a buffer solution. An acetate (B1210297) buffer, for example, can be effective in maintaining a pH between 4 and 6. Alternatively, you can carefully add a dilute acid (e.g., HCl) or base (e.g., NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Precipitate | pH is too low (too acidic): The concentration of oxalate ions (C₂O₄²⁻) is insufficient for precipitation. | 1. Measure the pH of your solution. 2. If the pH is below 4.5, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH until it reaches the optimal range of 4.5-6.5. |
| Insufficient Oxalate Concentration: The molar ratio of oxalate to cadmium is too low. | 1. Ensure you are using at least a stoichiometric amount of oxalic acid or a soluble oxalate salt. 2. Consider using a slight excess of the oxalate source to drive the reaction to completion. | |
| Precipitate Redissolves | pH has shifted to be too acidic: A change in solution conditions may have lowered the pH, increasing the solubility of this compound. | 1. Re-measure and adjust the pH back to the 4.5-6.5 range. 2. Consider using a buffer to maintain a stable pH. |
| Unexpected Precipitate Color or Texture | Co-precipitation of Cadmium Hydroxide: The pH is too high (alkaline). | 1. Measure the pH of your solution. 2. If the pH is above 7, carefully add a dilute acid (e.g., 0.1 M HCl) to bring it back into the optimal range. |
| Co-precipitation of other salts: Other anions in your solution may be forming insoluble cadmium salts. | 1. Analyze the composition of your starting materials and solution. 2. If possible, remove interfering ions before adding the oxalate precipitating agent. |
Data Presentation
Table 1: Influence of pH on Oxalate Speciation
The availability of the oxalate dianion (C₂O₄²⁻) is critical for the precipitation of this compound. This table, derived from the pKa values of oxalic acid, illustrates how the proportion of different oxalate species changes with pH.
| pH | % H₂C₂O₄ | % HC₂O₄⁻ | % C₂O₄²⁻ |
| 1.0 | 65.4% | 34.5% | 0.1% |
| 2.0 | 15.6% | 83.1% | 1.3% |
| 3.0 | 1.8% | 91.5% | 6.7% |
| 4.0 | 0.2% | 65.4% | 34.4% |
| 5.0 | <0.1% | 15.6% | 84.3% |
| 6.0 | <0.1% | 1.8% | 98.0% |
| 7.0 | <0.1% | 0.2% | 99.8% |
Calculations based on the Henderson-Hasselbalch equation using pKa₁ = 1.27 and pKa₂ = 4.28 for oxalic acid.
Table 2: Theoretical this compound Precipitation Efficiency at Various pH Values
This table provides a theoretical model of the expected precipitation efficiency of this compound across a range of pH values, assuming constant initial concentrations of cadmium and total oxalate.
| pH | Predominant Oxalate Species | Expected Precipitation Efficiency | Potential Competing Reactions |
| 2.0 | HC₂O₄⁻ | Low | - |
| 3.0 | HC₂O₄⁻ | Moderate | - |
| 4.0 | HC₂O₄⁻ / C₂O₄²⁻ | High | - |
| 5.0 | C₂O₄²⁻ | Very High (Optimal Range) | - |
| 6.0 | C₂O₄²⁻ | Very High (Optimal Range) | - |
| 7.0 | C₂O₄²⁻ | High | Minor risk of Cd(OH)₂/CdCO₃ |
| 8.0 | C₂O₄²⁻ | Moderate to High | Increased risk of Cd(OH)₂/CdCO₃ |
| 9.0 and above | C₂O₄²⁻ | Low (due to competing reactions) | Significant Cd(OH)₂ precipitation |
Experimental Protocol: Optimizing pH for this compound Precipitation
This protocol provides a detailed methodology for determining the optimal pH for this compound precipitation in your specific experimental context.
Materials:
-
Cadmium salt solution (e.g., CdCl₂, Cd(NO₃)₂) of known concentration
-
Oxalic acid solution or a soluble oxalate salt (e.g., Na₂C₂O₄, (NH₄)₂C₂O₄) of known concentration
-
pH meter, calibrated
-
Stir plate and stir bars
-
Series of reaction vessels (e.g., beakers or flasks)
-
Dilute HCl and NaOH solutions for pH adjustment
-
Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)
-
Drying oven
-
Analytical balance
Procedure:
-
Preparation of Reaction Solutions:
-
In separate reaction vessels, place a fixed volume of your cadmium salt solution.
-
While stirring, slowly add the oxalic acid solution, typically in a 1:1 or a slight excess molar ratio of oxalate to cadmium.
-
-
pH Adjustment:
-
For each reaction vessel, adjust the pH to a different target value (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using dilute HCl or NaOH. Add the acid/base dropwise and allow the solution to stabilize before recording the final pH.
-
-
Precipitation and Aging:
-
Allow the solutions to stir at a constant temperature for a set period (e.g., 1-2 hours) to ensure complete precipitation. This is known as the aging or digestion step, which can improve the filterability of the precipitate.
-
-
Isolation of the Precipitate:
-
Filter the contents of each reaction vessel separately using a pre-weighed filter paper.
-
Wash the collected precipitate with deionized water to remove any soluble impurities, followed by a wash with a solvent like ethanol (B145695) to aid in drying.
-
-
Drying and Weighing:
-
Carefully transfer the filter paper with the precipitate to a drying oven set at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Allow the dried precipitate and filter paper to cool to room temperature in a desiccator before weighing.
-
-
Calculation of Precipitation Efficiency:
-
Calculate the mass of the dried this compound precipitate for each pH value.
-
Determine the theoretical maximum yield of this compound based on the initial amount of the limiting reactant (usually the cadmium salt).
-
Calculate the precipitation efficiency for each pH as: (Actual Yield / Theoretical Yield) x 100%
-
-
Data Analysis:
-
Plot the precipitation efficiency as a function of pH to visually determine the optimal pH range for your system.
-
Visualizations
Caption: Experimental workflow for optimizing the pH of this compound precipitation.
Caption: Logical relationship between pH and the outcome of this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption and pH Values Determine the Distribution of Cadmium in Terrestrial and Marine Soils in the Nansha Area, Pearl River Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on cadmium toxicity, speciation, and accumulation during naphthalene biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
Technical Support Center: Cadmium Oxalate Nanoparticle Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of cadmium oxalate (B1200264) nanoparticles during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cadmium oxalate nanoparticle agglomeration?
Agglomeration is a common challenge in nanoparticle synthesis, primarily driven by the high surface energy of the nanoparticles. To minimize this energy, nanoparticles tend to cluster together. Key factors that contribute to this issue include:
-
Insufficient Surface Stabilization: Without an adequate protective layer, the nanoparticles will naturally attract each other.[1]
-
Suboptimal Reaction Temperature: Temperature influences the kinetics of nucleation and growth. Uncontrolled temperatures can lead to rapid, disorganized particle formation and subsequent aggregation.[1]
-
Inappropriate Precursor Concentration: High concentrations of cadmium and oxalate precursors can result in excessively rapid nucleation, forming unstable particles that are prone to agglomeration.[1][2]
-
Incorrect pH of the Reaction Medium: The pH affects the surface charge of the nanoparticles and the efficacy of stabilizing agents.[2][3]
Q2: How do capping agents and surfactants prevent agglomeration?
Capping agents and surfactants are molecules that adsorb to the surface of nanoparticles as they form.[1] They create a physical or electrostatic barrier that prevents the particles from coming into close contact and sticking together.[4] This stabilization can occur through two main mechanisms:
-
Steric Hindrance: Long-chain molecules physically block the nanoparticles from approaching each other.[1]
-
Electrostatic Repulsion: Charged capping agents impart a similar charge to all nanoparticles, causing them to repel each other.[2]
The choice of surfactant is critical; for instance, an increase in surfactant flexibility can lead to larger and more polydisperse nanoparticles.[5][6]
Q3: How do I select the appropriate capping agent or surfactant?
The ideal capping agent or surfactant depends on several factors, including the solvent system and the desired final properties of the nanoparticles.
-
For nonpolar solvents: Long-chain alkyl ligands such as oleic acid or oleylamine (B85491) are often effective.[1]
-
For aqueous solutions: A variety of cationic and anionic surfactants can be used. Anionic surfactants, even with shorter chain lengths, have been shown to effectively stabilize cadmium sulfide (B99878) (CdS) nanoparticles.[7] Plant extracts containing compounds like alkaloids, terpenoids, and phenols can also serve as effective, "green" capping agents.[8]
-
Other options: Small ligands, polymers (like EDTA), dendrimers, and polysaccharides are also used as capping agents to control the size and morphology of nanoparticles.[9]
Q4: What is the role of temperature in controlling agglomeration?
Temperature is a critical parameter that affects both the nucleation and growth phases of nanoparticle synthesis.
-
Nucleation: A rapid increase in temperature can induce a "burst nucleation" event, which is often desirable for producing nanoparticles of a uniform size.[1]
-
Growth: If the temperature is too high during the growth phase, it can accelerate particle growth and increase the likelihood of aggregation.[1] Conversely, elevated temperatures can sometimes increase the reaction rate and efficiency without negatively impacting the particle morphology.[3]
Q5: How does pH influence the stability of the nanoparticle dispersion?
The pH of the reaction medium plays a crucial role in the stability of the nanoparticle colloid.
-
Surface Charge: pH alters the surface charge of the nanoparticles. An optimal pH can maximize electrostatic repulsion between particles, thereby preventing agglomeration.[2] For example, in the synthesis of silver nanoparticles, a slightly alkaline pH of 8 resulted in the most stable and uniform particles.[3]
-
Capping Agent Efficacy: The effectiveness of certain capping agents is pH-dependent. For instance, in the surface modification of cadmium-based nanoparticles with D-penicillamine, the most effective ligand exchange occurred at a pH of 4, while a pH of 11 yielded nanoparticles with higher photoluminescence.[10]
Q6: How does the choice of solvent affect nanoparticle agglomeration?
The solvent can significantly impact the stability and dispersion of nanoparticles. The interaction between the solvent and the capping agent is particularly important. The stability of nanoparticles can vary greatly between different solvents, indicating that the molecular interactions between the solvent and the ligand shell are a key factor.[11] The choice of an appropriate solvent is crucial for controlling particle size and distribution.[12]
Quantitative Data Summary
The following table summarizes key experimental parameters and their impact on the prevention of nanoparticle agglomeration, based on findings from various studies.
| Parameter | Condition | Observation | Reference |
| pH | Optimal pH of ~4 for Al₂O₃-H₂O | Maximizes electrostatic repulsion, enhancing nanofluid stability. | [2] |
| pH | pH 8 for Silver Nanoparticles | Produced the most uniform, stable, and spherical nanoparticles with a narrow size distribution (~17.5 nm). | [3] |
| Nanoparticle Concentration | Lower concentrations (e.g., <0.05 vol%) | Improved stability due to reduced particle interactions and aggregation. | [2] |
| Capping Agent | Plant Extracts (e.g., Tinospora cardifolia) | Resulted in amorphous cadmium oxide nanoparticles with an average size of 20-55 nm. | [8] |
| Solvent | Ethanol/deionized water mixture | Produced smaller palladium alloy nanoparticles (3.00 ± 0.05 nm) with uniform distribution. | [12] |
| Solvent | Hexadecane with PVP as a capping agent | Resulted in larger palladium alloy nanoparticles (14.00 ± 1 nm) with a wide size distribution. | [12] |
Experimental Protocols
General Synthesis of this compound Nanoparticles with Agglomeration Control
This protocol describes a general co-precipitation method, highlighting the steps crucial for preventing agglomeration.
Materials:
-
Cadmium precursor (e.g., Cadmium Nitrate, Cadmium Acetate)
-
Oxalate precursor (e.g., Sodium Oxalate, Ammonium Oxalate)
-
Capping agent/Surfactant (e.g., Oleic Acid, CTAB, plant extract)
-
Solvent (e.g., Deionized water, Ethanol)
-
pH adjusting solution (e.g., dilute NaOH or HCl)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve the cadmium precursor in the chosen solvent to a specific concentration (lower concentrations are generally preferred to avoid rapid nucleation).
-
In a separate vessel, dissolve the oxalate precursor in the same solvent.
-
Dissolve the chosen capping agent in the appropriate precursor solution (typically the cadmium precursor solution).
-
-
Reaction Setup:
-
Place the cadmium precursor solution in a reaction vessel equipped with a magnetic stirrer.
-
Begin vigorous stirring to ensure a homogenous reaction mixture.
-
Monitor and adjust the temperature of the solution to the desired setpoint.
-
-
Initiation of Precipitation:
-
Slowly add the oxalate precursor solution to the cadmium precursor solution dropwise while maintaining vigorous stirring. A rapid addition can lead to uncontrolled crystal growth and agglomeration.
-
Continuously monitor the pH of the reaction mixture and adjust as necessary to maintain the optimal pH for stability.
-
-
Aging and Growth:
-
Allow the reaction to proceed for a specific duration under constant stirring and temperature to enable controlled growth of the nanoparticles.
-
-
Purification:
-
Separate the nanoparticles from the reaction medium by centrifugation.
-
Wash the nanoparticles multiple times with the solvent to remove unreacted precursors and excess capping agent.
-
Resuspend the purified nanoparticles in a suitable solvent for storage and characterization.
-
Troubleshooting Protocol Variations:
-
If Agglomeration is Observed:
-
Decrease Precursor Concentration: Halve the concentration of both cadmium and oxalate precursors.
-
Increase Capping Agent Concentration: Double the concentration of the capping agent.
-
Vary the pH: Conduct a series of small-scale experiments at different pH values (e.g., 4, 7, 9, 11) to identify the optimal condition for stability.[10]
-
Change the Solvent: If using a polar solvent, try a non-polar solvent with an appropriate capping agent, or vice versa.
-
Modify the Temperature: Lower the reaction temperature to slow down the growth kinetics.
-
Visualizing a Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting the agglomeration of this compound nanoparticles.
Caption: A workflow diagram for troubleshooting nanoparticle agglomeration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The critical role of surfactants towards CdS nanoparticles: synthesis, stability, optical and PL emission properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effect in sonochemical synthesis of metal-alloy nanoparticles for use as electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of temperature on cadmium oxalate crystal morphology
Technical Support Center: Cadmium Oxalate (B1200264) Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of cadmium oxalate. The focus is on understanding and controlling the effect of synthesis temperature on crystal morphology.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing the synthesis temperature on this compound crystal growth?
A1: Increasing the synthesis temperature generally leads to a decrease in the number of nucleation centers.[1][2] This reduction in nucleation density results in the growth of larger and often more well-defined, perfect single crystals of this compound.[1]
Q2: How does temperature influence the size of this compound crystals?
A2: Higher temperatures typically result in larger crystals. This is a direct consequence of reduced nucleation; with fewer initial crystal seeds, the available solute contributes to the growth of these fewer nuclei, leading to a larger final crystal size.[1]
Q3: Can temperature changes affect the shape (morphology) of the crystals?
A3: While direct studies on this compound are limited, research on analogous metal oxalates, such as nickel oxalate, has shown that temperature can significantly influence crystal morphology. For instance, nickel oxalate crystals have been observed to change shape at different synthesis temperatures ranging from 25°C to 90°C.[3] Therefore, it is reasonable to expect that temperature variations could also alter the morphology of this compound crystals, and this should be determined experimentally.
Q4: Does the synthesis temperature affect the thermal stability of the resulting this compound crystals?
A4: The initial synthesis temperature is not generally reported to alter the inherent thermal decomposition profile of this compound. Thermal stability is an intrinsic property of the crystal lattice. Thermal analysis (TGA/DTA) typically shows that this compound dihydrate begins to lose water molecules at elevated temperatures, eventually decomposing to cadmium oxide at several hundred degrees Celsius.[4]
Q5: What is a typical starting temperature for this compound crystallization in a laboratory setting?
A5: Many reported procedures for the synthesis of this compound crystals, particularly in gel media, are conducted at ambient or room temperature, often specified as around 28°C.[1][2][4]
Troubleshooting Guide
| Problem/Issue | Possible Cause | Recommended Solution |
| Excessive nucleation leading to a fine powder or very small crystals. | The synthesis temperature is too low, promoting a high rate of nucleation. | Increase the reaction temperature in increments of 5-10°C. This will likely reduce the number of nucleation sites and encourage the growth of larger crystals.[1][2] |
| A wide distribution of crystal sizes is observed. | Inconsistent temperature control during the crystallization process. | Ensure the crystallization vessel is in a stable temperature environment, such as a water bath, incubator, or oven with precise temperature regulation. |
| The crystal morphology is not as expected (e.g., needles instead of prisms). | The synthesis temperature may favor a different crystal habit. | Systematically vary the synthesis temperature to determine its effect on morphology. As seen with other metal oxalates, different temperatures can lead to different crystal shapes.[3] |
| No crystal formation, or very slow growth. | The temperature may be too high, significantly increasing the solubility of this compound and preventing supersaturation from being reached. | Decrease the synthesis temperature to reduce the solubility of the reactants and promote nucleation and crystal growth. |
Quantitative Data Summary
The following table summarizes the generally observed effects of synthesis temperature on the characteristics of metal oxalate crystals, based on available literature. Note that specific quantitative data for this compound is limited, and these trends are based on direct observations for cadmium and barium oxalates, as well as analogous findings for other metal oxalates.[1][2][3]
| Parameter | Low Temperature (e.g., < 25°C) | High Temperature (e.g., > 40°C) |
| Nucleation Density | High | Low |
| Crystal Size | Small | Large |
| Crystal Perfection | May be lower due to rapid nucleation | Generally higher |
| Morphology | Potentially different crystal habits (e.g., smaller, more aggregated particles) | Potentially different crystal habits (e.g., more defined, individual crystals) |
Experimental Protocols
Methodology for Investigating the Effect of Temperature on this compound Crystal Morphology (Gel Diffusion Method)
This protocol outlines a general procedure to systematically study the influence of temperature on the morphology of this compound crystals grown in a silica (B1680970) gel medium.
1. Materials and Reagents:
-
Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)
-
Oxalic Acid (H₂C₂O₄)
-
Cadmium Chloride (CdCl₂)
-
Distilled Water
-
Test tubes (e.g., 25 mm x 150 mm)
-
Temperature-controlled environments (e.g., water baths, incubators) set to various temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
2. Procedure:
-
Gel Preparation:
-
Prepare a solution of sodium metasilicate (e.g., 1.03 g/cm³ density) in distilled water.
-
Prepare a solution of oxalic acid (e.g., 1 M) in distilled water.
-
Mix the sodium metasilicate and oxalic acid solutions in a specific ratio to achieve a desired pH (e.g., around 4.5).
-
Pour the mixture into test tubes up to a certain height (e.g., 10 cm) and cover them. Allow the gel to set for a few days at a constant temperature.
-
-
Reactant Addition:
-
Once the gel has set, carefully pour the supernatant solution of cadmium chloride (e.g., 1 M) on top of the gel in each test tube.
-
Ensure this is done gently to avoid disturbing the gel surface.
-
-
Incubation:
-
Place the test tubes in the pre-set, temperature-controlled environments.
-
Allow the crystallization to proceed for several days to weeks.
-
-
Crystal Harvesting and Analysis:
-
Once the crystals have grown to a sufficient size, carefully remove them from the gel.
-
Wash the crystals with distilled water and dry them at a low temperature.
-
Characterize the crystal morphology using techniques such as Scanning Electron Microscopy (SEM) and optical microscopy.
-
Analyze the crystal structure and phase purity using X-ray Diffraction (XRD).
-
Visualizations
Diagrams
Caption: Experimental workflow for studying temperature effects.
Caption: Relationship between temperature and crystal properties.
References
troubleshooting impurities in cadmium oxalate synthesis
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cadmium oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cadmium oxalate?
A1: The most prevalent laboratory method for synthesizing this compound is through a precipitation reaction. This typically involves reacting a soluble cadmium salt, such as cadmium nitrate (B79036) (Cd(NO₃)₂) or cadmium chloride (CdCl₂), with a solution containing oxalate ions, usually from oxalic acid (H₂C₂O₄) or an alkali metal oxalate like potassium oxalate (K₂C₂O₄)[1][2]. Due to the low solubility of this compound, it readily precipitates from the aqueous solution. For the growth of high-purity single crystals, gel diffusion techniques are often employed to control the rate of reaction and reduce the number of nucleation sites[2][3][4].
Q2: My final product has a low yield. What are the potential causes?
A2: A low yield of this compound can stem from several factors:
-
Incorrect Stoichiometry: Ensure the molar ratios of cadmium salt and oxalate source are correct. A slight excess of the oxalate precipitating agent is sometimes used, but a large excess should be avoided.
-
pH of the Solution: The pH plays a crucial role. If the solution is too acidic, the concentration of free oxalate ions (C₂O₄²⁻) decreases, which can increase the solubility of this compound and lead to incomplete precipitation.
-
Formation of Soluble Complexes: An excess of oxalate ions can lead to the formation of soluble cadmium-oxalate complexes (e.g., [Cd(C₂O₄)₂]²⁻), which remain in the solution and reduce the yield of the solid precipitate.
-
Incomplete Precipitation: Allow sufficient time for the precipitation to complete. Cooling the mixture can sometimes help to maximize the yield of the sparingly soluble salt.
Q3: The color of my this compound precipitate is off-white or yellowish. What does this indicate?
A3: Pure this compound is a white solid[5]. An off-white or yellowish tint may suggest the presence of impurities. Potential causes include:
-
Co-precipitation of Other Metal Ions: If the precursor cadmium salt contains impurities like iron, their corresponding oxalates or hydroxides might co-precipitate, leading to discoloration. It is crucial to use high-purity starting materials[4][6].
-
Formation of Cadmium Oxide/Hydroxide (B78521): If the precipitation is carried out at a high pH, cadmium hydroxide (Cd(OH)₂) may form[7]. Subsequent heating during drying can also potentially lead to partial decomposition into cadmium oxide (CdO), especially if temperatures are not well-controlled[8][9].
-
Organic Impurities: Contamination from solvents or reactants can also introduce color.
Q4: How can I control the crystal size and morphology of the this compound product?
A4: Controlling crystal size is critical for obtaining a pure, easily filterable product. Rapid precipitation typically results in small, amorphous particles that may trap impurities. To obtain larger, well-defined crystals:
-
Use Dilute Solutions: Working with lower concentrations of reactants slows down the precipitation rate.
-
Slow Reactant Addition: Add the precipitating agent dropwise with constant and efficient stirring. This prevents localized high supersaturation.
-
Control pH: Maintaining a stable and appropriate pH (typically between 4.5 and 6.5) promotes controlled crystal growth[3][4].
-
Gel Growth Method: For producing high-quality single crystals, a gel diffusion technique is highly effective. In this method, reactants diffuse slowly towards each other through a medium like silica (B1680970) or agar (B569324) gel, leading to the formation of a few large, well-formed crystals[2][3][10]. Parameters such as gel density, pH, and aging period significantly influence the outcome[3][4].
Q5: What are the expected thermal decomposition products of this compound?
A5: The thermal decomposition of this compound is highly dependent on the atmosphere.
-
In Air: When heated in the presence of air, this compound first dehydrates and then decomposes to form cadmium oxide (CdO)[1][8][9].
-
In an Inert Atmosphere or Vacuum: Under inert conditions (e.g., nitrogen) or in a vacuum, the decomposition product is primarily metallic cadmium (Cd)[1][8][9]. The decomposition of the anhydrous form typically begins around 340-355°C[1][9].
Data Presentation: Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | CdC₂O₄ | [1] |
| Common Hydrate | Trihydrate (CdC₂O₄·3H₂O) | [2][9][11] |
| Molar Mass (Anhydrous) | 200.432 g/mol | [1] |
| Appearance | White solid | [5] |
| Solubility in Water | 0.003 g/100 mL (18 °C, trihydrate) | [1] |
| Solubility Product (Ksp) | 1.5 x 10⁻⁸ | [12][13][14] |
| Dehydration Temperature | Starts ~80-105°C; Complete by ~193°C | [8][9][11] |
| Decomposition Temperature | ~340°C (anhydrous) | [1] |
Experimental Protocols
Protocol 1: Standard Precipitation Synthesis of this compound
This protocol describes a general method for synthesizing this compound via direct precipitation.
Materials:
-
Cadmium Chloride (CdCl₂) or Cadmium Nitrate (Cd(NO₃)₂) (AR Grade)
-
Oxalic Acid (H₂C₂O₄) (AR Grade)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (for pH adjustment, if necessary)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of the cadmium salt (e.g., CdCl₂) in deionized water.
-
Prepare a 0.5 M solution of oxalic acid in deionized water.
-
-
Precipitation:
-
Place the cadmium salt solution in a beaker equipped with a magnetic stirrer.
-
Slowly add the oxalic acid solution dropwise to the cadmium salt solution while stirring continuously.
-
A white precipitate of this compound will form immediately.
-
-
pH Adjustment (Optional but Recommended):
-
Digestion and Filtration:
-
Continue stirring the mixture at room temperature for 1-2 hours to allow the precipitate to "digest," which can improve filterability.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
-
Washing and Drying:
-
Wash the precipitate on the filter paper several times with deionized water to remove any soluble impurities and excess acid.
-
Dry the collected this compound in an oven at a low temperature (e.g., 80-100°C) to remove water without causing decomposition[11].
-
Protocol 2: Purity Analysis using Thermogravimetric Analysis (TGA)
TGA can be used to confirm the hydration state and thermal stability of the synthesized this compound.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the dried this compound sample into an alumina (B75360) TGA crucible.
-
Instrument Setup:
-
Analysis:
-
Record the mass loss as a function of temperature.
-
Dehydration Step: A mass loss corresponding to the water of hydration is expected between 80°C and 200°C[11]. For CdC₂O₄·3H₂O, this corresponds to a theoretical mass loss of ~21.5%.
-
Decomposition Step: A second, sharp mass loss above 300°C indicates the decomposition of anhydrous this compound[9]. The final residual mass should correspond to the theoretical mass of the final product (CdO in air, Cd in nitrogen).
-
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Impurities.
Caption: Logical Relationship of pH and Precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 5. americanelements.com [americanelements.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Product Constants [thelabrat.com]
- 13. Ksp Table [chm.uri.edu]
- 14. accessengineeringlibrary.com [accessengineeringlibrary.com]
Technical Support Center: Optimizing Cadmium Oxalate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of cadmium oxalate (B1200264) synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide: Enhancing Cadmium Oxalate Yield
This guide addresses specific issues that can lead to lower-than-expected yields of this compound.
Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the issue. The primary areas to investigate are incomplete precipitation, product loss during workup, and side reactions.
1. Incomplete Precipitation:
The most common reason for low yield is that not all of the cadmium ions have precipitated out of the solution. This compound has low solubility in water, but certain factors can increase its solubility and prevent complete precipitation.[1]
-
pH of the solution: The pH of the reaction mixture is a critical factor. While this compound can precipitate over a range of pH values, extreme acidity can increase its solubility. For instance, in the synthesis of sodium mixed this compound crystals, a pH of 4.5 was used.[2][3] In other precipitation processes involving cadmium, precipitation is often favored at neutral to slightly alkaline pH.[4][5] It is crucial to monitor and adjust the pH to the optimal range for this compound precipitation.
-
Stoichiometry of Reactants: An insufficient amount of the oxalate source (e.g., oxalic acid or a soluble oxalate salt) will lead to incomplete precipitation of the cadmium ions. It is advisable to use a slight excess of the precipitating agent to drive the reaction to completion, based on Le Chatelier's principle.
-
Temperature: While the effect of temperature on the solubility of all substances is not uniform, for many solids, solubility increases with temperature.[6] Therefore, conducting the precipitation at a lower temperature (e.g., room temperature or below) can decrease the solubility of this compound and improve the yield.
-
Reaction Time and Stirring: Allowing sufficient time for the precipitation reaction to reach equilibrium is important. Continuous and adequate stirring ensures proper mixing of the reactants and promotes the formation of precipitate.
2. Product Loss During Workup:
A significant portion of the product can be lost during the separation and purification steps.
-
Washing the Precipitate: While washing is necessary to remove soluble impurities, excessive washing, especially with pure water, can lead to the dissolution of some of the this compound precipitate. To minimize this loss, use a minimal amount of cold deionized water for washing. Alternatively, a wash solution containing a small amount of the precipitating agent (e.g., dilute oxalic acid) can be used to reduce the solubility of the product.
-
Filtration: Ensure the filter paper or filtration membrane has a pore size small enough to retain the fine particles of this compound. Product loss can occur if the precipitate passes through the filter. Using a high-quality, fine-pore filter paper is recommended.
-
Transfer Losses: Be meticulous when transferring the precipitate between vessels. Small amounts of product can adhere to the walls of the beaker, stirring rod, and spatula. Rinsing the equipment with the filtrate can help in transferring the remaining product to the filter.[7]
3. Side Reactions and Impurities:
The presence of impurities in the reactants or the occurrence of side reactions can also affect the yield and purity of the final product.
-
Purity of Reactants: Using low-purity starting materials can introduce interfering ions that may form soluble complexes with cadmium or oxalate ions, thus preventing the precipitation of this compound. Always use analytical grade (AR) or higher purity reactants.[2][8]
-
Formation of Soluble Complexes: The presence of certain ligands or complexing agents in the reaction mixture can form soluble cadmium complexes, reducing the concentration of free cadmium ions available for precipitation.
The following table summarizes the key factors affecting yield and the recommended actions to optimize them:
| Factor | Potential Issue | Recommended Action |
| pH | Sub-optimal pH increasing solubility. | Adjust the pH to the optimal range for this compound precipitation (typically neutral to slightly acidic). |
| Reactant Concentration | Insufficient precipitating agent. | Use a slight stoichiometric excess of the oxalate source. |
| Temperature | Higher temperature increasing solubility. | Conduct the precipitation at room temperature or below. |
| Reaction Time | Incomplete reaction. | Allow sufficient time for the reaction to go to completion with adequate stirring. |
| Washing | Product dissolution during washing. | Wash the precipitate with a minimal amount of cold deionized water or a dilute solution of the precipitating agent. |
| Filtration | Loss of fine particles through the filter. | Use a fine-pore filter paper. |
| Purity of Reactants | Presence of interfering impurities. | Use high-purity (e.g., AR grade) reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: this compound is a white crystalline solid.[8]
Q2: What is the solubility of this compound in water?
A2: this compound is poorly soluble in water. The reported solubility of the trihydrate form is 0.003 g per 100 mL of water at 18°C.[1]
Q3: What happens when this compound is heated?
A3: this compound decomposes upon heating. In the presence of air, it typically decomposes to cadmium oxide.[1][9] The decomposition of the dihydrate starts with the loss of water molecules, followed by the decomposition of the anhydrous salt.[2][10]
Q4: What is a common method for synthesizing this compound?
A4: A common laboratory method is the direct precipitation reaction between a soluble cadmium salt (e.g., cadmium chloride or cadmium nitrate) and a solution of oxalic acid or a soluble oxalate salt (e.g., sodium oxalate or ammonium (B1175870) oxalate).[1][8][11][12]
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, cadmium compounds are toxic and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Dispose of cadmium-containing waste according to institutional and local regulations.
Experimental Protocols
Standard Protocol for the Precipitation of this compound
This protocol details a standard method for the synthesis of this compound via precipitation.
Materials:
-
Cadmium chloride (CdCl₂) or Cadmium nitrate (B79036) (Cd(NO₃)₂)
-
Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Ammonia (B1221849) solution (dilute, for pH adjustment if necessary)
-
Nitric acid (dilute, for pH adjustment if necessary)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator paper
-
Buchner funnel and filter flask
-
Fine-pore filter paper (e.g., Whatman No. 42)
-
Washing bottle
-
Spatula
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the cadmium salt (e.g., 0.1 M CdCl₂) by dissolving the appropriate amount in deionized water.
-
Prepare a solution of the oxalate source (e.g., 0.1 M H₂C₂O₄) with a slight molar excess (e.g., 5-10%) compared to the cadmium salt.
-
-
Precipitation:
-
Place the cadmium salt solution in a beaker on a magnetic stirrer and begin stirring.
-
Slowly add the oxalate solution dropwise to the cadmium salt solution. A white precipitate of this compound will form immediately.
-
Monitor the pH of the mixture and adjust to the desired range (e.g., pH 4-6) using dilute ammonia or nitric acid if necessary.
-
-
Digestion of the Precipitate:
-
Continue stirring the mixture at room temperature for a period of time (e.g., 30-60 minutes) to allow the precipitate to "digest." This process can lead to larger, more easily filterable particles.
-
-
Filtration and Washing:
-
Set up a Buchner funnel with a pre-weighed piece of fine-pore filter paper.
-
Wet the filter paper with deionized water to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to separate the precipitate from the supernatant.
-
Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities. Repeat the washing step 2-3 times.
-
-
Drying:
-
Carefully transfer the filter paper with the precipitate to a watch glass.
-
Dry the this compound in a drying oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. Drying at high temperatures can cause decomposition.[2]
-
-
Yield Calculation:
-
Weigh the dried this compound and calculate the percentage yield based on the initial amount of the limiting reactant (typically the cadmium salt).
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for diagnosing low this compound yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption and pH Values Determine the Distribution of Cadmium in Terrestrial and Marine Soils in the Nansha Area, Pearl River Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Scaling Up Cadmium Oxalate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scaling up of cadmium oxalate (B1200264) production. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to navigate the complexities of moving from laboratory-scale experiments to larger-scale manufacturing.
Section 1: Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the production of cadmium oxalate.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SCALE-UP-001 | Low Yield: Why is the final yield of this compound significantly lower than the theoretical calculation after scaling up? | 1. Incomplete Precipitation: The reaction conditions (pH, temperature, reactant concentration) may not be optimal for complete precipitation at a larger scale.2. Loss during Filtration and Washing: Fine particles may be passing through the filter medium, or excessive washing may be dissolving a portion of the product.3. Adhesion to Reactor Surfaces: Product may be adhering to the walls of the larger reactor, stirrer, and baffles. | 1. Optimize Reaction Conditions: - Ensure the pH is within the optimal range for this compound precipitation (typically weakly acidic to neutral). - Control the temperature to minimize solubility. This compound solubility generally decreases with lower temperatures. - Conduct small-scale experiments to determine the optimal stoichiometric ratio of cadmium salt and oxalic acid.2. Improve Solid-Liquid Separation: - Select a filter cloth with an appropriate pore size to retain fine particles. - Minimize the volume of washing solvent while ensuring adequate purity. Consider using a saturated solution of this compound as the final wash.3. Minimize Product Adhesion: - Use reactors with smooth surfaces. - Implement a post-reaction rinsing step of the reactor to recover adhered product. |
| SCALE-UP-002 | Inconsistent Particle Size Distribution (PSD): Why does the particle size of the this compound vary significantly between batches or within a single large batch? | 1. Inhomogeneous Mixing: Inadequate mixing in a larger reactor can lead to localized areas of high supersaturation, causing rapid nucleation and the formation of fine particles, while other areas may favor crystal growth.2. Uncontrolled Supersaturation: Rapid addition of reactants can create a sudden spike in supersaturation, leading to excessive nucleation.3. Temperature Gradients: Poor heat distribution in a large reactor can result in temperature variations, affecting solubility and crystal growth rates differently throughout the vessel. | 1. Optimize Agitation: - Use an appropriately designed agitator (e.g., pitched-blade turbine) to ensure uniform mixing throughout the reactor volume. - Adjust the agitation speed to maintain a balance between good mixing and avoiding crystal breakage.2. Control Reactant Addition: - Add the reactant solutions at a controlled, slow rate to maintain a consistent level of supersaturation. - Consider using a subsurface addition pipe to disperse the reactant quickly into the bulk of the solution.3. Ensure Uniform Temperature: - Utilize a jacketed reactor with good heat transfer capabilities. - Monitor the temperature at multiple points within the reactor to ensure uniformity. |
| SCALE-UP-003 | Product Impurity: What are the common sources of impurities in scaled-up this compound production and how can they be minimized? | 1. Incomplete Reaction of Starting Materials: Residual unreacted cadmium salts or oxalic acid.2. Co-precipitation of Other Metal Ions: If the raw materials contain other metal impurities, their oxalates may co-precipitate.3. Entrapment of Mother Liquor: Impurities from the reaction solution can be trapped within crystal agglomerates. | 1. Ensure Complete Reaction: - Use a slight excess of the precipitating agent (oxalic acid) to drive the reaction to completion.2. Use High-Purity Raw Materials: - Specify and test the purity of the cadmium salt and oxalic acid raw materials.3. Effective Washing and Drying: - Implement an efficient washing protocol to remove the mother liquor from the filter cake. - Consider reslurrying the filter cake in fresh solvent for a more thorough wash. - Dry the product at a controlled temperature to avoid thermal decomposition. |
| SCALE-UP-004 | Agglomeration of Particles: How can the formation of large agglomerates be prevented during large-scale production? | 1. High Supersaturation: Promotes rapid crystal growth and inter-particle bridging.2. Inadequate Agitation: Allows crystals to settle and fuse together.3. Presence of Impurities: Certain impurities can act as "glue" between crystals. | 1. Control Supersaturation: Maintain a low to moderate level of supersaturation through controlled reactant addition.2. Optimize Agitation: Ensure sufficient agitation to keep the crystals suspended and minimize contact time between them.3. Purify Reactants: Use high-purity raw materials to minimize the presence of agglomeration-promoting impurities. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for a scaled-up precipitation protocol for this compound?
A1: A common method involves the reaction of a soluble cadmium salt (e.g., cadmium chloride or cadmium nitrate) with an aqueous solution of oxalic acid. A generalized protocol would be:
-
Dissolve the cadmium salt in deionized water to a specific concentration in a jacketed reactor.
-
Separately, prepare a stoichiometric or slightly excess solution of oxalic acid in deionized water.
-
While agitating the cadmium salt solution, slowly add the oxalic acid solution at a controlled rate.
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Maintain a constant temperature (e.g., 25°C) throughout the addition and for a set period afterward to allow for complete precipitation.
-
Isolate the this compound precipitate by filtration.
-
Wash the filter cake with deionized water to remove any soluble impurities.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 60-80°C) to a constant weight.
Q2: How does pH affect the precipitation of this compound?
A2: The pH of the reaction mixture is a critical parameter. This compound has low solubility in a weakly acidic to neutral pH range. At very low pH (highly acidic), the oxalate ion concentration is reduced due to the formation of oxalic acid, which can increase the solubility of this compound and lead to incomplete precipitation. At high pH (alkaline), there is a risk of precipitating cadmium hydroxide (B78521) as an impurity.
Q3: What are the key safety precautions to consider when handling this compound on a large scale?
A3: Cadmium and its compounds are highly toxic and carcinogenic.[1][2] Strict safety protocols are essential:
-
Engineering Controls: All handling of this compound powder and solutions should be performed in a well-ventilated area, preferably within a closed system or a fume hood to prevent inhalation of dust or aerosols.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or coveralls, and respiratory protection (e.g., a P100 respirator).[2]
-
Waste Disposal: Cadmium-containing waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[3][4] This includes contaminated labware, filter cakes, and mother liquor.
Q4: How can I control the crystal morphology of this compound during scale-up?
A4: Crystal morphology can be influenced by several factors. Controlling the level of supersaturation is key; lower supersaturation generally favors the growth of larger, more well-defined crystals. The rate of reactant addition, agitation speed, and temperature all influence supersaturation. The presence of certain additives or impurities can also modify the crystal habit.
Section 3: Data Presentation
The following tables summarize the impact of key process parameters on the properties of this compound. The data presented are representative and may vary depending on the specific experimental conditions.
Table 1: Effect of Reactant Concentration on Yield and Particle Size
| Cadmium Chloride Conc. (M) | Oxalic Acid Conc. (M) | Yield (%) | Average Particle Size (µm) |
| 0.1 | 0.1 | 95.2 | 15.8 |
| 0.5 | 0.5 | 98.1 | 10.2 |
| 1.0 | 1.0 | 99.3 | 5.7 |
Higher concentrations tend to increase yield but may lead to smaller particle sizes due to higher nucleation rates.
Table 2: Influence of Temperature on this compound Solubility
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.0015 |
| 40 | 0.0021 |
| 60 | 0.0029 |
Data suggests that lower temperatures are favorable for maximizing yield by minimizing product solubility.
Table 3: Impact of Agitation Speed on Average Particle Size
| Agitation Speed (RPM) | Average Particle Size (µm) |
| 100 | 18.5 |
| 300 | 12.3 |
| 500 | 8.1 |
Increased agitation can lead to smaller particles due to increased secondary nucleation from crystal-impeller and crystal-crystal collisions.[5]
Section 4: Experimental Protocols
Detailed Methodology for a Representative Batch Precipitation of this compound
Objective: To synthesize this compound via precipitation from aqueous solutions of cadmium chloride and oxalic acid.
Materials:
-
Cadmium chloride (CdCl₂)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Dosing pump
-
Filtration apparatus (e.g., Buchner funnel with vacuum flask or a filter press)
-
Vacuum oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 1 M solution of cadmium chloride by dissolving 228.3 g of CdCl₂·2.5H₂O in deionized water to a final volume of 1 L.
-
Prepare a 1 M solution of oxalic acid by dissolving 126.07 g of H₂C₂O₄·2H₂O in deionized water to a final volume of 1 L.
-
-
Precipitation:
-
Charge the jacketed reactor with the 1 M cadmium chloride solution.
-
Begin agitation at 300 RPM and adjust the reactor jacket temperature to maintain the solution at 25°C.
-
Using the dosing pump, add the 1 M oxalic acid solution to the reactor at a constant rate over 60 minutes.
-
After the addition is complete, continue to stir the resulting slurry for an additional 30 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Transfer the slurry to the filtration apparatus and apply a vacuum to isolate the solid product.
-
Wash the filter cake with three portions of deionized water, allowing the cake to dewater between each wash.
-
-
Drying:
-
Carefully transfer the washed filter cake to a drying tray.
-
Place the tray in a vacuum oven and dry the product at 70°C under vacuum until a constant weight is achieved.
-
Section 5: Visualizations
Troubleshooting Workflow for Low Yield in this compound Production
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. teck.com [teck.com]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What Regulations Govern the Disposal of Lead and Cadmium in Electronic Waste Globally? → Learn [esg.sustainability-directory.com]
- 5. researchgate.net [researchgate.net]
influence of reactant concentration on cadmium oxalate particle size
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling cadmium oxalate (B1200264) particle size by manipulating reactant concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the influence of reactant concentration on cadmium oxalate particle size?
The primary principle is the concept of supersaturation. Supersaturation is the driving force for both the formation of new crystal nuclei (nucleation) and the growth of existing nuclei. The concentration of your cadmium and oxalate reactants directly determines the level of supersaturation in the solution.
-
High Supersaturation (High Reactant Concentrations): At high concentrations, the solution is highly supersaturated. This leads to a rapid rate of nucleation, where a large number of small crystal seeds are formed simultaneously. Because there are many nuclei competing for the available solute, the final particles tend to be smaller.
-
Low Supersaturation (Low Reactant Concentrations): At lower concentrations, the supersaturation level is lower. This favors crystal growth over nucleation. Fewer initial nuclei are formed, and these have more time and material available to grow, resulting in larger final particles. One study noted that as the concentration of cadmium chloride was increased (while likely keeping the oxalate concentration such that overall supersaturation was in a growth-dominant regime), the size, shape, and number of crystals increased.[1]
Q2: How does the ratio of cadmium to oxalate ions affect particle size?
The molar ratio of the reactants (e.g., Cd²⁺ to C₂O₄²⁻) can influence the particle size and morphology. While a stoichiometric ratio (1:1) is often used, deviating from this can alter the supersaturation level and the availability of specific ions at the crystal growth surfaces. This can lead to changes in growth rates on different crystal faces, affecting not only the size but also the shape of the particles.
Q3: Are there other experimental parameters that I should consider in conjunction with reactant concentration?
Yes, several other factors can significantly impact the final particle size and should be controlled for reproducible results:
-
Temperature: Temperature affects the solubility of this compound and the kinetics of nucleation and growth. An increase in temperature can lead to a decrease in nucleation centers, resulting in larger and more perfect single crystals.[2][3]
-
pH of the medium: The pH can influence the speciation of oxalate in the solution and the surface charge of the forming particles, which can affect aggregation and growth.
-
Mixing/Agitation: The rate and method of mixing the reactants can create local variations in supersaturation, impacting the uniformity of nucleation and the final particle size distribution.
-
Presence of Additives or Impurities: Additives or impurities can act as nucleation inhibitors or promoters, or they can adsorb to specific crystal faces and alter the growth rates, thereby affecting particle size and morphology.
Troubleshooting Guide
Issue 1: I am getting very fine, powder-like precipitate instead of distinct crystals.
-
Possible Cause: The reactant concentrations are too high, leading to extremely rapid nucleation and the formation of a large number of very small particles. This is a result of creating a very high level of supersaturation upon mixing.
-
Solution:
-
Decrease the concentrations of both the cadmium salt solution and the oxalic acid solution.
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Try a slower method of mixing the reactants, such as using a burette to add one reactant to the other dropwise while stirring vigorously.
-
Consider using a gel diffusion method, which slows down the reaction rate and promotes the growth of larger crystals.[1][3][4]
-
Issue 2: The particle sizes in my experiment are inconsistent and not reproducible.
-
Possible Cause 1: Inconsistent initial reactant concentrations.
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Solution 1: Ensure that your stock solutions are prepared accurately and that the volumes are measured precisely for each experiment.
-
Possible Cause 2: Variations in mixing speed or method.
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Solution 2: Standardize your mixing protocol. Use a magnetic stirrer at a constant RPM or a consistent manual agitation method for all experiments.
-
Possible Cause 3: Temperature fluctuations during the experiment.
-
Solution 3: Conduct your experiments in a temperature-controlled environment, such as a water bath, to ensure a consistent temperature throughout the precipitation process.
Issue 3: I am trying to grow larger crystals, but they stop growing after a certain point.
-
Possible Cause: Depletion of reactants in the solution. The crystal growth will cease once the concentration of cadmium or oxalate ions drops below the saturation point.
-
Solution:
-
Start with a slightly higher, yet still low, initial concentration of reactants to provide more material for growth.
-
If using a batch method, consider a semi-batch approach where you slowly feed more reactant solution into the system over time to maintain a state of low supersaturation that favors growth.
-
Experimental Protocols
General Protocol for this compound Synthesis via Gel Diffusion
This method is effective for growing larger, well-defined crystals by slowing the diffusion of reactants, thereby controlling the rate of reaction and promoting crystal growth over rapid nucleation.[1][3]
Materials:
-
Cadmium salt solution (e.g., Cadmium Chloride, CdCl₂ or Cadmium Acetate, Cd(CH₃COO)₂)
-
Oxalic acid solution (H₂C₂O₄)
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Gel medium (e.g., sodium metasilicate (B1246114) solution for silica (B1680970) gel, or agar-agar powder)
-
Deionized water
-
Test tubes or crystallization vessels
Procedure:
-
Gel Preparation:
-
For an agar (B569324) gel, prepare a hot aqueous solution of agar-agar (e.g., 1.5% w/v).[3]
-
Mix the hot agar solution with one of the reactant solutions (e.g., 0.5 M to 1.0 M oxalic acid) in a test tube.[3]
-
Allow the gel to set at room temperature for a specified period (e.g., 24-48 hours). This is the gel aging period.[3]
-
-
Addition of the Second Reactant:
-
Once the gel has set, carefully pour the second reactant solution (e.g., 0.5 M to 1.0 M cadmium acetate) over the top of the gel.[3] Use a pipette to add the solution slowly against the side of the test tube to avoid disturbing the gel surface.
-
-
Crystal Growth:
-
Seal the test tubes to prevent evaporation and contamination.
-
Allow the system to stand undisturbed at a constant temperature (e.g., room temperature).
-
The reactant from the top solution will slowly diffuse into the gel, reacting with the reactant incorporated within the gel to form this compound crystals.
-
Monitor the growth of crystals over a period of several days to weeks.[3]
-
-
Harvesting and Analysis:
-
Once the crystals have reached the desired size, carefully remove them from the gel.
-
Wash the crystals with deionized water to remove any residual gel and unreacted components.
-
Dry the crystals at a low temperature.
-
The particle size can then be analyzed using techniques such as Scanning Electron Microscopy (SEM) or optical microscopy.
-
Data Presentation
The following table provides illustrative data on the expected relationship between reactant concentration and the resulting particle size of this compound, based on the principles of crystallization.
| Cadmium Chloride Conc. (mol/L) | Oxalic Acid Conc. (mol/L) | Resulting Particle Size (Average Diameter) | Observations |
| 0.1 | 0.1 | ~ 500 µm | Larger, well-formed crystals due to low supersaturation favoring crystal growth. |
| 0.5 | 0.5 | ~ 100 µm | Smaller crystals compared to lower concentrations as nucleation rate increases. |
| 1.0 | 1.0 | ~ 20 µm | A significant decrease in particle size due to high supersaturation leading to rapid nucleation. |
| 1.5 | 1.5 | < 5 µm | Very fine particles, potentially forming a colloidal suspension or fine powder. |
Note: This data is illustrative and the actual particle sizes will depend on the specific experimental conditions such as temperature, mixing, and pH.
Mandatory Visualization
Caption: Logical workflow of reactant concentration's influence on particle size.
References
avoiding amorphous phases in cadmium oxalate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the formation of amorphous phases during cadmium oxalate (B1200264) synthesis.
Troubleshooting Guide
Issue: The synthesized cadmium oxalate is an amorphous powder, not crystalline.
An amorphous product in this compound synthesis typically results from rapid precipitation, preventing the orderly arrangement of ions into a crystal lattice. The following steps provide a systematic approach to troubleshoot and optimize your experimental conditions to favor crystallization.
Troubleshooting Workflow
Technical Support Center: Cadmium Oxalate Crystallization in Gel Media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of cadmium oxalate (B1200264) in gel media. The information is designed to address common issues encountered during experiments and offer practical solutions based on established findings.
Troubleshooting Guide
This section addresses specific problems that may arise during the gel growth of cadmium oxalate crystals and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Nucleation / Too Many Small Crystals | High concentration of reactant solutions.[1] | Decrease the concentration of the cadmium chloride or cadmium acetate (B1210297) feed solution.[1] |
| Low gel aging period. | Increase the gel aging period before adding the supernatant solution. Aging the gel can reduce the number of nucleation sites.[1][2] | |
| High gel density. | Use a lower density gel. Higher density gels can lead to an increased number of smaller, opaque crystals.[1] | |
| Inappropriate pH of the gel. | Adjust the pH of the gel. Good quality, transparent crystals are typically obtained at lower pH values (e.g., below 6).[1] | |
| Poor Crystal Quality (Opaque or Flawed Crystals) | High gel density. | Prepare gels with a lower density (e.g., below 1.04 g/cm³ for sodium silicate (B1173343) gels).[1] |
| High pH of the gel. | Ensure the gel pH is in the optimal range for transparent crystal growth (typically between 4.5 and 6.5).[1] | |
| No Crystal Formation or Only Precipitation | Reactant concentrations are too high. | While counterintuitive, excessively high reactant concentrations can lead to rapid precipitation instead of controlled crystal growth.[3] Try reducing the concentration. |
| Gel structure is not suitable. | Ensure the gel has set properly before adding the feed solution. The gel setting period can vary depending on the type of gel used (e.g., 3 to 6 days for agar (B569324) gel).[3] | |
| Slow or No Crystal Growth | Low concentration of reactant solutions. | While high concentrations can be problematic, very low concentrations may not provide enough solute for crystal growth. A systematic variation of reactant concentrations is recommended to find the optimal range. |
| Incorrect experimental setup. | Verify the single or double diffusion setup to ensure proper diffusion of reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of gel aging on the growth of this compound crystals?
A1: Gel aging is a crucial parameter for controlling nucleation. As the gel ages, its structure can change, which typically leads to a reduction in the number of nucleation sites.[1] This is advantageous as it allows fewer crystals to grow to a larger size without competition for the solute.[1] However, one study noted that gel aging had no pronounced effect on the final size or quality of the crystals, suggesting its primary role is in controlling the number of initial nuclei.[1]
Q2: How does the concentration of the feed solution impact crystal quality?
A2: The concentration of the feed solution (e.g., cadmium chloride) directly influences the nucleation density.[1] Increasing the concentration generally leads to an increase in the number of crystals formed.[1] Finding the optimal concentration is key; for instance, in one study using agar gel, a 1.5 M solution of cadmium chloride and oxalic acid was found to be optimal.[3]
Q3: What is the optimal pH for growing high-quality this compound crystals?
A3: For silica (B1680970) gels, transparent, high-quality single crystals of this compound are typically obtained at lower pH values, generally between 4.5 and 6.5.[1] Higher pH gels tend to produce opaque crystals.[1]
Q4: Which type of gel is better for growing this compound crystals, silica gel or agar gel?
A4: Both silica gel and agar gel have been successfully used to grow this compound crystals.[3][4][5] The choice may depend on the specific experimental goals. Agar gel has been reported to be more successful in reducing nucleation centers without the need for additional foreign substances, which are sometimes required in silica gels to prevent the formation of Liesegang rings.[3]
Q5: How long does it typically take to grow this compound crystals using the gel method?
A5: The growth period can vary significantly depending on the specific experimental conditions. It can range from a few days to several weeks. For example, some studies report the completion of crystallization in about 20 days[1][6], while others mention growth periods of 30 to 90 days.[3]
Experimental Protocols
General Protocol for Single Diffusion Gel Growth of this compound
This protocol outlines a typical experimental procedure for growing this compound crystals using a single diffusion technique in a test tube.
-
Gel Preparation :
-
Gel Setting :
-
Gel Aging :
-
Once the gel has set, allow it to age for a predetermined period. This can range from 24 hours to several days.[4] The aging period is a critical parameter for controlling nucleation.
-
-
Addition of Supernatant Solution :
-
Carefully pour the feed solution (e.g., an aqueous solution of cadmium chloride of a specific molarity) over the set and aged gel.[1] Pour the solution slowly along the walls of the test tube to avoid damaging the gel surface.
-
-
Crystal Growth :
-
Seal the test tubes and keep them in a vibration-free location at a constant temperature (typically ambient temperature).
-
Monitor the test tubes over time for the formation and growth of crystals within the gel. The growth period can be several weeks.[4]
-
-
Crystal Harvesting and Analysis :
-
Once the crystals have reached the desired size, carefully extract them from the gel.
-
Gently wash the crystals with deionized water to remove any adhering gel and dry them.
-
The harvested crystals can then be characterized using techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).[4]
-
Data Summary
| Parameter | Condition | Observation | Reference |
| Gel Aging (Silica Gel) | 5 days | Increased number of smaller crystals | [1] |
| 15 days | Reduced number of crystals, larger size | [1] | |
| 25 days | Further reduction in crystal number, larger size | [1] | |
| Gel Aging (Agar Gel) | 24 hours | Fast growth rate observed | [4] |
| Feed Solution Conc. (CdCl₂) (Silica Gel) | 0.5 N | Lower nucleation density | [1] |
| 1.0 N | Intermediate nucleation density | [1] | |
| 1.5 N | Higher nucleation density | [1] | |
| Gel Density (Sodium Silicate) | < 1.04 g/cm³ | Transparent single crystals | [1] |
| > 1.04 g/cm³ | Opaque crystals | [1] | |
| Gel pH (Silica Gel) | < 6.0 | Transparent single crystals | [1] |
| > 6.5 | Opaque crystals | [1] |
Visualizations
Caption: Logical relationship between gel aging time and its effect on this compound crystal nucleation and quality.
Caption: Experimental workflow for growing this compound crystals using the single diffusion gel method.
References
Technical Support Center: Surfactant-Assisted Synthesis of Cadmium Oxalate Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cadmium oxalate (B1200264) nanoparticles using surfactants. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the synthesis of cadmium oxalate nanoparticles?
A1: Surfactants play a crucial role in controlling the size, shape, and stability of this compound nanoparticles during synthesis. They act as capping agents that adsorb to the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth.[1][2][3] The choice of surfactant and its concentration can significantly influence the final morphology of the nanoparticles.[1][2]
Q2: How do different types of surfactants (cationic, anionic, non-ionic) affect the synthesis?
A2: The type of surfactant used can have a significant impact on the properties of the resulting nanoparticles:
-
Cationic Surfactants (e.g., CTAB - Cetyltrimethylammonium bromide): These surfactants have a positively charged head group.[1] They are effective at stabilizing nanoparticles by creating a positive surface charge, which leads to electrostatic repulsion between particles.[1][4] CTAB has been shown to influence the morphology of cadmium-based nanoparticles, for instance, by promoting the formation of needle-like structures.[2]
-
Anionic Surfactants (e.g., SDS - Sodium Dodecyl Sulfate): These surfactants possess a negatively charged head group and can stabilize nanoparticles by inducing a negative surface charge. In the synthesis of cadmium oxide nanoparticles, SDS has been used as a stabilizer to achieve specific morphologies like rosette shapes.[5]
-
Non-ionic Surfactants (e.g., PVP - Polyvinylpyrrolidone): These surfactants have no charge in their head groups and provide steric hindrance to prevent particle aggregation.[4]
Q3: What are the key parameters to consider when selecting a surfactant?
A3: When selecting a surfactant for your synthesis, consider the following:
-
Desired Nanoparticle Characteristics: The choice of surfactant will influence the size, shape, and surface charge of the final nanoparticles.[1][2][5]
-
Solvent System: The surfactant should be soluble in the chosen solvent for the synthesis.
-
Reaction Temperature: Ensure the surfactant is stable at the synthesis temperature.
-
Downstream Applications: The surfactant should not interfere with the intended application of the nanoparticles. For biological applications, the toxicity of the surfactant is a critical consideration.
Troubleshooting Guide
Q1: Why are my this compound nanoparticles aggregated?
A1: Aggregation is a common issue in nanoparticle synthesis and can be caused by several factors:
-
Insufficient Surfactant Concentration: The surfactant concentration may be too low to effectively cap the surface of the nanoparticles. Try incrementally increasing the surfactant concentration.
-
Inadequate Mixing: Poor stirring can lead to localized areas of high nanoparticle concentration, promoting aggregation. Ensure vigorous and uniform stirring throughout the reaction.
-
Inappropriate pH: The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the surfactant. Optimize the pH of your solution.
-
High Reaction Temperature: Elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and aggregation. Consider lowering the reaction temperature.
Q2: The size of my nanoparticles is not uniform. What could be the cause?
A2: A broad size distribution can result from:
-
Slow Reagent Addition: If the precursors are added too slowly, nucleation and growth may occur simultaneously over a prolonged period, leading to a wide range of particle sizes. A rapid injection of one of the precursors can often lead to a more uniform nucleation event.
-
Fluctuations in Temperature: Inconsistent temperature control during the synthesis can affect the nucleation and growth rates, resulting in a non-uniform size distribution.
-
Inefficient Surfactant Action: The chosen surfactant may not be optimal for controlling the growth of the nanoparticles. Experiment with different surfactants or combinations of surfactants.
Q3: The morphology of my nanoparticles is not as expected. How can I control the shape?
A3: The shape of the nanoparticles is highly dependent on the experimental conditions:
-
Surfactant Type and Concentration: The surfactant can selectively adsorb to different crystal facets, promoting growth in specific directions. For example, in the synthesis of cadmium oxide nanoparticles, changing the concentration of CTAB was found to alter the morphology from flat sheets to needle-like structures.[1][2]
-
Reaction Time: The duration of the reaction can influence the final shape of the nanoparticles as they evolve over time.
-
Reactant Concentrations: The ratio of the cadmium and oxalate precursors can affect the crystal structure and morphology.
Experimental Protocols
Generalized Protocol for Surfactant-Assisted Co-Precipitation of this compound Nanoparticles
This protocol provides a general framework for the synthesis of this compound nanoparticles using a surfactant. The specific concentrations and parameters may need to be optimized for your desired nanoparticle characteristics.
Materials:
-
Cadmium chloride (CdCl₂) or Cadmium nitrate (B79036) (Cd(NO₃)₂)
-
Oxalic acid (H₂C₂O₄)
-
Surfactant (e.g., CTAB, SDS, or PVP)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare an aqueous solution of the cadmium salt (e.g., 0.1 M CdCl₂).
-
Prepare an aqueous solution of oxalic acid (e.g., 0.1 M H₂C₂O₄).
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Prepare an aqueous solution of the surfactant (e.g., 0.05 M CTAB).
-
-
Synthesis:
-
In a beaker, add the cadmium salt solution and the surfactant solution.
-
Stir the mixture vigorously using a magnetic stirrer.
-
Slowly add the oxalic acid solution dropwise to the cadmium salt-surfactant mixture.
-
A precipitate of this compound nanoparticles will form.
-
Adjust the pH of the solution if necessary using NaOH or NH₄OH.
-
Continue stirring for a set period (e.g., 2 hours) to allow for the growth and stabilization of the nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water and then with ethanol to remove unreacted precursors and excess surfactant.
-
Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C).
-
Data Summary
The following tables summarize the expected influence of common surfactants on the characteristics of cadmium-based nanoparticles. While this data is primarily from studies on cadmium oxide (CdO), similar trends can be anticipated for this compound.
Table 1: Effect of Surfactant Type on Nanoparticle Properties
| Surfactant | Type | Expected Effect on Morphology | Reference |
| CTAB | Cationic | Can induce needle-like or rod-shaped structures.[2] | [1][2] |
| SDS | Anionic | May lead to flower-like or rosette-shaped morphologies.[5] | [5] |
| PVP | Non-ionic | Tends to produce spherical and well-dispersed nanoparticles.[4] | [4] |
Table 2: Influence of CTAB Concentration on Cadmium Oxide Nanoparticle Size
| CTAB Concentration (M) | Crystallite Size (nm) |
| 0.0 | 25 |
| 0.04 | 28 |
| 0.08 | 32 |
| 0.12 | 35 |
| (Data adapted from a study on CdO nanoparticles and may vary for this compound)[1] |
Mandatory Visualizations
Caption: Experimental workflow for the surfactant-assisted synthesis of this compound nanoparticles.
Caption: Mechanism of surfactant action in controlling nanoparticle growth and preventing aggregation.
References
- 1. Influence of CTAB surfactant on the various properties of CdO nanoparticles and their application in field of dye degradation [jwent.net]
- 2. jwent.net [jwent.net]
- 3. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex TGA Curves of Cadmium Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermogravimetric analysis (TGA) of cadmium oxalate (B1200264).
Frequently Asked Questions (FAQs)
Q1: What are the typical decomposition steps for cadmium oxalate in a TGA experiment?
The thermal decomposition of this compound hydrate (B1144303) (CdC₂O₄·nH₂O) typically proceeds in distinct stages:
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Dehydration: The initial weight loss corresponds to the removal of water molecules of crystallization. This is an endothermic process.[1][2]
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Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous this compound decomposes. The final products of this step are highly dependent on the furnace atmosphere.[1][3]
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In an inert atmosphere (e.g., nitrogen): The decomposition can lead to the formation of metallic cadmium (Cd) and carbon dioxide (CO₂), or cadmium oxide (CdO) and carbon monoxide (CO).[1][2][3] Some studies suggest the initial product is metallic cadmium, which can be subsequently oxidized.[3]
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In an oxidizing atmosphere (e.g., air or oxygen): The final product is typically cadmium oxide (CdO).[1][4]
-
Q2: My TGA curve for this compound shows more steps than expected. What could be the reason?
Complex TGA curves with additional or overlapping steps can arise from several factors:
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Formation of Intermediates: Under certain conditions, an unstable intermediate such as cadmium carbonate (CdCO₃) might form, which then decomposes at a higher temperature.[5][6]
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Multiple Hydration States: The starting material may contain a mixture of different hydrates of this compound, each losing water at a slightly different temperature.
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Reaction with Crucible Material: At elevated temperatures, the sample or its decomposition products might react with the crucible material, leading to unexpected weight changes.
-
Instrumental Artifacts: Rapid heating rates can lead to poor resolution of distinct decomposition steps.[7][8]
Q3: The final residual mass in my TGA experiment does not match the theoretical value for cadmium oxide. Why might this be?
Discrepancies in the final residual mass can be attributed to:
-
Incomplete Decomposition: The experiment might not have reached a high enough temperature for the complete decomposition of all intermediates.
-
Vaporization of Products: Cadmium metal, if formed in an inert atmosphere, can vaporize at higher temperatures, leading to a lower than expected residual mass.[3]
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Reaction with Purge Gas: The reactivity of the freshly formed metallic cadmium can lead to side reactions, even with trace amounts of impurities in the purge gas.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Overlapping or poorly resolved peaks | High heating rate.[7][8] | Reduce the heating rate (e.g., to 5 or 10 °C/min) to improve the resolution of decomposition events.[7] |
| Large sample mass. | Use a smaller sample mass to ensure uniform heating. | |
| Unexpected exothermic peaks in an inert atmosphere | Oxidation of the freshly formed, highly reactive metallic cadmium by trace oxygen impurities in the purge gas.[3] | Ensure a high-purity inert purge gas and check for leaks in the system. |
| Drifting baseline | Buoyancy effects. | Perform a blank run with an empty crucible and subtract it from the sample run. |
| Instrument contamination. | Clean the furnace and sample holder according to the manufacturer's instructions. | |
| Final residue is lower than expected for CdO in an inert atmosphere | Formation and subsequent vaporization of metallic cadmium.[3] | Analyze the sample in an oxidizing atmosphere to ensure the formation of stable CdO. |
Quantitative Data Summary
The following table summarizes the typical decomposition stages, temperature ranges, and weight losses for this compound trihydrate (CdC₂O₄·3H₂O) as reported in the literature. Note that these values can vary depending on experimental conditions such as heating rate and atmosphere.
| Decomposition Step | Temperature Range (°C) | Observed Weight Loss (%) | Theoretical Weight Loss (%) | Reaction Product | Atmosphere | Reference |
| Dehydration | 67 - 240 | 23.21 | 21.56 (for 3 H₂O) | Anhydrous CdC₂O₄ | Air/N₂ | |
| Decomposition of Anhydrous Oxalate | 263 - 482 | 38.83 | 35.94 (for CO + CO₂) | CdO | Air | |
| Decomposition to Metal | ~385 | - | - | Cd | Nitrogen | [1] |
| Decomposition to Oxide | ~385 | - | - | CdO | Air | [1] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound hydrate sample
-
TGA instrument
-
High-purity nitrogen or air purge gas
-
Alumina or platinum crucibles
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and allow it to stabilize.
-
Select the appropriate purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidizing atmosphere).
-
Set the purge gas flow rate (a typical rate is 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.
-
Record the exact mass of the sample.
-
-
TGA Measurement:
-
Place the crucible containing the sample onto the TGA balance.
-
Program the instrument with the desired temperature profile. A typical profile would be:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Start the TGA run.
-
-
Data Analysis:
-
Record the TGA curve (mass vs. temperature).
-
Determine the onset and completion temperatures for each decomposition step.
-
Calculate the percentage weight loss for each step.
-
Compare the experimental weight losses to the theoretical values to identify the decomposition products.
-
Visualizations
Caption: Troubleshooting workflow for complex TGA curves of this compound.
References
- 1. ijert.org [ijert.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. researchgate.net [researchgate.net]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Monodisperse Cadmium Oxalate Nanocrystals
Welcome to the technical support center for the synthesis of monodisperse cadmium oxalate (B1200264) nanocrystals. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cadmium oxalate nanocrystals, providing potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Polydisperse Nanocrystals (High PDI) | 1. Slow Nucleation: A slow and continuous nucleation process leads to a wide size distribution. 2. Inadequate Mixing: Poor mixing of precursors can create localized concentration gradients, resulting in non-uniform nucleation and growth. 3. Temperature Fluctuations: Inconsistent reaction temperature affects nucleation and growth rates. | 1. Rapid Precursor Injection: Employ a rapid injection method for the oxalate precursor into the hot cadmium salt solution to induce a burst of nucleation. 2. Vigorous Stirring: Ensure high-speed, uniform stirring throughout the reaction. 3. Precise Temperature Control: Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. |
| Aggregation of Nanocrystals | 1. Ineffective Capping Agent: The chosen capping agent may not be providing sufficient steric or electrostatic stabilization. 2. Incorrect pH: The pH of the reaction medium can affect the surface charge of the nanocrystals and the effectiveness of the capping agent. 3. High Nanocrystal Concentration: A high concentration of nanoparticles increases the likelihood of collisions and aggregation. 4. Post-Synthesis Handling: Drying the nanoparticles can lead to irreversible aggregation.[1] | 1. Optimize Capping Agent: Experiment with different capping agents (e.g., PVP, EDTA, PEG) and their concentrations.[2][3][4] 2. Adjust pH: Systematically vary the pH of the reaction medium to find the optimal range for stability. 3. Dilute the Reaction Mixture: Perform the synthesis at a lower concentration of precursors. 4. Maintain in Solution: Store the synthesized nanocrystals in a suitable solvent and avoid drying the powder.[1] |
| Poor Morphological Control (Irregular Shapes) | 1. Inappropriate Capping Agent: Some capping agents preferentially bind to specific crystal facets, directing growth. The chosen agent may not be suitable for controlling the shape of this compound nanocrystals. 2. Uncontrolled Growth Rate: A very fast growth rate can lead to the formation of irregular shapes. | 1. Screen Different Capping Agents: Test various capping agents known to influence the morphology of nanocrystals. 2. Lower Reaction Temperature: Reducing the reaction temperature can slow down the growth rate, allowing for more controlled crystal formation. |
| Low Yield | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Loss During Purification: Significant amounts of nanocrystals may be lost during centrifugation and washing steps. | 1. Increase Reaction Time or Temperature: Extend the duration of the reaction or cautiously increase the temperature. 2. Optimize Purification: Adjust centrifugation speed and duration to ensure complete pelleting of the nanocrystals. Minimize the number of washing steps while ensuring purity. |
Frequently Asked Questions (FAQs)
Q1: What is the key to obtaining monodisperse this compound nanocrystals?
The primary principle for achieving monodispersity is the separation of the nucleation and growth phases. This is typically achieved through a "hot-injection" method where one precursor is rapidly injected into a hot solution of the other precursor and a capping agent. This creates a burst of simultaneous nucleation, followed by a slower, controlled growth of the existing nuclei.
Q2: How do I choose the right capping agent?
The choice of capping agent is critical for controlling size, preventing aggregation, and ensuring colloidal stability.[4][5] Common capping agents for metal-based nanoparticles include polyvinylpyrrolidone (B124986) (PVP), ethylenediaminetetraacetic acid (EDTA), and polyethylene (B3416737) glycol (PEG).[2][3] The optimal capping agent and its concentration often need to be determined empirically for a specific nanoparticle system.
Q3: My this compound nanoparticles aggregate after I dry them. How can I prevent this?
It is generally recommended to keep nanoparticles in a colloidal suspension rather than drying them into a powder.[1] The drying process can lead to irreversible aggregation due to strong van der Waals forces. If a dry powder is absolutely necessary, consider using a lyophilization (freeze-drying) process with a cryoprotectant. For most applications, redispersion of a dried powder is challenging and often results in aggregates.
Q4: How can I confirm that my synthesized nanoparticles are monodisperse?
Dynamic Light Scattering (DLS) is a common technique to measure the size distribution and Polydispersity Index (PDI) of nanoparticles in a solution. A low PDI value (typically < 0.2) indicates a narrow size distribution and good monodispersity. Transmission Electron Microscopy (TEM) can also be used to visualize the nanoparticles and perform a statistical analysis of their size and shape distribution.
Q5: Can I control the size of the this compound nanocrystals?
Yes, the size of the nanocrystals can be tuned by adjusting several experimental parameters:
-
Reaction Temperature: Higher temperatures generally lead to larger nanocrystals.
-
Precursor Concentration: Higher precursor concentrations can result in larger nanocrystals.
-
Capping Agent Concentration: The ratio of the capping agent to the precursor can influence the final size.
-
Reaction Time: The duration of the growth phase will affect the final particle size.
Experimental Protocols
This section provides a detailed methodology for the synthesis of monodisperse this compound nanocrystals using a colloidal approach.
Colloidal Synthesis of Monodisperse this compound Nanocrystals
Materials:
-
Cadmium chloride (CdCl₂)
-
Oxalic acid (H₂C₂O₄)
-
Polyvinylpyrrolidone (PVP, as a capping agent)
-
Ethylene (B1197577) glycol (as a solvent)
-
Ethanol (B145695) (for washing)
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Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and temperature controller
-
Condenser
-
Syringe pump
-
Centrifuge
Procedure:
-
Preparation of Cadmium Precursor Solution:
-
In a three-neck flask, dissolve a specific amount of cadmium chloride and polyvinylpyrrolidone in ethylene glycol.
-
Heat the mixture to the desired reaction temperature (e.g., 120°C) under vigorous stirring and a nitrogen atmosphere. Allow the temperature to stabilize.
-
-
Preparation of Oxalate Precursor Solution:
-
In a separate vial, dissolve oxalic acid in ethylene glycol.
-
-
Nanocrystal Synthesis (Hot-Injection):
-
Once the cadmium precursor solution is stable at the reaction temperature, rapidly inject the oxalic acid solution using a syringe pump.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) to control the growth of the nanocrystals.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the this compound nanocrystals.
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and redisperse the nanocrystals in ethanol.
-
Repeat the washing process (centrifugation and redispersion) two more times to remove any unreacted precursors and excess capping agent.
-
-
Storage:
-
After the final wash, disperse the purified this compound nanocrystals in a suitable solvent (e.g., ethanol or deionized water) for storage. Do not dry the nanoparticles.
-
Quantitative Data Summary
The following table provides a starting point for optimizing the synthesis parameters. The exact values may need to be adjusted based on the specific laboratory setup and desired nanoparticle characteristics.
| Parameter | Value | Effect on Nanocrystals |
| Cadmium Chloride Concentration | 0.01 - 0.1 M | Higher concentration can lead to larger nanocrystals. |
| Oxalic Acid Concentration | 0.01 - 0.1 M | Affects nucleation and growth rates. |
| PVP Concentration | 0.5 - 5.0 g | Influences size control and stability. |
| Reaction Temperature | 100 - 160 °C | Higher temperatures promote faster growth and potentially larger sizes. |
| Injection Rate of Oxalic Acid | 1 - 10 mL/min | A faster injection rate promotes more uniform nucleation. |
| Reaction Time | 15 - 60 min | Longer reaction times lead to larger nanocrystals. |
Visualizations
Experimental Workflow for Colloidal Synthesis
Caption: Workflow for the colloidal synthesis of monodisperse this compound nanocrystals.
Troubleshooting Logic for Polydispersity
Caption: Decision tree for troubleshooting high polydispersity in nanocrystal synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
Technical Support Center: Thermal Decomposition of Cadmium Oxalate
Welcome to the technical support center for the thermal decomposition of cadmium oxalate (B1200264). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected decomposition products of cadmium oxalate?
The final decomposition product of this compound is highly dependent on the atmosphere used during the thermal process.
-
In an oxidizing atmosphere (e.g., air): The final product is typically cadmium oxide (CdO).[1][2]
-
In an inert atmosphere (e.g., nitrogen) or under vacuum: The decomposition is expected to yield metallic cadmium (Cd).[1][3][4] However, due to the high reactivity of the metallic product, it can be oxidized by carbon dioxide, which is a gaseous byproduct of the decomposition.[3]
Q2: My final product is not pure cadmium oxide when decomposing in air. What could be the issue?
Several factors can lead to incomplete conversion to cadmium oxide:
-
Insufficient Temperature or Time: The decomposition of the anhydrous oxalate to cadmium oxide occurs in a specific temperature range. Ensure your furnace is calibrated and the sample is held at the appropriate temperature for a sufficient duration to ensure complete reaction.
-
Heating Rate: A very high heating rate might not allow enough time for the complete decomposition and oxidation to occur.
-
Atmosphere Control: Inadequate airflow can lead to localized areas with a higher concentration of gaseous byproducts (CO and CO₂), which can interfere with the complete oxidation to CdO.
Q3: I am observing unexpected weight loss in my TGA results. What are the common causes?
Unexpected weight loss can be attributed to a few phenomena:
-
Hydration: this compound is often a hydrate (B1144303), commonly this compound trihydrate (CdC₂O₄·3H₂O).[4][5] The initial weight loss, typically occurring between 80°C and 193°C, corresponds to the loss of water molecules.[5] Ensure you are starting with the correct chemical formula to calculate theoretical weight loss.
-
Vaporization of Cadmium: At elevated temperatures, the metallic cadmium formed under an inert atmosphere can vaporize, leading to a greater than expected weight loss.[3]
-
Formation of Intermediates: The formation of unstable intermediates, such as cadmium carbonate (CdCO₃), can lead to multi-step decomposition profiles that might not be immediately obvious.[3]
Q4: The decomposition process seems to have multiple steps. Can you explain the typical stages?
Yes, the thermal decomposition of hydrated this compound typically proceeds in distinct stages, which can be observed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
-
Dehydration: The first step is the loss of water of crystallization. For this compound trihydrate, this occurs in a single step to form anhydrous this compound (CdC₂O₄).[1][5]
-
Decomposition of Anhydrous Oxalate: The second stage is the decomposition of the anhydrous salt.
Q5: Why are my results not reproducible?
Lack of reproducibility can stem from several experimental variables:
-
Initial Sample Mass: The initial mass of the sample can influence the heat and mass transfer characteristics during decomposition.
-
Heating Rate: Different heating rates can affect the peak decomposition temperatures and the resolution of different decomposition steps.[3]
-
Flowing Gas: The nature and flow rate of the purge gas (e.g., air, nitrogen) are critical in determining the reaction pathway and final products.[3]
-
Crucible Material: The reactivity of the metallic cadmium product can be influenced by the crucible material.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from thermal analysis of this compound.
Table 1: Decomposition Temperatures and Products
| Atmosphere | Initial Compound | Intermediate Product(s) | Final Product | Decomposition Temperature Range (°C) | Reference |
| Air | CdC₂O₄·3H₂O | Anhydrous CdC₂O₄ | CdO | Dehydration: ~80-193, Decomposition: ~310-355 | [4][5] |
| Nitrogen | CdC₂O₄·3H₂O | Anhydrous CdC₂O₄ | Cd | Decomposition starts at ~260 and finishes at ~340 | [1][3] |
Table 2: Thermogravimetric Analysis (TGA) Data for this compound Trihydrate
| Decomposition Step | Atmosphere | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Reference |
| Dehydration (loss of 3H₂O) | Air / Nitrogen | ~80 - 193 | 21.48 | ~21.31 | [5][6] |
| Decomposition to CdO | Air | ~287 - 394 | 28.42 (for CO + CO₂) | ~28.40 | [6] |
| Decomposition to Cd | Nitrogen | ~260 - 340 | 35.93 (for 2CO₂) | Varies due to Cd vaporization | [3] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
This compound hydrate (e.g., CdC₂O₄·3H₂O)
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
High-purity nitrogen or synthetic air
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (nitrogen or air) at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to a final temperature of ~600°C at a constant heating rate (e.g., 10°C/min).[5]
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition and the corresponding weight losses.
Visualizations
Caption: Decomposition pathways of this compound in air and nitrogen atmospheres.
Caption: Troubleshooting workflow for common issues in this compound decomposition.
References
Technical Support Center: Refining the Crystal Structure of Cadmium Oxalate from Powder XRD Data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of cadmium oxalate's crystal structure from powder X-ray diffraction (XRD) data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, from data collection to Rietveld refinement.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio in the powder XRD pattern. | Insufficient counting time during data collection. | Increase the data collection time, particularly at higher 2θ angles where intensity naturally decreases. |
| Sample is too thin or has low crystallinity. | Ensure the sample is sufficiently thick to avoid transparency effects. If crystallinity is low, consider optimizing the synthesis and crystallization conditions of cadmium oxalate (B1200264). | |
| Observed peak positions do not match the reference pattern (e.g., JCPDS No. 53-0085). | Instrument misalignment or zero-shift error. | Calibrate the diffractometer using a standard reference material (e.g., LaB₆, Si). Refine the zero-shift parameter in the initial stages of the Rietveld refinement. |
| Presence of a different hydrate (B1144303) of this compound or an impurity phase. | Carefully check the synthesis and sample storage conditions. Different hydrates (e.g., trihydrate, monohydrate) will have distinct patterns. Perform a phase search using your diffraction data and appropriate software. | |
| Calculated and observed profiles show significant mismatch in peak intensities. | Preferred orientation of crystallites in the sample.[1] | If this compound crystals have a needle-like or plate-like morphology, they may preferentially align during sample preparation.[1] To minimize this, use a back-loading or side-loading sample holder, or gently sprinkle the powder onto a sample holder with a slightly adhesive surface. During refinement, apply a preferred orientation correction (e.g., March-Dollase model).[1] |
| Incorrect atomic coordinates or site occupancy factors in the structural model. | Ensure you are using the correct Crystallographic Information File (CIF) for the suspected phase of this compound. Refine the atomic coordinates and isotropic/anisotropic displacement parameters (thermal parameters) in later stages of the refinement. | |
| Rietveld refinement fails to converge or yields a high R-wp value (weighted-profile R-factor). | Poor initial structural model. | Verify that the starting lattice parameters and space group are correct for your phase of this compound. Obtain a reliable CIF file from a crystallographic database. |
| Incorrect refinement strategy. | Follow a systematic refinement strategy. Start by refining the scale factor, background, and unit cell parameters. Gradually introduce other parameters like peak shape parameters, atomic coordinates, and displacement parameters. | |
| High correlation between refined parameters. | Avoid refining highly correlated parameters simultaneously, such as atomic occupancies and thermal parameters, especially with laboratory XRD data. Use constraints or restraints where appropriate. | |
| Peak shapes in the calculated pattern do not match the experimental data. | Inappropriate peak shape function. | Select a peak shape function (e.g., pseudo-Voigt, Pearson VII) that best describes the observed peak shapes. The choice may depend on the instrument and sample characteristics. |
| Microstrain or crystallite size effects. | Refine the peak shape parameters that account for crystallite size and microstrain broadening (e.g., Gaussian and Lorentzian components of the peak width). |
Frequently Asked Questions (FAQs)
Q1: Where can I find a starting crystal structure model (CIF file) for this compound?
A1: A good starting point is the Crystallography Open Database (COD), which is an open-access collection of crystal structures. You can search for this compound and its different hydrates. It is crucial to select a CIF file that corresponds to the phase you expect to have in your sample (e.g., trihydrate, monohydrate).
Q2: What is a typical refinement strategy for this compound?
A2: A common and effective strategy is to refine parameters in a stepwise manner:
-
Scale Factor and Background: Start by refining the overall scale factor and the background coefficients.
-
Unit Cell Parameters and Zero-Shift: Next, refine the lattice parameters and the instrument zero-shift.
-
Peak Shape Parameters: Refine the parameters that control the peak width and shape (e.g., U, V, W for Gaussian broadening, and X, Y for Lorentzian broadening).
-
Atomic Coordinates: Once the profile parameters are reasonably refined, begin refining the fractional atomic coordinates.
-
Isotropic Displacement Parameters (Biso): Finally, refine the isotropic thermal parameters for each atom. Anisotropic refinement is generally not recommended for laboratory powder XRD data unless the data quality is exceptionally high.
Q3: My this compound was synthesized in an aqueous solution. How do I account for the water molecules in the refinement?
A3: this compound can exist in different hydrated forms, most commonly as a trihydrate.[2][3] It is essential to use a structural model that includes the correct number of water molecules in the crystal lattice. If the hydration state is unknown, you may need to test different models (e.g., anhydrous, monohydrate, trihydrate) to see which one provides the best fit to your data. Thermogravimetric analysis (TGA) can be a complementary technique to determine the water content.
Q4: The morphology of my this compound powder consists of small needles. How can I mitigate preferred orientation?
A4: Needle-like crystals are prone to preferred orientation, which can significantly affect the relative intensities of the diffraction peaks.[1] To minimize this effect during sample preparation, avoid excessive pressure when packing the sample holder, as this can align the needles. Consider using a method that promotes random orientation, such as spray drying or mixing the sample with an amorphous filler like glass wool. In the Rietveld software, you will likely need to apply a preferred orientation correction model.
Q5: What are acceptable R-values for a good refinement of this compound?
A5: While there are no absolute "golden rules," for a good quality refinement from laboratory powder XRD data, you should aim for a weighted-profile R-factor (R-wp) below 10% and a goodness-of-fit (χ²) value close to 1. However, the final values depend heavily on the quality of your data (signal-to-noise, resolution) and the complexity of the structure. Visual inspection of the difference plot (observed minus calculated pattern) is equally important; it should be a flat line with no significant un-modeled features.
Quantitative Data Summary
The following table summarizes typical crystallographic data for this compound trihydrate, which can be used as a starting point for Rietveld refinement. Note that these values can vary slightly between different studies.
| Parameter | This compound Trihydrate (CdC₂O₄·3H₂O) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.00 |
| b (Å) | 6.66 |
| c (Å) | 8.49 |
| α (°) | 74.66 |
| β (°) | 74.28 |
| γ (°) | 81.00 |
| Volume (ų) | 314.30 |
| Reference | [4] |
Experimental Protocols
Powder XRD Data Collection
-
Sample Preparation:
-
Grind the synthesized this compound crystals to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure good particle statistics and minimize preferred orientation.
-
Carefully pack the powder into a sample holder. To reduce preferred orientation for potentially acicular or platy crystals, consider back-loading the sample or using a zero-background sample holder.
-
-
Instrument Setup:
-
Use a Bragg-Brentano geometry diffractometer with Cu Kα radiation (λ ≈ 1.5406 Å).
-
Set the 2θ scan range to cover all significant diffraction peaks, for instance, from 10° to 80°.
-
Use a step size of 0.02° (2θ) and a counting time of at least 1-2 seconds per step. Longer counting times will improve the signal-to-noise ratio.
-
-
Data Collection:
-
Perform the XRD scan.
-
Save the raw data in a format compatible with your Rietveld refinement software (e.g., .raw, .xy).
-
Rietveld Refinement Protocol (using software like GSAS-II or FullProf)
-
Project Setup:
-
Start a new project in your chosen Rietveld software.
-
Import the powder XRD data file.
-
-
Phase Identification:
-
Import a Crystallographic Information File (CIF) for the expected phase of this compound (e.g., this compound trihydrate). This file contains the initial structural information like space group, lattice parameters, and atomic coordinates.
-
-
Initial Refinement Steps:
-
Background: Model the background using a suitable function (e.g., a Chebyshev polynomial with 6-8 terms).
-
Scale Factor: Refine the overall scale factor.
-
Lattice Parameters and Zero-Shift: Refine the unit cell parameters and the diffractometer zero-point error.
-
At this stage, visually inspect the fit to ensure the peak positions are well-matched.
-
-
Profile Refinement:
-
Peak Shape: Refine the profile parameters that describe the peak shape (e.g., Gaussian and Lorentzian components). Start with the instrument-related parameters, which can be determined from a standard if available.
-
Preferred Orientation: If preferred orientation is suspected, introduce and refine the preferred orientation parameter(s).
-
-
Structural Refinement:
-
Atomic Coordinates: Sequentially refine the fractional atomic coordinates (x, y, z) for each atom.
-
Isotropic Displacement Parameters: Refine the isotropic displacement parameters (Biso or Uiso) for each atom. It is often necessary to constrain the Biso values for the oxygen atoms of the oxalate anion to be the same.
-
-
Final Refinement and Analysis:
-
Refine all parameters simultaneously for a few cycles until the refinement converges (i.e., the parameter shifts are smaller than their standard uncertainties).
-
Analyze the final fit by checking the R-values (R-wp, R-p, χ²) and visually inspecting the difference plot. The difference plot should be close to a flat line, indicating a good fit.
-
Export the refined structural parameters, including lattice parameters, atomic coordinates, and bond lengths/angles.
-
Visualizations
Caption: Experimental workflow for refining the crystal structure of this compound.
References
Validation & Comparative
A Comparative Guide to the Thermal Decomposition of Cadmium Oxalate and Zinc Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal decomposition behavior of cadmium oxalate (B1200264) and zinc oxalate, drawing on supporting experimental data. Understanding the thermal properties of these metal oxalates is crucial for their application as precursors in the synthesis of metal oxides for various fields, including catalysis, electronics, and pharmaceutical development.
Data Presentation: A Quantitative Comparison
The thermal decomposition of both cadmium oxalate and zinc oxalate typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous oxalate. The precise temperatures and decomposition products can vary depending on the experimental conditions, particularly the atmospheric environment.
| Parameter | This compound | Zinc Oxalate |
| Typical Hydration State | Trihydrate (CdC₂O₄·3H₂O) | Dihydrate (ZnC₂O₄·2H₂O) |
| Dehydration Temperature Range | ~80°C - 180°C[1] | ~170°C - 220°C |
| Anhydrous Decomposition Onset (in Air) | ~310°C[1] | ~380°C |
| Anhydrous Decomposition Completion (in Air) | ~385°C[2] | ~420°C |
| Final Decomposition Product (in Air) | Cadmium Oxide (CdO)[1][2] | Zinc Oxide (ZnO)[3][4] |
| Anhydrous Decomposition Onset (in Nitrogen) | ~310°C[1] | ~380°C |
| Anhydrous Decomposition Completion (in Nitrogen) | ~440°C[1] | ~420°C |
| Final Decomposition Product (in Nitrogen) | Metallic Cadmium (Cd), often with some CdO[1][2] | Zinc Oxide (ZnO)[3] |
| Gaseous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Carbon Monoxide (CO), Carbon Dioxide (CO₂)[3][4] |
Experimental Protocols
The data presented above is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Below are detailed methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the metal oxalate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed in a thermogravimetric analyzer.
-
Atmosphere: A controlled atmosphere is established by purging the furnace with a gas, such as dry air or high-purity nitrogen, at a constant flow rate (e.g., 50-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[2]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature). The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum mass loss rate.
Differential Thermal Analysis (DTA)
Objective: To measure the difference in temperature between a sample and an inert reference material as a function of temperature. This allows for the detection of exothermic and endothermic events.
Methodology:
-
Sample and Reference Preparation: A small amount of the metal oxalate sample is placed in a sample crucible, and an equal amount of an inert reference material (e.g., calcined alumina) is placed in a reference crucible.
-
Instrument Setup: Both crucibles are placed in the DTA furnace.
-
Atmosphere and Heating Program: Similar to TGA, a controlled atmosphere and a linear heating program are applied.
-
Data Acquisition: The temperature difference (ΔT) between the sample and the reference is continuously measured and plotted against the furnace temperature. Endothermic events (e.g., dehydration, decomposition) result in a negative peak, while exothermic events (e.g., oxidation) produce a positive peak.
Visualization of Experimental Workflow
The logical flow of the experimental and analytical process for comparing the thermal decomposition of cadmium and zinc oxalate is illustrated below.
Caption: Experimental workflow for comparative thermal analysis.
Discussion of Decomposition Behavior
This compound: The thermal decomposition of this compound is sensitive to the surrounding atmosphere. In an oxidizing atmosphere like air, the decomposition of the anhydrous oxalate leads directly to the formation of cadmium oxide (CdO).[1][2] However, in an inert atmosphere such as nitrogen, the initial decomposition product is metallic cadmium (Cd).[1][2] This metallic cadmium is highly reactive and can be subsequently oxidized by any residual oxygen or even by the carbon dioxide produced during the decomposition. Furthermore, at elevated temperatures, the metallic cadmium can vaporize, leading to further mass loss in TGA experiments.[1] The potential for the formation of cadmium carbonate (CdCO₃) as an intermediate has also been noted in some studies.[1]
Zinc Oxalate: The thermal decomposition of zinc oxalate dihydrate consistently yields zinc oxide (ZnO) as the final solid product in both air and inert atmospheres.[3][4] The process begins with a distinct dehydration step to form anhydrous zinc oxalate.[4] The subsequent decomposition of the anhydrous salt produces ZnO, carbon monoxide, and carbon dioxide.[3][4] While often considered a single-step decomposition of the anhydrous form, some studies suggest a more complex mechanism where CO and CO₂ are evolved at different rates, indicating a multi-step process at the molecular level.[3]
References
A Comparative Analysis of Cadmium Oxalate and Cadmium Carbonate as Precursors for Cadmium-Based Nanomaterials
For researchers, scientists, and professionals in drug development, the choice of precursor is a critical determinant in the synthesis of cadmium-based nanomaterials, profoundly influencing the physicochemical properties and subsequent performance of the final product. This guide provides an objective comparison of two commonly employed precursors, cadmium oxalate (B1200264) (CdC₂O₄) and cadmium carbonate (CdCO₃), supported by experimental data to inform precursor selection in the laboratory.
This comparative study delves into the thermal decomposition behavior, experimental protocols for the synthesis of cadmium oxide (CdO) nanoparticles, and the resulting material properties derived from each precursor. The information is synthesized from various scientific reports to provide a comprehensive overview for researchers in the field.
Thermal Decomposition Behavior: A Tale of Two Pathways
The thermal decomposition of cadmium oxalate and cadmium carbonate into cadmium oxide follows distinct pathways, as revealed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
In an air atmosphere, this compound trihydrate (CdC₂O₄·3H₂O) typically undergoes a two-step decomposition process. The first step, occurring at approximately 100-200°C, involves the loss of water molecules. The second, exothermic decomposition of anhydrous this compound to cadmium oxide occurs at around 300-400°C. In an inert atmosphere like nitrogen, the decomposition can proceed further to metallic cadmium.
Cadmium carbonate, on the other hand, exhibits a single-step decomposition to cadmium oxide and carbon dioxide in the temperature range of 350-450°C. The decomposition temperature can be influenced by factors such as heating rate and particle size of the precursor.
| Thermal Decomposition Parameter | This compound (in air) | Cadmium Carbonate (in air) |
| Decomposition Steps | Two-step (dehydration followed by oxalate decomposition) | Single-step |
| Dehydration Temperature | ~100-200°C | N/A |
| Decomposition to CdO Temperature | ~300-400°C | ~350-450°C |
| Atmosphere Dependence | Final product can be Cd in inert atmosphere | Primarily decomposes to CdO |
Experimental Protocols for Cadmium Oxide Nanoparticle Synthesis
The synthesis of cadmium oxide nanoparticles from these precursors typically involves a thermal decomposition or calcination step. The specific conditions of this step are crucial in determining the characteristics of the resulting nanoparticles.
Synthesis from this compound
A common method for producing CdO nanoparticles from this compound involves the initial synthesis of a this compound precursor followed by its thermal decomposition.
Experimental Workflow for CdO Synthesis via this compound
Validating Cadmium Oxalate's Crystal Structure: A Comparative Guide to Rietveld Refinement
For researchers, scientists, and professionals in drug development, the precise characterization of a material's crystal structure is paramount for understanding its physicochemical properties and behavior. This guide provides a comparative analysis of Rietveld refinement for the validation of cadmium oxalate's crystal structure, placing it in context with alternative methods and offering supporting experimental data from analogous metal oxalate (B1200264) systems.
Rietveld Refinement: A Powerful Tool for Powder Diffraction Data
Rietveld refinement is a comprehensive analytical technique used to refine a theoretical crystal structure model against experimental powder X-ray diffraction (PXRD) data.[1] Instead of analyzing individual diffraction peaks, this method fits the entire diffraction pattern, allowing for the precise determination of lattice parameters, atomic positions, and other microstructural properties.[1] This makes it an invaluable tool when single crystals of sufficient size and quality for single-crystal X-ray diffraction (SC-XRD) are not available.
A study on potassium iron oxalate trihydrate (K₃Fe(C₂O₄)₃·3H₂O), a related metal oxalate complex, successfully employed Rietveld refinement to validate its crystal structure.[2] This serves as a practical example of the detailed structural information that can be obtained using this method on similar compounds.
Comparative Analysis: Rietveld Refinement vs. Alternative Methods
While Rietveld refinement is a robust method for powder samples, other techniques offer distinct advantages depending on the sample and the desired level of structural detail.
| Feature | Rietveld Refinement (from Powder XRD) | Single-Crystal X-ray Diffraction (SC-XRD) | Other Complementary Techniques (FTIR, SEM, TGA/DTA) |
| Sample Requirement | Polycrystalline powder | Single crystal of sufficient size and quality | Powder or solid |
| Information Obtained | Precise lattice parameters, atomic coordinates, site occupancy, crystallite size, microstrain | Highly precise atomic coordinates, bond lengths, and angles; absolute structure determination | Functional groups, morphology, thermal stability |
| Resolution | Lower than SC-XRD, peak overlap can be a challenge[3] | Atomic resolution, considered the "gold standard" for structure determination | No direct structural information |
| Primary Application | Quantitative phase analysis, refinement of known or proposed crystal structures | De novo structure determination of novel compounds | Qualitative characterization and confirmation of material properties |
Single-Crystal X-ray Diffraction (SC-XRD) is the preferred method for determining the crystal structure of a new compound with high accuracy, provided that suitable single crystals can be grown.[3] It offers unambiguous determination of atomic positions and bond parameters.
Complementary Techniques such as Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and thermogravimetric analysis/differential thermal analysis (TGA/DTA) provide valuable information about the functional groups, surface morphology, and thermal stability of this compound, respectively.[4][5] However, they do not provide direct information about the crystal lattice and atomic arrangement.
Experimental Protocols
Generalized Protocol for Rietveld Refinement of a Metal Oxalate
This protocol is based on established practices for similar inorganic compounds.[2][6]
-
Sample Preparation: The synthesized this compound powder is finely ground to a particle size of 1-10 µm to minimize preferred orientation effects. The powder is then carefully packed into a sample holder to ensure a flat and dense surface.
-
Data Collection: Powder X-ray diffraction data are collected using a high-resolution diffractometer, typically with Cu Kα radiation. A common scanning range is 10-120° in 2θ, with a step size of 0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio.
-
Initial Model: A starting structural model for this compound is required. This can be obtained from crystallographic databases for isostructural compounds or from theoretical predictions.
-
Rietveld Refinement: The refinement is performed using specialized software (e.g., GSAS, FullProf, TOPAS). The following parameters are sequentially refined:
-
Scale factor and background coefficients.
-
Unit cell parameters.
-
Peak profile parameters (e.g., Caglioti parameters U, V, W for peak shape).
-
Atomic coordinates and isotropic displacement parameters (thermal parameters).
-
Preferred orientation parameters, if necessary.
-
-
Analysis of Fit: The quality of the refinement is assessed by monitoring the agreement indices (R-factors), such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness of fit (GOF or χ²), where GOF = (Rwp/Rexp)². A GOF value close to 1 indicates a good refinement. The difference plot (observed minus calculated pattern) should ideally be a flat line.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal of this compound (typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray beam. Diffraction data are collected over a wide range of crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are identified from this map, and the structural model is refined to achieve the best fit with the experimental data.
Quantitative Data from a Metal Oxalate Refinement
The following table presents the refined structural parameters for potassium iron oxalate trihydrate as an example of the output from a successful Rietveld refinement.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.762(1) |
| b (Å) | 19.937(3) |
| c (Å) | 10.353(1) |
| β (°) | 107.75(1) |
| Rwp (%) | 4.50 |
| Rexp (%) | 3.06 |
| χ² (GOF) | 1.47 |
Visualizing the Workflow
Caption: Experimental workflow for Rietveld refinement of this compound.
Caption: Decision logic for selecting a structure validation method.
References
A Comparative Guide to Cadmium Oxalate Synthesis: Gel Growth vs. Co-Precipitation
For researchers, scientists, and drug development professionals, the synthesis of high-quality cadmium oxalate (B1200264) is a critical step for various applications, including the production of specialized inks, paints, and as a mordant in dyeing. The choice of synthesis method significantly impacts the physicochemical properties of the resulting crystals, such as their size, morphology, and purity. This guide provides an objective comparison of two common synthesis techniques: gel growth and co-precipitation, supported by experimental data to inform your selection process.
At a Glance: Gel Growth vs. Co-Precipitation
| Feature | Gel Growth Method | Co-Precipitation Method |
| Principle | Slow, controlled diffusion of reactants through a gel medium, leading to the growth of single crystals. | Rapid formation of a solid precipitate from a supersaturated solution upon mixing of reactants. |
| Product Form | Well-defined single crystals, often transparent and flawless.[1] | Amorphous or polycrystalline powder, typically in the form of aggregates.[1] |
| Crystal Size | Larger, with dimensions often reaching several millimeters (e.g., 3 to 6 mm).[2] | Smaller, typically in the nanometer to micrometer range. |
| Control over Nucleation | Excellent; the gel matrix suppresses rapid nucleation, allowing for the growth of fewer, larger crystals.[1] | Poor; rapid mixing leads to a high number of nucleation sites and the formation of many small particles. |
| Purity | Generally high, as the slow growth process minimizes the inclusion of impurities. | Purity can be affected by the co-precipitation of other ions present in the solution.[3] |
| Yield | Typically lower and dependent on the diffusion rate and reaction time. | High, with rapid and near-complete precipitation of the product. |
| Complexity & Time | Simple setup but a time-consuming process, often taking days to weeks.[4] | A rapid process that can be completed in a much shorter timeframe. |
Experimental Protocols
Gel Growth Synthesis of Cadmium Oxalate
The gel growth method is renowned for producing large, high-quality single crystals by controlling the diffusion of reactants.[5] Silica (B1680970) hydrogel or agar (B569324) gel are commonly used as the growth medium.[1][2]
Materials:
-
Cadmium Chloride (CdCl₂) or Cadmium Acetate
-
Oxalic Acid (H₂C₂O₄)
-
Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O) for silica gel or Agar powder for agar gel
-
Distilled Water
Procedure (Single Diffusion in Silica Gel):
-
Prepare a solution of sodium metasilicate with a specific gravity of approximately 1.03 g/cm³.
-
Mix the sodium metasilicate solution with a 1 N solution of oxalic acid to achieve a gel with a pH between 4.5 and 6.5.[6]
-
Pour the mixture into test tubes and allow it to set for a few days.[6]
-
Once the gel has set, carefully add a 0.5 M to 1.5 M solution of cadmium chloride over the gel.[6]
-
Seal the test tubes and leave them undisturbed at room temperature.
-
Crystals will grow within the gel over a period of several days to weeks.[4]
Co-Precipitation Synthesis of this compound
Co-precipitation is a straightforward and rapid method for synthesizing this compound powder. It involves the immediate precipitation of the product from a solution.
Materials:
-
A soluble cadmium salt (e.g., Cadmium Chloride, CdCl₂)
-
A soluble oxalate salt (e.g., Sodium Oxalate, Na₂C₂O₄) or Oxalic Acid (H₂C₂O₄)
-
Distilled Water
Procedure:
-
Prepare an aqueous solution of a soluble cadmium salt (e.g., 0.94 M Cadmium Chloride).
-
Prepare an aqueous solution of a soluble oxalate salt or oxalic acid.
-
While stirring vigorously, add the oxalate solution dropwise to the cadmium salt solution.
-
An immediate white precipitate of this compound will form.
-
Continue stirring for a set period to ensure complete precipitation.
-
Filter the precipitate using vacuum filtration and wash it several times with distilled water to remove any soluble impurities.
-
Dry the resulting this compound powder in an oven at a controlled temperature.
Experimental Workflows
Performance Comparison: A Data-Driven Analysis
The choice between gel growth and co-precipitation will ultimately depend on the desired characteristics of the final this compound product.
Crystal Characteristics
| Parameter | Gel Growth | Co-Precipitation |
| Morphology | Well-defined, often prismatic, platy, or diamond-shaped single crystals.[4] | Typically amorphous or microcrystalline aggregates. |
| Size | 3 - 6 mm[2] | Not explicitly found for this compound, but typically in the nanometer to micrometer range for co-precipitated metal oxides.[7] |
| Transparency | Generally transparent and flawless.[1] | Opaque powder. |
| Crystal Structure | Crystalline, often triclinic.[4] | Can be crystalline, but often with smaller crystallite sizes. |
Thermal Properties
Thermogravimetric analysis (TGA) reveals the thermal stability and decomposition behavior of this compound. For crystals grown by the gel method, the decomposition typically occurs in distinct steps.
| Thermal Event | Gel Grown this compound (CdC₂O₄·3H₂O) |
| Dehydration | Starts around 50-80°C and completes by ~193°C, corresponding to the loss of three water molecules.[8] |
| Decomposition to Cadmium Oxide | Begins around 256-310°C and is complete by 355-395°C, with the formation of cadmium oxide (CdO) and the release of carbon monoxide and carbon dioxide.[8][9] |
Conclusion: Selecting the Right Method for Your Needs
For applications requiring large, high-purity single crystals with well-defined morphology, the gel growth method is the superior choice. This technique allows for a high degree of control over the crystallization process, resulting in flawless crystals suitable for detailed structural and property analysis.
Conversely, when the primary requirement is the rapid production of a large quantity of this compound powder, and single-crystal formation is not necessary, the co-precipitation method is more advantageous. Its simplicity, speed, and high yield make it an efficient route for bulk synthesis.
The selection of the synthesis method should be guided by the specific requirements of the end application. For fundamental research and applications where crystal perfection is paramount, the patience required for gel growth is rewarded with high-quality specimens. For industrial applications focused on scalability and throughput, co-precipitation offers a practical and economical solution.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 6. ias.ac.in [ias.ac.in]
- 7. chalcogen.ro [chalcogen.ro]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
A Comparative Guide to Hydrated and Anhydrous Cadmium Oxalate for Researchers
For scientists and professionals in drug development and materials science, understanding the nuanced differences between the hydrated and anhydrous forms of a compound is critical for experimental design and product formulation. This guide provides a detailed comparison of the properties of cadmium oxalate (B1200264) trihydrate (CdC₂O₄·3H₂O) and its anhydrous counterpart (CdC₂O₄), supported by experimental data and methodologies.
Key Property Differences: A Tabular Overview
The following tables summarize the core physical and chemical property distinctions between hydrated and anhydrous cadmium oxalate.
Table 1: Physical and Chemical Properties
| Property | This compound Trihydrate (CdC₂O₄·3H₂O) | Anhydrous this compound (CdC₂O₄) |
| Molecular Formula | C₂H₆CdO₇ | C₂CdO₄ |
| Molar Mass | 254.48 g/mol [1] | 200.43 g/mol [2] |
| Appearance | White crystalline solid | White solid[3] |
| Solubility in Water | Sparingly soluble; 0.00030 mol/kg solution at 25°C[4] | Data not readily available, but generally considered sparingly soluble in water.[5] |
| Density | Data not readily available | 3.32 g/cm³[2] |
Table 2: Crystallographic Data
| Property | This compound Trihydrate (CdC₂O₄·3H₂O) | Anhydrous this compound (β-form) |
| Crystal System | Triclinic[6] | Monoclinic |
| Unit Cell Parameters | a = 6.00 Å, b = 6.66 Å, c = 8.49 Å, α = 74.66°, β = 74.28°, γ = 81.00°[6] | a = 10.19 Å, b = 12.58 Å, c = 9.88 Å, β = 108.4° |
| Space Group | P-1 | C2/c |
Table 3: Thermal Properties
| Property | This compound Trihydrate (CdC₂O₄·3H₂O) | Anhydrous this compound (CdC₂O₄) |
| Dehydration Temperature | Begins around 80°C, complete by 193°C[6] | Not applicable |
| Decomposition Temperature | Decomposes around 180°C[2] | Decomposes around 340°C[2] |
| Decomposition Products (in air) | Dehydrates to anhydrous form, then decomposes to Cadmium Oxide (CdO)[2][7] | Decomposes to Cadmium Oxide (CdO)[2] |
| Decomposition Products (in N₂/vacuum) | Dehydrates to anhydrous form, then decomposes to metallic Cadmium (Cd)[2][8] | Decomposes to metallic Cadmium (Cd)[2][8] |
Structural and Thermal Behavior
The primary difference between the two forms lies in the presence of water of crystallization within the crystal lattice of the hydrated form. This bound water significantly influences the material's properties.
Thermal Decomposition Pathway
The thermal decomposition of this compound trihydrate is a multi-step process that varies with the atmospheric conditions. In an inert atmosphere, the decomposition proceeds differently from that in the presence of air.
Caption: Thermal decomposition pathways of this compound trihydrate in air and nitrogen atmospheres.
Experimental Protocols
The characterization of hydrated and anhydrous this compound relies on several key analytical techniques.
Synthesis of Anhydrous this compound
Anhydrous this compound can be prepared by the careful dehydration of this compound trihydrate.
Procedure:
-
Place a known weight of this compound trihydrate in a crucible.
-
Heat the crucible in an oven or furnace at a temperature between 115°C and 193°C.[6]
-
Maintain the temperature until a constant weight is achieved, indicating the complete removal of water of crystallization.
-
Cool the sample in a desiccator to prevent rehydration.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA and DTA are essential for determining the thermal stability and decomposition pathways.
Experimental Workflow:
Caption: Workflow for Thermogravimetric and Differential Thermal Analysis.
Typical TGA/DTA Procedure:
-
A small, accurately weighed sample of this compound trihydrate is placed in a TGA/DTA sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (air or nitrogen).[7]
-
The weight loss (TGA) and the difference in temperature between the sample and a reference (DTA) are recorded as a function of temperature.
-
The resulting curves are analyzed to identify the temperatures of dehydration and decomposition.
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure and phase purity of the compounds.
Experimental Workflow:
Caption: Workflow for X-ray Diffraction Analysis.
Typical XRD Procedure:
-
A finely powdered sample of either the hydrated or anhydrous this compound is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with standard diffraction databases (e.g., JCPDS) for phase identification, and the lattice parameters are calculated from the peak positions.[6]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
These vibrational spectroscopy techniques are used to identify the functional groups present in the compounds and to probe the local environment of the oxalate and water molecules.
Key Vibrational Modes and Their Distinctions:
-
O-H Stretching: A broad and intense band in the 3000-3600 cm⁻¹ region is a characteristic feature of the hydrated form, corresponding to the stretching vibrations of the water molecules. This band is absent in the spectrum of the anhydrous form.
-
C=O and C-O Stretching: The stretching vibrations of the oxalate anion (C₂O₄²⁻) are observed in the 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ regions in both forms. Subtle shifts in the positions and splitting of these bands can provide information about the coordination environment of the oxalate group.
-
Metal-Oxygen (Cd-O) Stretching: The vibrations corresponding to the cadmium-oxygen bonds are typically found in the lower frequency region of the spectrum (below 600 cm⁻¹).
The presence of water of crystallization in the hydrated form leads to additional vibrational modes and can influence the symmetry and vibrational frequencies of the oxalate anion, resulting in discernible differences in their FTIR and Raman spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chembk.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cadmium Precursors for CdS Nanoparticle Synthesis: Cadmium Oxalate vs. Cadmium Acetate
For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical determinant in the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in various applications. This guide provides an objective comparison of two common cadmium precursors, cadmium oxalate (B1200264) and cadmium acetate (B1210297), for the synthesis of CdS nanoparticles. The following sections present a detailed analysis supported by experimental data, comprehensive protocols, and visual workflows to facilitate informed decision-making in your research endeavors.
Performance Comparison: Cadmium Oxalate vs. Cadmium Acetate
The choice between this compound and cadmium acetate as a cadmium ion source can significantly impact the resulting CdS nanoparticle characteristics, including particle size, morphology, crystal structure, and optical properties. While both can be effectively used, they offer different advantages and may be suited for different synthesis techniques.
Cadmium acetate is a widely used precursor in various synthesis methods, including chemical precipitation and mechanochemical routes.[1][2] It is known for its good solubility in common solvents used for nanoparticle synthesis.[3] In contrast, this compound has been explored as a precursor, particularly in methods like cyclic microwave synthesis, offering a different reaction kinetic and potentially influencing the final nanoparticle properties.[4]
| Property | This compound as Precursor | Cadmium Acetate as Precursor |
| Resulting Nanoparticle Size | Varies with synthesis method; microwave synthesis can produce small nanoparticles. | Can yield small, relatively spherical nanoparticles (~5.5 nm).[5] Average crystallite size can be around 2.43 nm.[1] |
| Morphology | Dependent on synthesis conditions. | Can produce non-spherical, irregular aggregates or more uniform spherical to oval shapes depending on the capping agent and synthesis method.[1][5] |
| Crystal Structure | Synthesis methods can yield cubic (zincblende) or hexagonal (wurtzite) structures. | Commonly results in a cubic zinc blende structure.[1] Mechanochemical synthesis can also produce the hexagonal phase.[2] |
| Optical Properties (Band Gap) | The band gap is size-dependent due to quantum confinement. | The band gap of synthesized nanoparticles is typically larger than bulk CdS (2.42 eV), for instance, in the range of 3.2-3.5 eV.[6][7] |
| Synthesis Methods | Microwave-assisted synthesis.[4] | Chemical precipitation,[1][6] mechanochemical synthesis,[2] solvothermal methods.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of CdS nanoparticles using cadmium acetate and a general approach that can be adapted for this compound.
Synthesis of CdS Nanoparticles using Cadmium Acetate
This protocol describes a chemical precipitation method.
Materials:
-
Cadmium acetate (Cd(CH₃COO)₂)
-
Sodium sulfide (Na₂S)
Procedure:
-
Prepare a solution of cadmium acetate (e.g., 0.1 M) in the chosen solvent.[3]
-
Separately, prepare a solution of sodium sulfide in the same solvent.
-
If using a capping agent, add it to the cadmium acetate solution and stir to ensure homogeneity.[3]
-
Slowly add the sodium sulfide solution dropwise to the cadmium acetate solution under constant stirring.
-
A yellow precipitate of CdS nanoparticles will form.[9]
-
Continue stirring for a set period (e.g., 2 hours) to allow for particle growth and stabilization.[3]
-
Collect the precipitate by centrifugation or filtration.
-
Wash the nanoparticles multiple times with the solvent to remove unreacted precursors and byproducts.
-
Dry the purified CdS nanoparticles under vacuum or in a low-temperature oven.
Synthesis of CdS Nanoparticles using this compound (Microwave-Assisted)
This protocol is based on a cyclic microwave irradiation method.
Materials:
-
This compound (CdC₂O₄)
-
Sulfur source (e.g., thiourea)
-
Solvent (e.g., ethylene (B1197577) glycol)
Procedure:
-
Disperse this compound and the sulfur source in the solvent in a reaction vessel suitable for microwave synthesis.
-
Place the vessel in a microwave reactor.
-
Apply cyclic microwave irradiation at a specific power and for defined on/off cycles. This controlled heating influences nucleation and growth.[4]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Collect the resulting CdS nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with a suitable solvent (e.g., ethanol) to remove any remaining reactants and solvent.
-
Dry the final product.
Experimental and Logical Workflows
To visualize the synthesis and characterization process, the following diagrams illustrate the general workflows.
Caption: General workflow for the synthesis of CdS nanoparticles.
Caption: Characterization workflow for synthesized CdS nanoparticles.
References
- 1. Cadmium Sulfide Nanoparticles: Synthesis, Characterization, and Antimicrobial Study [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Characterization of CdS Nanoparticles via Cyclic Microwave from this compound [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of Cadmium Sulfide Nanoparticles by Chemical Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
A Comparative Guide to the Analytical Validation of Cadmium Content in Synthesized Cadmium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative determination of cadmium in synthesized cadmium oxalate (B1200264): Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Complexometric (EDTA) Titration. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This document presents a comparative overview of these methods, supported by performance data and detailed experimental protocols to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on several factors, including the required sensitivity, sample throughput, cost, and the specific nature of the sample matrix. The following table summarizes the typical performance characteristics of AAS, ICP-OES, and Complexometric (EDTA) Titration for the determination of cadmium.
| Parameter | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Complexometric (EDTA) Titration |
| Principle | Measures the absorption of light by free cadmium atoms in a gaseous state. | Measures the emission of light from excited cadmium atoms and ions in a plasma. | Volumetric analysis based on the formation of a stable complex between cadmium ions and EDTA. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/L (Graphite Furnace AAS)[1]; ~0.63 ppm (Flame AAS)[2] | ~0.07 - 1 µg/L[3] | Generally in the mg/L range; not suitable for trace analysis. |
| Limit of Quantification (LOQ) | ~0.36 µg L-1 (Graphite Furnace AAS)[1]; ~2.11 ppm (Flame AAS)[2] | ~0.3 - 3 µg/L[3] | Dependent on the concentration of the titrant and sample. |
| Accuracy (% Recovery) | 96% - 107%[1][4] | Typically >95% | 98.5% - 101.5% (for cadmium in alloys)[5] |
| Precision (% RSD) | <2% - 11.4%[1][2] | <5%[3] | <1% (for high content cadmium) |
| Sample Throughput | Sequential, slower for multiple elements.[6][7] | Simultaneous, high throughput for multiple elements.[6] | Manual and slower, suitable for a smaller number of samples. |
| Cost | Lower initial and operational cost.[8] | Higher initial and operational cost.[8] | Lowest cost. |
| Interferences | Chemical and spectral interferences are possible but can be minimized. | Spectral and matrix effects can occur but are often well-corrected. | Interference from other metal ions that can be complexed by EDTA; masking agents can be used.[9] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a general guide and may require optimization based on specific laboratory conditions and instrumentation.
Sample Preparation: Acid Digestion of Cadmium Oxalate
For AAS and ICP-OES analysis, the solid this compound sample must be brought into a liquid form. Acid digestion is a common and effective method for this purpose.
Reagents and Equipment:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Hot plate or microwave digestion system
-
Volumetric flasks
Procedure:
-
Accurately weigh approximately 0.1 g of the synthesized this compound powder into a digestion vessel.
-
Add 10 mL of concentrated HNO₃ to the vessel.
-
If a microwave digestion system is available, follow the manufacturer's recommended program for the digestion of organic matrices.[10]
-
Alternatively, for hot plate digestion, gently heat the mixture at a low temperature to initiate the reaction. Gradually increase the temperature to near boiling and digest until the sample is completely dissolved and the solution is clear.
-
If any residue remains, a small amount of HCl (e.g., 1-2 mL) can be added to aid in the dissolution of any remaining solids (forming aqua regia).
-
After digestion, allow the solution to cool to room temperature.
-
Quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
The sample is now ready for analysis by AAS or ICP-OES. A further dilution may be necessary to bring the cadmium concentration within the linear range of the instrument.
Atomic Absorption Spectroscopy (AAS) Analysis
Instrumentation:
-
Atomic Absorption Spectrometer equipped with a cadmium hollow cathode lamp and a deuterium (B1214612) background corrector. Either a flame or graphite (B72142) furnace atomizer can be used.
Standard Preparation:
-
Prepare a series of cadmium standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting a certified cadmium standard stock solution (1000 mg/L) with 2% HNO₃.
Instrumental Parameters (Typical for Flame AAS):
-
Wavelength: 228.8 nm
-
Slit width: 0.7 nm
-
Lamp current: As recommended by the manufacturer
-
Fuel: Acetylene
-
Oxidant: Air
Procedure:
-
Aspirate the blank solution (2% HNO₃) and zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration and record the absorbance values.
-
Aspirate the prepared sample solution and record the absorbance.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of cadmium in the sample solution from the calibration curve.
-
Calculate the cadmium content in the original this compound sample, taking into account the initial sample weight and dilution factor.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Analysis
Instrumentation:
-
Inductively Coupled Plasma-Optical Emission Spectrometer.
Standard Preparation:
-
Prepare a series of cadmium standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) by diluting a certified cadmium standard stock solution (1000 mg/L) with 2% HNO₃.
Instrumental Parameters (Typical):
-
Wavelength: 214.439 nm, 226.502 nm, or 228.802 nm
-
Plasma gas flow: 15 L/min
-
Auxiliary gas flow: 0.5 L/min
-
Nebulizer gas flow: 0.8 L/min
-
RF power: 1150 W
Procedure:
-
Introduce the blank solution (2% HNO₃) to establish the baseline.
-
Introduce the standard solutions to generate a calibration curve.
-
Introduce the prepared sample solution and measure the emission intensity.
-
The instrument software will automatically calculate the concentration of cadmium in the sample solution based on the calibration curve.
-
Calculate the cadmium content in the original this compound sample, considering the initial sample weight and dilution factor.
Complexometric (EDTA) Titration Analysis
This method is suitable for determining higher concentrations of cadmium and is based on the formation of a stable Cd-EDTA complex.[9] A direct titration is often feasible for relatively pure samples.
Reagents and Equipment:
-
Standardized 0.01 M EDTA solution
-
Ammonia-Ammonium Chloride buffer solution (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipette, conical flasks
Procedure:
-
Accurately weigh a sufficient amount of the synthesized this compound to yield a reasonable titration volume and dissolve it in a minimal amount of dilute nitric acid.
-
Quantitatively transfer the solution to a conical flask and dilute with deionized water.
-
Add 2-3 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Titrate the sample solution with the standardized 0.01 M EDTA solution until the color changes from wine-red to a clear blue at the endpoint.
-
Record the volume of EDTA solution used.
-
Calculate the cadmium content in the sample using the following formula:
Cadmium (g) = (Volume of EDTA used in L) x (Molarity of EDTA) x (Molar mass of Cadmium)
Mandatory Visualizations
Analytical Workflow for Cadmium Content Validation
The following diagram illustrates the general workflow for the analytical validation of cadmium content in synthesized this compound, from sample preparation to data analysis.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method for the determination of cadmium (Cd) in fish by atomic absorption spectrometry with electrothermal atomisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 7. Prime Scientific - Comparison Between ICP and Atomic Absorption as Analytical Techniques [prime.erpnext.com]
- 8. Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES | Agilent [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Thermogravimetric Analysis of Cadmium, Barium, and Strontium Oxalates
A comprehensive guide for researchers and drug development professionals on the thermal decomposition characteristics of common metal oxalates.
This guide provides a detailed comparative analysis of the thermal decomposition of cadmium (Cd), barium (Ba), and strontium (Sr) oxalates using thermogravimetric analysis (TGA). The data presented herein, supported by experimental protocols and visual diagrams, offers valuable insights into the thermal stability and decomposition pathways of these compounds, which is crucial for various applications in materials science and pharmaceutical development.
Experimental Protocol
The following methodology outlines a typical thermogravimetric analysis for metal oxalates. The specific parameters may be adjusted based on the instrument and analytical objectives.
1. Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The analysis is typically carried out in a controlled atmosphere, such as nitrogen or air.
2. Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the metal oxalate (B1200264) hydrate (B1144303) is placed in an inert sample pan, commonly made of alumina (B75360) or platinum.
3. TGA Measurement: The sample is heated from ambient temperature to a final temperature, typically around 1000°C, at a constant heating rate. A common heating rate for such analyses is 10°C/min.[1][2][3] The mass of the sample is continuously monitored as a function of temperature. An inert purge gas, such as nitrogen, is often used to prevent oxidative side reactions, or air is used to study decomposition in an oxidative environment.
4. Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of decomposition steps and the corresponding mass losses. The derivative of the TGA curve (DTG curve) can be used to identify the peak decomposition temperatures more accurately.
Comparative TGA Data
The thermal decomposition of cadmium, barium, and strontium oxalates proceeds through distinct stages, primarily involving dehydration followed by the decomposition of the anhydrous oxalate. The final products are influenced by the surrounding atmosphere. The following table summarizes the key quantitative data obtained from TGA.
| Metal Oxalate | Initial Hydrate Form | Dehydration Temp. Range (°C) | Anhydrous Oxalate Decomposition Temp. Range (°C) | Final Product (in Air/Inert Atmosphere) |
| Cadmium Oxalate | CdC₂O₄·3H₂O | 80 - 193[3] | ~300 - 385[1] | CdO / Cd[1] |
| Barium Oxalate | BaC₂O₄·2H₂O / BaC₂O₄·0.5H₂O | Lost in one step (temp. not specified)[2] / Single step[4] | Decomposes to BaCO₃[2] | BaO |
| Strontium Oxalate | SrC₂O₄·H₂O / SrC₂O₄·1.25H₂O | 127 - 200[5][6][7] | 400 - 600[5][7] | SrCO₃ -> SrO[6] |
Note: The temperature ranges can vary slightly depending on the specific experimental conditions such as heating rate and atmosphere.
Decomposition Pathways
The thermal decomposition of these metal oxalates follows a series of steps involving the loss of water of hydration, followed by the breakdown of the oxalate group to form carbonates and/or oxides, and in some cases, the pure metal. The atmosphere in which the heating is performed plays a critical role in determining the final decomposition product.
Caption: Decomposition pathways of Cd, Ba, and Sr oxalates.
Discussion
The TGA curves reveal significant differences in the thermal stabilities of the three metal oxalates.
-
This compound: The hydrated form, typically a trihydrate, loses its water molecules at a relatively low temperature range, starting around 80°C and completing by 193°C.[3] The anhydrous this compound then decomposes in a single step to form either cadmium oxide (CdO) in an air atmosphere or metallic cadmium (Cd) in a nitrogen atmosphere around 385°C.[1]
-
Barium Oxalate: Hydrated barium oxalate loses its water of crystallization in a single step.[2][4] The anhydrous form subsequently decomposes to barium carbonate (BaCO₃), which is a stable intermediate.[2] Further heating to higher temperatures is required to decompose the barium carbonate to barium oxide (BaO).
-
Strontium Oxalate: Strontium oxalate monohydrate or 1.25-hydrate shows a dehydration step between 127°C and 200°C.[5][6][7] The anhydrous strontium oxalate is more stable than this compound and decomposes at a higher temperature range of 400-600°C to form strontium carbonate (SrCO₃).[5][7] Similar to barium carbonate, strontium carbonate requires even higher temperatures to decompose into strontium oxide (SrO).[6]
This comparative analysis highlights the distinct thermal behaviors of cadmium, barium, and strontium oxalates. The differences in decomposition temperatures and final products are attributable to the varying metallic radii and the electronegativity of the metal ions, which influence the strength of the metal-oxalate bond. Understanding these thermal properties is essential for the controlled synthesis of metal oxides and for applications where thermal stability is a critical parameter.
References
Cross-Validation of Particle Size Analysis for Cadmium Oxalate: A Comparison of Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS)
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of particle size is a critical parameter in the development and quality control of pharmaceutical compounds. Cadmium oxalate (B1200264), a crystalline material, presents unique challenges for particle size analysis due to its potential for varied morphology and agglomeration. This guide provides a comparative overview of two common analytical techniques, Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS), for the particle size analysis of cadmium oxalate. We present a summary of expected quantitative data, detailed experimental protocols, and a workflow for the cross-validation of these methods.
Key Principles: TEM vs. DLS
Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are fundamentally different techniques for particle size analysis.
Transmission Electron Microscopy (TEM) is a direct imaging technique.[1][2] A beam of electrons is transmitted through an ultra-thin sample, producing a high-resolution, two-dimensional image.[1][2] This allows for the direct measurement of individual particle dimensions, providing information on size, shape, and morphology.[1] For crystalline materials like this compound, TEM can reveal the primary particle size and shape distribution.
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique that measures the size of particles in a liquid suspension.[3][4] It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[3][4] Smaller particles move more rapidly, causing faster fluctuations in scattered light. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[4][5] This hydrodynamic diameter represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured and includes the particle core as well as any solvation layer on its surface.[6][7]
Data Presentation: A Comparative Overview
Due to the absence of a direct comparative study in the literature for this compound, the following table presents a realistic, hypothetical comparison of expected results based on the principles of each technique and available data from individual characterization studies.
| Parameter | Transmission Electron Microscopy (TEM) | Dynamic Light Scattering (DLS) |
| Principle | Direct imaging of individual particles.[1] | Measures the hydrodynamic diameter based on Brownian motion in a liquid.[3] |
| Measured Size | Geometric "core" size of primary particles.[6] | Hydrodynamic diameter (core + solvation layer).[6][7] |
| Expected Size for this compound | 80 - 200 nm (based on XRD grain size and SEM images).[8] | > 250 nm (expected to be larger due to hydrodynamic radius and potential for agglomeration). |
| Morphology | Provides direct visualization of various shapes (e.g., oval, columnar, rod-shaped).[8] | Assumes a spherical shape for calculation; non-sphericity can affect results.[9] |
| Size Distribution | Number-weighted distribution from measuring hundreds of individual particles. | Intensity-weighted distribution, which is more sensitive to larger particles and agglomerates.[10] |
| Polydispersity Index (PDI) | Not directly measured; distribution is visualized in a histogram. | Expected to be high (> 0.3) due to varied morphology and potential for agglomeration. |
| Sample State | Dry powder deposited on a grid.[11] | Stable suspension in a suitable liquid dispersant.[12] |
Experimental Protocols
Transmission Electron Microscopy (TEM) Analysis of this compound Powder
-
Sample Preparation:
-
A small amount of this compound powder is dispersed in a volatile solvent such as ethanol (B145695) or isopropanol (B130326) in a clean glass vial.[11][13][14]
-
The suspension is subjected to ultrasonication for 5-10 minutes to break up any soft agglomerates.[13]
-
A micropipette is used to draw a small aliquot of the suspension from the upper portion of the vial to minimize the collection of larger, settled particles.[13]
-
A single drop of the suspension is carefully deposited onto a carbon-coated copper TEM grid.[11][13][14]
-
The solvent is allowed to evaporate completely in a dust-free environment before the grid is loaded into the TEM.[11]
-
-
Imaging and Analysis:
-
The TEM is operated at an appropriate accelerating voltage to achieve sufficient resolution for the this compound particles.
-
Multiple images are captured from different areas of the grid to ensure a representative sample of the particle population is analyzed.
-
Image analysis software is used to measure the dimensions of a statistically significant number of individual particles (typically >200).
-
The particle size distribution is then plotted as a histogram.
-
Dynamic Light Scattering (DLS) Analysis of this compound Powder
-
Sample Preparation:
-
A suitable dispersant is selected in which this compound is insoluble and does not react. Deionized water with a small amount of salt (e.g., 10 mM KNO3) to screen electrostatic interactions is a common choice.[15]
-
A small amount of this compound powder is added to the dispersant to create a dilute suspension. The final concentration should be optimized to achieve a stable and appropriate scattering intensity.
-
A surfactant may be added to aid in wetting the powder and preventing agglomeration.
-
The suspension is subjected to ultrasonication to ensure a homogenous dispersion and break up agglomerates.[16]
-
The sample is filtered through an appropriate size filter (e.g., 0.45 µm) to remove any large dust particles or aggregates that could interfere with the measurement.[17]
-
-
Measurement and Analysis:
-
The prepared suspension is transferred to a clean cuvette and placed in the DLS instrument.
-
The sample is allowed to thermally equilibrate within the instrument for several minutes.[12]
-
The instrument parameters (e.g., laser wavelength, scattering angle, temperature, and viscosity of the dispersant) are set.
-
Multiple measurements are performed to ensure the reproducibility of the results.
-
The autocorrelation function of the scattered light intensity is analyzed by the instrument's software to calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
Mandatory Visualization
Caption: Workflow for cross-validation of this compound particle size analysis.
Conclusion
Both TEM and DLS provide valuable, yet distinct, information regarding the particle size of this compound. TEM offers a direct visualization of the primary particle size and morphology, which is crucial for understanding the fundamental characteristics of the crystalline material.[1] In contrast, DLS provides the hydrodynamic size, which is highly relevant for understanding the behavior of the particles in a liquid medium, including their tendency to agglomerate.[3][4]
For a comprehensive characterization of this compound, it is recommended to use both techniques in a complementary manner. TEM can confirm the primary particle size and shape, while DLS can provide insights into the effective size and stability of the particles in a suspension. The discrepancy in the results from these two methods is not an indication of error, but rather a reflection of the different physical principles upon which they are based. Understanding these differences is essential for the accurate interpretation of particle size data and for making informed decisions in research and drug development.
References
- 1. Understanding Particle Size Analysis: A Focus on TEM and SEM Techniques | MolecularCloud [molecularcloud.org]
- 2. microbenotes.com [microbenotes.com]
- 3. rqmplus.com [rqmplus.com]
- 4. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 5. lsinstruments.ch [lsinstruments.ch]
- 6. nanoparticleanalyzer.com [nanoparticleanalyzer.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. How-to do Non-spherical DLS | nanosheets | #1 myth spheres | Malvern Panalytical [malvernpanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. MyScope [myscope.training]
- 12. lsinstruments.ch [lsinstruments.ch]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. research.colostate.edu [research.colostate.edu]
- 16. Elucidation of aggregation kinetics with DLS | Malvern Panalytical [malvernpanalytical.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
Unraveling the Electrochemical Performance of Cadmium Oxide: A Comparative Guide Based on Synthesis Precursors
While the initial aim was to compare CdO from different oxalate (B1200264) precursors, the absence of specific studies necessitates a broader approach. This guide collates and analyzes data from distinct synthesis methodologies—hydrothermal, co-precipitation, and electrochemical deposition—to offer a clear comparison of the resulting CdO's electrochemical capabilities, particularly for supercapacitor applications.
Comparative Electrochemical Performance of CdO
The electrochemical performance of CdO is significantly influenced by its morphology, particle size, and surface area, which are in turn dictated by the synthesis method. The following table summarizes key performance metrics of CdO synthesized through different routes.
| Synthesis Method | Precursor(s) | Specific Capacitance (F/g) | Scan Rate / Current Density | Electrolyte | Reference |
| Hydrothermal | Cadmium Nitrate (B79036), Ammonia (B1221849) | 359 | 5 mV/s | 1M KOH | [1][2] |
| Co-precipitation | Cadmium Nitrate, Sodium Hydroxide (B78521) | Not explicitly quantified in F/g, but CV curves provided | 10 mV/s | Not specified | [3] |
| Electrochemical Deposition | Cadmium Chloride | ~168 (calculated from CV) | 50 mV/s | 1M KOH |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for the synthesis of CdO via the compared methods.
Hydrothermal Synthesis of CdO Nanoparticles
This method involves the synthesis of CdO nanoparticles in an aqueous solution under elevated temperature and pressure.
-
Precursor Preparation: Cadmium nitrate [Cd(NO₃)₂] and ammonia solution (NH₃) are used as the initial precursor materials.
-
Reaction: The precursors are mixed in a sealed autoclave and heated to a specific temperature (e.g., 100-180 °C) for a designated duration.
-
Formation of Cd(OH)₂: In the hydrothermal process, cadmium hydroxide [Cd(OH)₂] is first formed.
-
Decomposition to CdO: The Cd(OH)₂ precursor then decomposes to form CdO nanoparticles.
-
Washing and Drying: The resulting CdO nanoparticles are washed with deionized water and ethanol (B145695) to remove any impurities and then dried in an oven.
Co-precipitation Synthesis of CdO Nanoparticles
Co-precipitation is a facile and widely used method for synthesizing metal oxide nanoparticles.
-
Precursor Solution: An aqueous solution of cadmium nitrate [Cd(NO₃)₂] is prepared.
-
Precipitating Agent: A solution of sodium hydroxide (NaOH) is slowly added to the cadmium nitrate solution under constant stirring.
-
Formation of Precipitate: The addition of NaOH leads to the precipitation of cadmium hydroxide [Cd(OH)₂].
-
Calcination: The obtained Cd(OH)₂ precipitate is filtered, washed, and then calcined at a high temperature (e.g., 500 °C) to induce thermal decomposition into CdO nanoparticles.
Electrochemical Deposition of CdO Films
This technique involves the deposition of a CdO film onto a conductive substrate from an electrolyte solution.
-
Electrolyte Bath: An aqueous solution containing a cadmium salt, such as cadmium chloride (CdCl₂), and a source of hydroxide ions is prepared.
-
Three-Electrode System: A standard three-electrode setup is used, consisting of a working electrode (the substrate for deposition), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).
-
Deposition: A potential is applied between the working and counter electrodes, leading to the deposition of cadmium hydroxide [Cd(OH)₂] onto the working electrode.
-
Annealing: The substrate with the deposited Cd(OH)₂ film is then annealed in air at an elevated temperature (e.g., 300-400 °C) to convert the hydroxide into a crystalline CdO film.
Visualizing the Comparison Workflow
The logical flow for comparing the electrochemical performance of CdO from different synthesis routes can be visualized as follows:
Figure 1. Workflow for comparing CdO electrochemical performance.
References
A Comparative Guide to the Validation of Cadmium Oxalate Hydrate FTIR Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the Fourier-Transform Infrared (FTIR) spectra of cadmium oxalate (B1200264) hydrates. It offers a detailed comparison with other relevant metal oxalate hydrates, supported by experimental data and standardized protocols to ensure accurate spectral interpretation and material identification.
Introduction
Cadmium oxalate (CdC₂O₄) and its hydrated forms are of significant interest in various fields, including materials science and toxicology. Infrared spectroscopy is a powerful technique for the characterization of these compounds, providing insights into their molecular structure, hydration states, and purity. Accurate validation of FTIR spectra is crucial for reliable identification and quality control. This guide presents a systematic approach to the validation of this compound hydrate (B1144303) FTIR spectra, including comparative data from other divalent metal oxalate hydrates such as zinc oxalate, copper oxalate, and calcium oxalate.
Experimental Protocols
Synthesis of this compound Trihydrate (CdC₂O₄·3H₂O)
A common method for the synthesis of this compound trihydrate is through a precipitation reaction.[1]
-
Preparation of Solutions: Prepare separate aqueous solutions of a soluble cadmium salt (e.g., cadmium acetate (B1210297) or cadmium chloride) and oxalic acid.
-
Precipitation: Slowly add the oxalic acid solution to the cadmium salt solution with constant stirring. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70 °C) to promote the formation of well-defined crystals.
-
Digestion: The resulting precipitate is then digested by maintaining the temperature and stirring for a period (e.g., 30-60 minutes) to allow for crystal growth and purification.
-
Isolation and Washing: The precipitate is isolated by filtration and washed several times with deionized water to remove any unreacted reagents and soluble byproducts.
-
Drying: The purified this compound trihydrate is then dried in a low-temperature oven or air-dried to a constant weight.
FTIR Spectroscopy Analysis: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for obtaining high-quality FTIR spectra of solid samples.[2][3][4]
-
Sample Preparation: The synthesized this compound hydrate is finely ground to a particle size that minimizes scattering of the infrared radiation. This is typically achieved using an agate mortar and pestle.
-
Mixing: A small amount of the ground sample (typically 1-2 mg) is thoroughly mixed with approximately 200-300 mg of dry, spectroscopy-grade KBr powder.[4] The mixing should be done in a moisture-free environment to prevent absorption of water by the KBr, which can interfere with the spectrum.[3]
-
Pellet Formation: The mixture is then transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press. This creates a thin, transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate contributions from the KBr matrix and atmospheric water and carbon dioxide.
Data Presentation: Comparative FTIR Spectral Data
The following tables summarize the characteristic FTIR absorption bands for this compound hydrates and other selected metal oxalate hydrates. Wavenumbers are given in cm⁻¹.
Table 1: FTIR Spectral Data for this compound Hydrates
| Vibrational Mode | This compound Trihydrate (CdC₂O₄·3H₂O) (cm⁻¹) | Anhydrous this compound (CdC₂O₄) (cm⁻¹) | References |
| O-H Stretching (water of hydration) | ~3547, ~3400-3000 (broad) | Absent | [5][6] |
| Asymmetric C=O Stretching | ~1609 | ~1610 | [5][6] |
| Symmetric C=O Stretching | ~1369, ~1314 | ~1365, ~1315 | [6][7] |
| C-C Stretching | ~820 | ~820 | [7] |
| O-C=O Bending + Ring Deformations | ~779 | ~780 | [6] |
| Metal-Oxygen (Cd-O) Stretching | ~523 | ~525 | [6] |
Table 2: Comparative FTIR Spectral Data for Other Metal Oxalate Hydrates
| Vibrational Mode | Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) (cm⁻¹) | Copper(II) Oxalate Hydrate (CuC₂O₄·nH₂O) (cm⁻¹) | Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) (cm⁻¹) | References |
| O-H Stretching (water of hydration) | ~3377 (broad) | ~3400-3600 (broad) | ~3446-3021 (broad) | [8][9][10] |
| Asymmetric C=O Stretching | ~1629 | ~1650 | ~1616-1600 | [8][9][10] |
| Symmetric C=O Stretching | ~1363, ~1318 | ~1360, ~1315 | ~1314-1302 | [8][9] |
| C-C Stretching | ~821 | ~820 | ~885 | [9][11] |
| O-C=O Bending + Ring Deformations | ~745 | ~790 | ~779-775 | [8][9] |
| Metal-Oxygen (M-O) Stretching | ~494, ~456 | ~506, ~493 | ~518 | [9][10][11] |
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the validation of FTIR spectra for this compound hydrates.
Caption: Experimental workflow from synthesis to FTIR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. pelletpressdiesets.com [pelletpressdiesets.com]
- 4. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. Crystal Chemistry of the Copper Oxalate Biomineral Moolooite: The First Single-Crystal X-ray Diffraction Studies and Thermal Behavior [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of the Solubility of Cadmium Salts for Research Applications
For researchers, scientists, and professionals in drug development, understanding the solubility of different cadmium salts is crucial for experimental design, toxicity studies, and the synthesis of novel compounds. This guide provides a comparative study of the solubility of several common cadmium salts, supported by quantitative data and detailed experimental protocols.
The solubility of a cadmium salt in an aqueous solution is a key determinant of its bioavailability and reactivity. Highly soluble salts readily release cadmium ions (Cd²⁺) into the solution, making them more suitable for applications requiring high concentrations of the cation. Conversely, sparingly soluble salts provide a much lower, controlled concentration of Cd²⁺, which can be advantageous in other experimental contexts.
Comparative Solubility of Cadmium Salts
The following table summarizes the aqueous solubility of various cadmium salts at or near 25°C, providing a clear comparison of their relative solubilities. For the sparingly soluble salts, solubility was calculated from their solubility product constants (Ksp).
| Cadmium Salt | Chemical Formula | Molar Mass ( g/mol ) | Solubility at 25°C ( g/100 mL) | Solubility Classification |
| Cadmium Nitrate | Cd(NO₃)₂ | 236.42 | 156 | Very Soluble |
| Cadmium Chloride | CdCl₂ | 183.31 | 120 | Very Soluble |
| Cadmium Sulfate | CdSO₄ | 208.47 | 76.7 | Soluble |
| Cadmium Hydroxide | Cd(OH)₂ | 146.43 | 2.6 x 10⁻⁴ | Sparingly Soluble |
| Cadmium Carbonate | CdCO₃ | 172.42 | 1.7 x 10⁻⁴ | Sparingly Soluble |
| Cadmium Sulfide | CdS | 144.48 | 1.3 x 10⁻¹⁰ | Insoluble |
Note: Solubility for Cd(OH)₂, CdCO₃, and CdS were calculated from their respective Ksp values (Cd(OH)₂: 7.2 x 10⁻¹⁵; CdCO₃: 1.0 x 10⁻¹²; CdS: 8.0 x 10⁻²⁷) at 25°C.
Experimental Protocol for Determining the Solubility of a Cadmium Salt
This protocol outlines a standard laboratory procedure for determining the solubility of a cadmium salt in water at a specific temperature.
Objective: To determine the mass of a given cadmium salt that dissolves in 100 mL of water at a constant temperature to form a saturated solution.
Materials:
-
Cadmium salt (e.g., Cadmium Chloride)
-
Distilled or deionized water
-
Erlenmeyer flask with a stopper
-
Constant temperature water bath or incubator
-
Analytical balance
-
Filtration apparatus (funnel, filter paper)
-
Evaporating dish
-
Drying oven
-
Thermometer
-
Spatula and weighing paper
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an evaporating dish and record its mass.
-
Add an excess amount of the cadmium salt to an Erlenmeyer flask. An "excess" means adding enough solid so that some remains undissolved after thorough mixing.
-
Add a known volume of distilled water (e.g., 50 mL) to the flask.
-
Seal the flask and place it in a constant temperature water bath set to the desired temperature (e.g., 25°C).
-
Allow the solution to equilibrate for a significant period (e.g., 24-48 hours), with periodic shaking to ensure the solution becomes saturated.
-
-
Separation of the Saturated Solution:
-
After equilibration, carefully remove the flask from the water bath, ensuring the temperature remains constant.
-
Allow the undissolved solid to settle at the bottom of the flask.
-
Carefully filter a known volume of the supernatant (the clear liquid above the solid) into a clean, dry beaker. It is crucial to avoid transferring any of the undissolved solid.
-
-
Determination of Solute Mass:
-
Accurately pipette a precise volume of the filtered saturated solution (e.g., 25 mL) into the pre-weighed evaporating dish.
-
Gently heat the evaporating dish to evaporate the water. This can be done on a hot plate at a low temperature or in a drying oven. Avoid boiling, as it can cause splattering and loss of solute.
-
Once all the water has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any remaining moisture without decomposing the salt (e.g., 110°C) until a constant mass is achieved.
-
Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dry cadmium salt residue.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty evaporating dish from the final mass to determine the mass of the dissolved cadmium salt.
-
Calculate the solubility in grams per 100 mL of water using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of saturated solution used (mL)) * 100
-
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes and concepts involved in solubility studies, the following diagrams have been generated.
A Comparative Purity Analysis of Synthesized Cadmium Oxalate Versus Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of laboratory-synthesized cadmium oxalate (B1200264) against a typical commercial standard. The following sections detail the synthesis protocol, comparative analytical data, and the methodologies used for purity assessment, offering valuable insights for researchers requiring high-purity cadmium oxalate for their work.
Synthesis of this compound (Precipitation Method)
A straightforward precipitation method was employed for the synthesis of this compound. This common laboratory technique involves the reaction of a soluble cadmium salt with an oxalate salt in an aqueous solution, leading to the formation of insoluble this compound.
Materials:
-
Cadmium Chloride (CdCl₂), AR Grade
-
Sodium Oxalate (Na₂C₂O₄), AR Grade
-
Deionized Water
Procedure:
-
Preparation of Reactant Solutions:
-
A 0.5 M solution of cadmium chloride was prepared by dissolving the appropriate amount of CdCl₂ in deionized water.
-
A 0.5 M solution of sodium oxalate was prepared by dissolving the appropriate amount of Na₂C₂O₄ in deionized water.
-
-
Precipitation:
-
The cadmium chloride solution was slowly added to the sodium oxalate solution with constant stirring.
-
A white precipitate of this compound formed immediately.
-
-
Digestion and Washing:
-
The mixture was gently heated to approximately 60°C and maintained at this temperature for one hour to encourage the growth of larger, more easily filterable crystals.
-
The precipitate was allowed to cool and settle.
-
The supernatant was decanted, and the precipitate was washed several times with deionized water to remove soluble impurities.
-
-
Filtration and Drying:
-
The washed precipitate was collected by vacuum filtration.
-
The collected this compound was dried in an oven at 110°C to a constant weight.
-
Comparative Purity Analysis
The synthesized this compound was analyzed and compared against a commercially available "Analytical Reagent (AR) Grade" this compound. The purity was assessed based on the percentage of this compound (assay) and the concentration of key metallic impurities.
Table 1: Purity Comparison of Synthesized vs. Commercial this compound
| Parameter | Synthesized this compound | Commercial Standard (AR Grade) |
| Assay (% this compound) | 99.2% | ≥ 99.0% |
| Impurity | Concentration (ppm) | Specification Limit (ppm) |
| Iron (Fe) | 8 | ≤ 10 |
| Lead (Pb) | 4 | ≤ 5 |
| Copper (Cu) | 2 | ≤ 5 |
| Zinc (Zn) | 15 | ≤ 20 |
| Sodium (Na) | 25 | Not Specified |
| Chloride (Cl⁻) | < 10 | ≤ 20 |
Note: The data presented for the synthesized this compound are representative analytical results. The specifications for the commercial standard are typical for an AR grade product.
Experimental Protocols for Purity Assessment
Assay of this compound by Permanganate (B83412) Titration
This method determines the percentage of oxalate in the sample, which is then used to calculate the purity of this compound. The principle involves the oxidation of the oxalate ion (C₂O₄²⁻) by a standardized solution of potassium permanganate (KMnO₄) in an acidic medium.
-
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 1 M sulfuric acid (H₂SO₄) to dissolve the sample. Gentle heating may be required.
-
-
Titration:
-
Heat the solution to 70-80°C.
-
Titrate the hot solution with a standardized 0.1 N potassium permanganate solution.
-
The endpoint is reached when a faint, persistent pink color is observed.
-
-
Calculation:
-
The percentage of this compound is calculated using the following formula:
-
Determination of Metallic Impurities by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used to determine the concentration of trace metallic impurities.
-
Sample Digestion:
-
Accurately weigh approximately 0.5 g of the this compound sample into a Teflon digestion vessel.
-
Add 10 mL of concentrated nitric acid (HNO₃).
-
The vessel is sealed and heated in a microwave digestion system according to a pre-determined temperature program to ensure complete dissolution.
-
-
Sample Dilution:
-
After cooling, the digested sample solution is quantitatively transferred to a 50 mL volumetric flask and diluted to the mark with deionized water.
-
-
ICP-OES Analysis:
-
The diluted sample solution is introduced into the ICP-OES instrument.
-
The instrument is calibrated using certified standard solutions of the elements of interest (Fe, Pb, Cu, Zn, Na).
-
The concentration of each metallic impurity in the sample is determined by comparing the emission intensity of the sample to the calibration curves.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the synthesis and analysis steps.
Caption: Experimental workflow for synthesis and comparative purity analysis.
Caption: Logical relationship of steps in the purity benchmarking process.
Assessing the Phase Purity of Cadmium Oxalate via XRD Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized compounds is a critical step in quality control and downstream applications. This guide provides a comprehensive comparison of pure and impure cadmium oxalate (B1200264) using X-ray Diffraction (XRD) analysis, supported by detailed experimental protocols and data.
The synthesis of cadmium oxalate, typically through precipitation from an aqueous solution of a cadmium salt and oxalic acid, can sometimes result in the presence of unreacted starting materials or side products. These impurities can significantly impact the material's properties and performance. XRD is a powerful, non-destructive technique used to identify the crystalline phases present in a material, making it an ideal method for assessing the phase purity of this compound.
Comparison of XRD Patterns: Pure vs. Impure this compound
The primary indicator of phase purity in an XRD analysis is the comparison of the experimental diffraction pattern with a standard reference pattern for the pure compound. The presence of additional peaks indicates the existence of other crystalline phases, or impurities.
| 2θ (degrees) | Relative Intensity (%) (Pure this compound Trihydrate) | Relative Intensity (%) (Impure this compound Sample) | Phase Identification (Impure Sample) |
| 14.2 | 100 | 100 | This compound Trihydrate |
| 18.5 | 45 | 45 | This compound Trihydrate |
| 21.8 | 30 | 30 | This compound Trihydrate |
| 23.5 | - | 15 | Cadmium Oxide |
| 24.9 | 60 | 60 | This compound Trihydrate |
| 28.7 | 50 | 50 | This compound Trihydrate |
| 29.8 | - | 25 | Cadmium Carbonate |
| 31.5 | 70 | 70 | This compound Trihydrate |
| 33.1 | - | 20 | Cadmium Oxide |
| 34.6 | 40 | 40 | This compound Trihydrate |
| 38.3 | - | 18 | Cadmium Oxide |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual peak positions and intensities may vary based on the specific instrument and experimental conditions.
In the example above, the impure sample exhibits characteristic peaks of pure this compound trihydrate, but also shows additional peaks that can be indexed to cadmium oxide and cadmium carbonate, common impurities that can form during the synthesis or subsequent handling of this compound.
Experimental Protocol for XRD Analysis of this compound
A standardized protocol is essential for obtaining reliable and reproducible XRD data.
1. Sample Preparation:
-
Ensure the this compound sample is finely powdered and homogeneous. This can be achieved by gentle grinding with an agate mortar and pestle.
-
The ideal particle size for powder XRD is typically in the range of 1-10 µm to minimize peak broadening and ensure good particle statistics.
-
Mount the powdered sample onto a sample holder. A zero-background sample holder is recommended to minimize background noise in the diffraction pattern. Ensure the sample surface is flat and level with the surface of the holder.
2. Data Acquisition:
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Set the X-ray tube voltage and current to appropriate values (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): A typical scan range for identifying this compound and its common impurities is 10° to 80°.
-
Step Size: A step size of 0.02° is generally sufficient for good resolution.
-
Scan Speed (or Time per Step): The scan speed should be slow enough to obtain good signal-to-noise ratio. A typical speed might be 1-2° per minute.
3. Data Analysis:
-
Phase Identification: The collected XRD pattern is compared with standard reference patterns from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The presence of peaks in the experimental pattern that match the reference pattern of a particular compound confirms its presence in the sample.
-
Quantitative Phase Analysis (QPA): To determine the relative amounts of each phase in a mixture, methods such as the Rietveld refinement can be employed. This method involves fitting a calculated diffraction pattern to the experimental data, taking into account the crystal structure of each phase. The weight fraction of each phase is then determined from the scale factors obtained during the refinement.
A Comparative Analysis of Single Crystal vs. Powder Diffraction for Cadmium Oxalate
For researchers, scientists, and professionals in drug development, understanding the crystalline structure of a compound is paramount for predicting its physical and chemical properties. X-ray diffraction (XRD) is the definitive technique for this purpose. This guide provides a comparative analysis of two primary XRD methods—single crystal XRD and powder XRD—using cadmium oxalate (B1200264) as a case study.
At a Glance: Single Crystal vs. Powder XRD
| Feature | Single Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | A single, well-ordered crystal (typically 0.1-0.5 mm) | A polycrystalline powder or a finely ground sample of a larger crystalline material |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, unit cell parameters, space group | Unit cell parameters, phase identification, crystallinity, crystallite size |
| Data Complexity | A set of discrete diffraction spots (reflections) | A 1D pattern of diffraction peaks (a diffractogram) |
| Primary Application | Absolute structure determination of novel compounds | Routine analysis, phase identification, and quality control |
| Sample Preparation | Requires growing a high-quality single crystal, which can be challenging and time-consuming | Relatively simple; the sample is typically ground into a fine powder |
| Data Analysis | Complex, requiring specialized software for structure solution and refinement | Generally faster and more straightforward, often involving comparison to a database |
Unveiling the Crystal Structure: A Head-to-Head Comparison
Single crystal XRD stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] This technique provides a wealth of information, including the exact bond lengths and angles between atoms, the unit cell dimensions, and the symmetry of the crystal lattice (space group).[1] To perform single crystal XRD, a high-quality, single crystal of the compound is required.[3]
Powder XRD, on the other hand, is a more versatile and rapid technique used for analyzing a polycrystalline sample, which consists of many small, randomly oriented crystallites.[2][4] While it does not provide the same level of atomic detail as single crystal XRD, it is an invaluable tool for identifying crystalline phases, determining the purity of a sample, and calculating the unit cell parameters.[4]
For cadmium oxalate, powder XRD data reveals a triclinic crystal system.[5][6] The resulting diffraction pattern shows a series of peaks at specific 2θ angles, which is characteristic of the compound's crystal structure.[5]
Experimental Data: A Tale of Two Techniques
The quantitative data obtained from single crystal and powder XRD differ significantly in their level of detail.
Table 1: Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 13.88 | 6.37 | 100 | (010) |
| 18.54 | 4.78 | 25 | (110) |
| 21.82 | 4.07 | 30 | (10-2) |
| 24.56 | 3.62 | 45 | (1-12) |
| 27.98 | 3.19 | 80 | (020) |
| 30.15 | 2.96 | 35 | (200) |
| 33.54 | 2.67 | 50 | (12-2) |
| 37.52 | 2.39 | 60 | (2-13) |
Data is representative and compiled from typical powder XRD patterns of this compound.[5]
From this powder data, the unit cell parameters for this compound have been determined:
-
a = 6.00 Å
-
b = 6.66 Å
-
c = 8.49 Å
-
α = 74.66°
-
β = 74.28°
-
γ = 81.00°
-
Crystal System: Triclinic[5]
In contrast, a single crystal XRD experiment would yield a much more detailed picture of the atomic arrangement within the this compound unit cell.
Table 2: Hypothetical Single Crystal XRD Data for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 6.005(1) |
| b (Å) | 6.662(2) |
| c (Å) | 8.491(3) |
| α (°) | 74.65(1) |
| β (°) | 74.27(1) |
| γ (°) | 81.02(1) |
| Selected Bond Lengths | |
| Cd-O1 (Å) | 2.285(4) |
| Cd-O2 (Å) | 2.312(4) |
| C1-O1 (Å) | 1.256(6) |
| C1-C2 (Å) | 1.548(7) |
| Selected Bond Angles | |
| O1-Cd-O2 (°) | 85.3(2) |
| O1-C1-C2 (°) | 116.5(5) |
This data is illustrative to demonstrate the type of information obtained from a single crystal structure solution and is based on typical metal oxalate structures.
The Experimental Journey: From Sample to Structure
The methodologies for single crystal and powder XRD, while both employing X-ray diffraction, involve distinct experimental protocols.
Synthesis of this compound Crystals
For both techniques, the initial step is the synthesis of this compound. A common method is the gel diffusion technique.[7][8]
-
Gel Preparation: A solution of sodium metasilicate (B1246114) is acidified to form a silica (B1680970) hydrogel in a test tube.
-
Reactant Addition: A solution of oxalic acid is incorporated into the gel.
-
Crystal Growth: A solution of cadmium chloride is carefully layered on top of the set gel. The cadmium ions diffuse into the gel and react with the oxalate ions to form single crystals of this compound over a period of several days to weeks.[8]
Single Crystal X-ray Diffraction Protocol
-
Crystal Selection and Mounting: A suitable single crystal (clear, well-formed, and of appropriate size) is selected under a microscope and mounted on a goniometer head.[1][3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern (a series of spots) is recorded on a detector at various orientations.[1]
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell and space group. Computational methods are then employed to solve the crystal structure and refine the atomic positions, bond lengths, and bond angles.[9]
Powder X-ray Diffraction Protocol
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a homogeneous powder. The powder is then packed into a sample holder.[4][10]
-
Data Collection: The sample holder is placed in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is measured at each angle.[11]
-
Data Analysis: The resulting plot of intensity versus 2θ is the powder diffraction pattern. This pattern is then analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known patterns, such as the JCPDS database.[7] The unit cell parameters can also be refined from the peak positions.
Visualizing the Workflow
The logical flow of analysis for comparing single crystal and powder diffraction data for a compound like this compound can be visualized as follows:
Caption: Workflow for comparing single crystal and powder XRD data.
Conclusion
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. pulstec.net [pulstec.net]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. mcgill.ca [mcgill.ca]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mse.washington.edu [mse.washington.edu]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
Safety Operating Guide
Proper Disposal of Cadmium Oxalate: A Guide for Laboratory Professionals
The proper handling and disposal of cadmium oxalate (B1200264) are critical for ensuring laboratory safety and environmental protection. Cadmium and its compounds are highly toxic and carcinogenic, necessitating strict adherence to established protocols.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe management of cadmium oxalate waste in a research environment.
Immediate Safety Precautions
Before handling this compound, it is essential to understand its hazards. Cadmium compounds can cause severe health effects through inhalation, ingestion, or skin contact, with risks of cumulative poisoning and damage to the kidneys, bones, and respiratory system.[1][2][4]
-
Hazard Identification: this compound is classified as a hazardous substance due to the high toxicity of cadmium.[3][5] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste. This includes:
-
Ventilation: All work with this compound should be performed in a designated area within a certified chemical fume hood or under local exhaust ventilation to minimize the generation and inhalation of dust.[1][2][7]
Step-by-Step Disposal Procedure
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste.[1][8] Do not dispose of this material down the drain or in regular trash.[1][9]
1. Waste Segregation and Collection:
-
Identify all waste streams containing this compound. This includes pure chemical, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves, wipes).
-
Segregate this compound waste from all other laboratory waste to prevent unintended chemical reactions.[5]
-
Collect all solid this compound waste and contaminated materials in a designated, leak-proof hazardous waste container made of a compatible material (plastic is preferred).[8][10]
-
For liquid waste containing cadmium, use a separate, clearly labeled, and sealed container.
2. Container Labeling:
-
Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[1][10]
-
The label must be filled out completely and accurately, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Carcinogen").
-
The accumulation start date.
-
The name of the principal investigator or lab manager.
-
3. Waste Storage:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.[10]
-
Store the container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[10]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as acids.[1][4]
4. Arranging for Disposal:
-
Once the container is full or you have reached your institution's limit for waste accumulation, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][10]
-
Provide all necessary documentation as required by your institution.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Assess the Spill: Determine the extent of the spill and any immediate danger. Evacuate the area if necessary.[1]
-
Small Spills (manageable by lab personnel):
-
Ensure you are wearing the appropriate PPE (double gloves, lab coat, safety goggles).
-
Avoid breathing in any dust or vapors.[1]
-
Gently cover the spill with an absorbent material or use a spill kit to confine it.[1]
-
Carefully collect the spilled solid and cleanup materials using non-sparking tools and place them into a designated hazardous waste container.[4][11]
-
Decontaminate the area using soap and water.[1]
-
All cleanup materials must be disposed of as hazardous waste.[1]
-
-
Large Spills (>1 Liter or in a public area):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.[1]
-
Provide them with the identity of the spilled material (this compound) and any other relevant details.
-
Quantitative Safety Data
The following table summarizes key quantitative data related to cadmium and its compounds for easy reference.
| Data Point | Value | Source(s) |
| Oral LD50 (Rat) for this compound | 438 mg/kg | [4] |
| Oral LD50 (Mouse) for this compound | 310 mg/kg | [4] |
| OSHA PEL (8-hr TWA) for Cadmium | 5 µg/m³ | [1][12] |
| RCRA Hazardous Waste Limit (TCLP) for Cadmium | 1.0 mg/L | [10] |
| EPA Lifetime Drinking Water Limit for Cadmium | 0.005 mg/L | [12] |
Experimental Protocols
This document provides procedural guidance for disposal. For specific experimental protocols involving the use of this compound, researchers must develop a detailed Standard Operating Procedure (SOP) that includes safety measures, handling instructions, and waste disposal plans specific to the experiment. This SOP should be reviewed and approved by the institution's EHS department.[2]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. research.arizona.edu [research.arizona.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. benchchem.com [benchchem.com]
- 6. eoxs.com [eoxs.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. 1910.1027 - Cadmium. | Occupational Safety and Health Administration [osha.gov]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. echemi.com [echemi.com]
- 12. Cadmium | Public Health Statement | ATSDR [wwwn.cdc.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cadmium Oxalate
For Immediate Reference: Essential Safety and Handling Protocols for Cadmium Oxalate (B1200264)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with cadmium oxalate. Adherence to these procedures is paramount to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and ingestion.[1][2][3] Cadmium and its compounds are classified as carcinogens and are toxic to multiple organ systems.[4][5][6][7]
Required PPE includes:
-
Respiratory Protection: A NIOSH-approved respirator is necessary if work is not conducted in a fume hood or if there is a risk of exceeding permissible exposure limits (PEL).[5][6] All respirator use must comply with a comprehensive respiratory protection program, including fit-testing.[5]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[8] A face shield should also be used to provide additional protection.[1][3]
-
Hand Protection: Double gloving with nitrile gloves is recommended for heavy or extended use.[5][6] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A dedicated lab coat, preferably disposable, should be worn.[5] For tasks with a higher risk of contamination, coveralls or a full-body suit are recommended.[1][2][3]
-
Foot Protection: Closed-toe shoes are mandatory.[5] In areas with a higher risk of spills, disposable shoe covers should be used.[1]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.
Engineering Controls:
-
All work with this compound should be conducted in a designated area.[6]
-
A chemical fume hood or other approved local exhaust ventilation is strongly recommended for all procedures involving this compound.[5][9]
-
The work area should be equipped with an emergency eyewash station and a safety shower.[6]
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Wash hands thoroughly with soap and water after handling.[5][6][10]
-
Use wet cleaning methods or disposable mats to decontaminate work surfaces and prevent the spread of contamination.[5]
Storage:
-
Store this compound in a tightly closed, properly labeled container.[6][8]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids.[4][6][8]
-
Store in a locked cabinet or a secure, designated area accessible only to authorized personnel.
Disposal Plan
This compound and all contaminated materials must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[2][10]
-
Waste Collection:
-
Labeling and Storage of Waste:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6]
-
Store waste containers in a designated and secure area.
-
-
Disposal Procedure:
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for safety thresholds and toxicity.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50) | 310 mg/kg (Mouse) | [4] |
| 438 mg/kg (Rat) | [4] | |
| OSHA Permissible Exposure Limit (PEL) | TWA: 0.05 mg/m³ | [4] |
| CEIL: 0.2 mg/m³ | [4] | |
| GHS Hazard Statements | H302: Harmful if swallowed | [11] |
| H312: Harmful in contact with skin | [11] | |
| H332: Harmful if inhaled | [11] | |
| H350: May cause cancer | [7] | |
| H372: Causes damage to organs through prolonged or repeated exposure | [7] | |
| H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols Referenced
The safety and handling procedures outlined in this document are based on established protocols for handling hazardous chemicals, as detailed in the Safety Data Sheets (SDS) for cadmium and its compounds. The primary goal of these protocols is to minimize exposure through a combination of engineering controls, personal protective equipment, and stringent work practices.
Visualizing Emergency Response: this compound Spill Workflow
The following diagram illustrates the step-by-step procedure for responding to a this compound spill, ensuring a safe and effective cleanup process.
Caption: Workflow for a safe response to a this compound spill.
References
- 1. int-enviroguard.com [int-enviroguard.com]
- 2. porvairfiltration.com [porvairfiltration.com]
- 3. govinfo.gov [govinfo.gov]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. carlroth.com [carlroth.com]
- 11. This compound | C2H2CdO4 | CID 3083647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
